molecular formula C22H42O11 B8114020 Acid-PEG7-t-butyl ester

Acid-PEG7-t-butyl ester

Número de catálogo: B8114020
Peso molecular: 482.6 g/mol
Clave InChI: ZKTHNZIIGGRJGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acid-PEG7-t-butyl ester (CAS 2134235-86-0) is a heterobifunctional PEG-based reagent of interest in chemical biology and therapeutic development . It features a terminal carboxylic acid, which enables efficient conjugation with primary amines via amide bond formation, and a acid-labile t-butyl ester protecting group . The t-butyl ester can be selectively deprotected under acidic conditions to reveal a second carboxylic acid functionality, making this compound highly valuable for orthogonal conjugation strategies and multi-step synthetic workflows . The incorporated PEG7 spacer serves to significantly enhance aqueous solubility, reduce immunogenicity, and improve the flexibility and steric accessibility of conjugates . A primary research application of this compound is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it can be used as a linker to connect a ligand for an E3 ubiquitin ligase with a warhead targeting a protein of interest . Furthermore, its properties make it a useful building block for developing antibody-drug conjugates (ADCs), bioconjugation probes, and various tools in drug delivery systems . This product is intended for research purposes only and is not approved for human use. For optimal stability, it is recommended to store the material at -20°C protected from light and moisture .

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O11/c1-22(2,3)33-21(25)5-7-27-9-11-29-13-15-31-17-19-32-18-16-30-14-12-28-10-8-26-6-4-20(23)24/h4-19H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTHNZIIGGRJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG7-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-PEG7-t-butyl ester is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. Featuring a terminal carboxylic acid and an acid-labile tert-butyl ester protecting group, this polyethylene (B3416737) glycol (PEG) linker offers researchers precise control over the assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a discrete PEG linker containing seven ethylene (B1197577) glycol units.[1] Its heterobifunctional nature, with a carboxylic acid at one terminus and a t-butyl protected carboxylic acid at the other, allows for sequential and controlled conjugation of two different molecules.[2][3] The PEG7 spacer imparts increased hydrophilicity and biocompatibility to the resulting conjugate, which can improve solubility and pharmacokinetic profiles.[4][5] The defined length of the PEG spacer provides precise spatial control between the conjugated moieties, a crucial factor in optimizing the biological activity of complex therapeutics.[4]

Core Properties and Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2134235-86-0[1][6]
Molecular Formula C22H42O11[1]
Molecular Weight 482.57 g/mol [1][6]
Purity Typically >95%[1]
Appearance Varies (often a colorless to pale yellow oil or solid)[7]
Solubility Soluble in water, DMSO, DMF, and DCM[8]
Storage Conditions Store at -20°C, desiccated and protected from light[6][9]

Key Applications

The unique architecture of this compound makes it an ideal reagent for a variety of applications in drug development and chemical biology.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are chimeric molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is frequently employed as a component of this linker.[10] The carboxylic acid can be coupled to one of the ligands, and following deprotection of the t-butyl ester, the newly revealed carboxylic acid can be attached to the second ligand, facilitating the synthesis of the final PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The carboxylic acid moiety of this compound can be used to conjugate the linker to the antibody, while the other end can be modified to react with the drug payload.

Bioconjugation and Drug Delivery

The hydrophilic PEG7 spacer enhances the aqueous solubility and circulation time of biomolecules and small molecule drugs.[5] This makes this compound a valuable tool for PEGylating proteins, peptides, and other therapeutic agents to improve their pharmacological properties.[11]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Amide Bond Formation with the Carboxylic Acid Terminus

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule (e.g., a protein of interest ligand or an antibody).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.[12]

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in PBS (pH 7.4).

    • Add the activated linker solution to the amine-containing molecule solution at a desired molar ratio (e.g., 5:1 to 10:1 linker-to-amine).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal a free carboxylic acid.

Materials:

  • t-butyl ester-containing conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acidic Cleavage:

    • Dissolve the t-butyl ester-containing conjugate in a solution of 50% TFA in DCM.[13][14]

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • Remove the TFA and DCM under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC POI-PROTAC POI->POI_PROTAC E3_Ligase E3 Ubiquitin Ligase E3_PROTAC E3-PROTAC E3_Ligase->E3_PROTAC PROTAC PROTAC PROTAC->POI_PROTAC PROTAC->E3_PROTAC Ternary_Complex POI-PROTAC-E3 Complex POI_PROTAC->Ternary_Complex E3_PROTAC->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Proteolysis

Caption: Mechanism of action for a PROTAC molecule.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Amide Coupling cluster_final Final Product Linker This compound Activation Activate Carboxylic Acid (EDC, NHS) Linker->Activation Ligand1 Amine-containing Ligand 1 (e.g., POI ligand) Coupling1 Couple to Ligand 1 Ligand1->Coupling1 Activation->Coupling1 Intermediate1 Ligand 1-PEG7-t-butyl ester Coupling1->Intermediate1 Purification1 Purification Intermediate1->Purification1 Deprotection Remove t-butyl group (TFA/DCM) Intermediate2 Ligand 1-PEG7-Acid Deprotection->Intermediate2 Purification2 Purification Intermediate2->Purification2 Ligand2 Amine-containing Ligand 2 (e.g., E3 Ligase ligand) Coupling2 Couple to Ligand 2 Ligand2->Coupling2 Activation2 Activate Carboxylic Acid (EDC, NHS) Activation2->Coupling2 Purification3 Purification Coupling2->Purification3 PROTAC Final PROTAC Molecule Purification1->Deprotection Purification2->Activation2 Purification3->PROTAC

Caption: Workflow for PROTAC synthesis.

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and development. Its well-defined structure, heterobifunctional nature, and the beneficial properties of the PEG spacer make it an enabling reagent for the construction of sophisticated therapeutic modalities. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this linker in the synthesis of next-generation bioconjugates and targeted protein degraders.

References

An In-Depth Technical Guide to Acid-PEG7-t-butyl Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG7-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in chemical biology and drug discovery. Its structure, featuring a terminal carboxylic acid and a t-butyl protected carboxylic acid connected by a seven-unit polyethylene glycol chain, offers a versatile platform for the synthesis of complex biomolecules and targeted therapeutics. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of conjugated molecules, while the orthogonal protecting groups allow for a stepwise and controlled conjugation strategy. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties

PropertyValueSource
CAS Number 2134235-86-0[1]
Molecular Formula C22H42O11[1]
Molecular Weight 482.57 g/mol [1]
Purity >96%[1]
Appearance Colorless to light yellow oil or solidGeneral observation for similar compounds
SMILES O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCC(O)=O[1]
Solubility Soluble in water, DMSO, DCM, and DMF.[2]
Storage Store at -20°C, desiccated.[2]

Estimated Physicochemical Properties:

PropertyEstimated ValueBasis for Estimation
pKa (carboxylic acid) ~4.5Based on the typical pKa of aliphatic carboxylic acids.
logP ~1.5 - 2.5Calculated based on the structure and comparison with shorter PEG-chain analogues.

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it particularly suitable for applications requiring controlled, sequential conjugation. Its primary role is as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The seven-unit PEG chain of this compound provides an optimal length and flexibility for the formation of a productive ternary complex in many PROTAC systems.

The general workflow for synthesizing a PROTAC using this compound involves two key steps:

  • Amide bond formation: The terminal carboxylic acid of the linker is coupled to an amine-containing ligand for either the target protein or the E3 ligase.

  • t-Butyl ester deprotection and subsequent amide coupling: The t-butyl protecting group is removed under acidic conditions to reveal a second carboxylic acid, which is then coupled to the second amine-containing ligand.

Experimental Protocols

Detailed methodologies for the two primary reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Amide Bond Formation with the Terminal Carboxylic Acid

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine using standard peptide coupling reagents such as HATU.

Materials:

  • This compound

  • Amine-containing substrate (e.g., E3 ligase ligand or target protein ligand)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel and magnetic stirrer

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in anhydrous DMF in a clean, dry reaction vessel.

  • Add HATU (1.1-1.5 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Reactants Dissolve this compound and Amine Substrate in DMF Add Reagents Add HATU and DIPEA Dissolve Reactants->Add Reagents Stir Stir at Room Temperature (2-12 h) Add Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry and Concentrate Dry and Concentrate Wash->Dry and Concentrate Purify Purify by Chromatography Dry and Concentrate->Purify

Caption: Workflow for Amide Bond Formation.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid, which can then be used for a subsequent coupling reaction.

Materials:

  • t-Butyl ester-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel and magnetic stirrer

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

  • Dissolve the t-butyl ester-protected PEG conjugate in DCM in a reaction vessel.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.

  • The resulting deprotected product can often be used in the next step without further purification.

Deprotection_Workflow cluster_deprotection Deprotection cluster_isolation Isolation Dissolve Dissolve t-Butyl Ester Conjugate in DCM Add TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add TFA Stir Stir at Room Temperature (1-4 h) Add TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate under Reduced Pressure Monitor->Concentrate Co-evaporate Co-evaporate with Toluene Concentrate->Co-evaporate Product Deprotected Product Co-evaporate->Product

Caption: Workflow for t-Butyl Ester Deprotection.

Logical Relationship in PROTAC Synthesis

The use of this compound in PROTAC synthesis follows a logical progression that takes advantage of its orthogonal protecting groups. This allows for the sequential and directed assembly of the final heterobifunctional molecule.

PROTAC_Synthesis_Logic Start This compound Step1 Amide Coupling (Protocol 1) Start->Step1 Ligand1 Ligand 1 (Amine-functionalized) Ligand1->Step1 Ligand2 Ligand 2 (Amine-functionalized) Step3 Amide Coupling (Protocol 1) Ligand2->Step3 Intermediate Ligand 1-PEG7-t-butyl ester Step1->Intermediate Step2 t-Butyl Ester Deprotection (Protocol 2) Intermediate->Step2 Deprotected_Intermediate Ligand 1-PEG7-Acid Step2->Deprotected_Intermediate Deprotected_Intermediate->Step3 Final_PROTAC PROTAC: Ligand 1-PEG7-Ligand 2 Step3->Final_PROTAC

Caption: Logical Flow of PROTAC Synthesis.

Stability and Storage

PEG linkers are generally stable under a range of conditions. The ester linkages in this compound are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The t-butyl ester is designed to be labile under acidic conditions for deprotection purposes. For long-term storage, it is recommended to keep the compound at -20°C under a dry, inert atmosphere to prevent degradation.

Conclusion

This compound is a highly valuable and versatile linker for the development of complex bioconjugates, particularly PROTACs. Its well-defined structure, hydrophilicity, and orthogonal protecting groups facilitate a modular and efficient synthetic approach. The protocols and information provided in this guide serve as a comprehensive resource for researchers to effectively utilize this compound in their targeted protein degradation research and other bioconjugation applications.

References

Acid-PEG7-t-butyl ester structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid-PEG7-t-butyl ester

This technical guide provides a comprehensive overview of this compound, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. The information is intended for researchers, scientists, and drug development professionals utilizing advanced bioconjugation techniques. This document details the molecule's chemical properties, representative experimental protocols for its use, and logical workflows for its application in modern drug discovery, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool characterized by a discrete PEG chain of seven ethylene (B1197577) glycol units. This chain enhances aqueous solubility and provides a flexible spacer between conjugated molecules. The molecule features two distinct functional groups: a terminal carboxylic acid and a t-butyl protected carboxylic acid. This orthogonal protection scheme allows for sequential chemical modifications. The terminal carboxylic acid is readily available for reactions, such as amide bond formation, while the t-butyl ester provides a stable protecting group for the other terminus, which can be selectively removed under acidic conditions to reveal a second carboxylic acid.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2134235-86-0[1][2]
Molecular Formula C₂₂H₄₂O₁₁[1][2][3]
Molecular Weight 482.57 g/mol [1][2]
Purity Typically >96%[2]
SMILES O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCC(O)=O[2]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DCM, DMF

Experimental Protocols and Methodologies

While a specific, peer-reviewed synthesis protocol for this compound is not widely available, its application involves standard, well-established organic chemistry reactions. The following sections provide detailed representative protocols for the key transformations involving its functional groups.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule (e.g., a protein ligand or payload) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.2-7.5 for biomolecules, or an organic base like triethylamine (B128534) (TEA) for small molecules)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Activation: Add NHS (1.2 equivalents) to the solution, followed by EDC (1.2 equivalents).

  • Incubation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming the NHS ester.

  • Amine Addition: In a separate vessel, dissolve the amine-containing molecule (1.0-1.1 equivalents) in the appropriate reaction buffer or solvent.

  • Coupling Reaction: Add the activated this compound solution dropwise to the amine solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive biomolecules. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Quenching & Purification: Once the reaction is complete, it can be quenched with a small amount of water or an amine-containing buffer like Tris. The final conjugate is then purified using standard techniques such as flash column chromatography, preparative HPLC, or size-exclusion chromatography for biomolecules.

Protocol 2: Deprotection of the t-butyl Ester

This protocol details the removal of the acid-labile t-butyl ester protecting group to reveal the second carboxylic acid, making it available for subsequent conjugation steps.[3]

Materials:

  • t-butyl ester-protected PEG conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether (for precipitation)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected conjugate in DCM.

  • Acid Addition: Add TFA to the solution to achieve a final concentration of 20-50% (v/v). A common ratio is 1:1 DCM:TFA.

  • Deprotection Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically complete within this timeframe, but can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

  • Precipitation (Optional): If the product is a solid, it can be precipitated by adding cold diethyl ether to the concentrated residue.

  • Final Product: The resulting deprotected product, now containing a free carboxylic acid, can be dried under vacuum and used in a subsequent conjugation step without further purification, or it can be purified by chromatography if necessary.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate common applications and logical workflows for this compound.

General Bioconjugation Workflow

This diagram outlines the sequential steps involved in using a heterobifunctional linker like this compound to conjugate two different molecules (Molecule A and Molecule B).

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Molecule A (e.g., Amine-functionalized Ligand) Intermediate A-PEG7-t-butyl ester (Protected Conjugate) A->Intermediate EDC/NHS Coupling Linker This compound Linker->Intermediate Deprotection Acidic Condition (e.g., TFA) Intermediate->Deprotection Deprotected A-PEG7-Acid (Active Conjugate) Deprotection->Deprotected Final Final Conjugate (A-PEG7-B) Deprotected->Final B Molecule B (e.g., Amine-functionalized Payload) B->Final EDC/NHS Coupling

Caption: Sequential conjugation workflow using a heterobifunctional linker.

Mechanism of Action for a PROTAC

This diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

G cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of Target Protein Ternary->PolyUb E2 Enzyme Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycle PROTAC and E3 Ligase Recycled Degradation->Recycle

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

References

Synthesis of Acid-PEG7-t-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route for Acid-PEG7-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process commencing with heptaethylene glycol. The proposed strategy involves:

  • Mono-O-alkylation of Heptaethylene Glycol: A Williamson ether synthesis is employed to selectively introduce a t-butyl acetate (B1210297) moiety at one of the terminal hydroxyl groups of heptaethylene glycol. This reaction is performed using a strong base to deprotonate one of the hydroxyl groups, followed by nucleophilic attack on t-butyl bromoacetate (B1195939).

  • Oxidation of the Terminal Alcohol: The remaining free terminal hydroxyl group of the mono-alkylated PEG derivative is then oxidized to a carboxylic acid. A common and effective method for this transformation is the Jones oxidation, which utilizes chromic acid to convert primary alcohols to carboxylic acids.

This synthetic approach allows for the controlled introduction of two distinct functional groups at the termini of the PEG7 chain, resulting in the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis of this compound. The values presented are based on established procedures for similar transformations and serve as a guideline for laboratory execution.

ParameterStep 1: Mono-O-alkylationStep 2: Jones Oxidation
Starting Material Heptaethylene GlycolHO-PEG7-t-butyl ester
Key Reagents Sodium Hydride (NaH), t-butyl bromoacetateJones Reagent (CrO₃/H₂SO₄/H₂O)
Solvent Tetrahydrofuran (THF), anhydrousAcetone (B3395972)
Molar Ratio (Reagent:Substrate) NaH (1.1 eq), t-butyl bromoacetate (1.2 eq)Jones Reagent (2.5 eq)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-18 hours2-4 hours
Typical Yield 60-70%85-95%
Purity (post-purification) >95%>98%

Detailed Experimental Protocols

Step 1: Synthesis of HO-PEG7-t-butyl ester

Materials:

  • Heptaethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • t-butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol.

  • Dissolve the heptaethylene glycol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add t-butyl bromoacetate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield HO-PEG7-t-butyl ester as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • HO-PEG7-t-butyl ester

  • Jones Reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol (B130326)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the HO-PEG7-t-butyl ester in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add the Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will turn from orange to a green/brown precipitate. Caution: Jones reagent is highly corrosive and a strong oxidant.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between DCM and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Visual Diagrams

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 Heptaethylene_glycol Heptaethylene Glycol Intermediate HO-PEG7-t-butyl ester Heptaethylene_glycol->Intermediate Williamson Ether Synthesis Final_Product This compound Intermediate->Final_Product Jones Oxidation Reagents1 1. NaH, t-butyl bromoacetate 2. THF Reagents2 Jones Reagent (CrO3/H2SO4)

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 Nucleophilic Attack PEG-OH R-OH PEG-O_minus R-O⁻ Na⁺ PEG-OH->PEG-O_minus + NaH NaH H2 H₂ PEG-O_minus->H2 + PEG-O_minus_2 R-O⁻ Product R-O-CH₂-COOtBu PEG-O_minus_2->Product + tBu_Br Br-CH₂-COOtBu Br_minus Br⁻ Product->Br_minus +

Technical Guide: Acid-PEG7-t-butyl ester (CAS 2134235-86-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG7-t-butyl ester, with CAS number 2134235-86-0, is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is an essential tool in bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a carboxylic acid group at one terminus and a t-butyl ester protected carboxylic acid at the other, connected by a seven-unit PEG chain. This orthogonal design allows for sequential and controlled conjugation reactions, making it a versatile building block in the synthesis of complex biomolecules and targeted therapeutics.[2] The PEG7 spacer enhances the solubility, flexibility, and bioavailability of the resulting conjugates.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various suppliers and public chemical databases.

PropertyValueSource
CAS Number 2134235-86-0[2][4]
Molecular Formula C22H42O11[4][5]
Molecular Weight 482.57 g/mol [4][6]
Purity >96%[4]
Appearance Varies (typically a colorless to pale yellow oil or solid)N/A
Solubility Soluble in water, DMSO, DCM, and DMF.[7][7]

Core Applications in Drug Development

The unique structure of this compound makes it highly suitable for applications where precise control over molecular assembly is critical.

PROTAC Synthesis

The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9] The this compound serves as the linker connecting the POI-binding ligand and the E3 ligase ligand.[10] The PEG chain provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is crucial for efficient protein degradation.[1]

Bioconjugation and Drug Delivery

Beyond PROTACs, this linker is valuable for general bioconjugation applications.[2] The carboxylic acid can be coupled to amine-containing biomolecules such as proteins, peptides, or antibodies. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. The protected t-butyl ester end can be deprotected to reveal a second carboxylic acid for further functionalization, enabling the creation of multifunctional drug delivery systems.[3]

Experimental Protocols

The following are detailed, representative methodologies for the key chemical transformations involving this compound. These protocols are based on standard procedures for this class of compounds.

Deprotection of the t-Butyl Ester

The acid-labile t-butyl ester group can be selectively removed to reveal a free carboxylic acid. This is typically the first step when the linker is to be conjugated through this terminus.

Objective: To cleave the t-butyl ester protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[11]

  • Cool the solution to 0°C using an ice bath.[11]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]

  • To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting product with two free carboxylic acid groups can be used in the next step.

Amide Coupling of the Carboxylic Acid

The terminal carboxylic acid can be coupled with a primary or secondary amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond.

Objective: To form an amide bond between the linker and an amine-containing molecule.

Materials:

  • This compound (or its deprotected form)

  • Amine-containing molecule (Ligand-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base, e.g., N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the this compound (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.[12]

  • Add the coupling reagent HATU (1.2 equivalents) to the solution.[12]

  • Add the base DIPEA (2.0 equivalents) to the reaction mixture.[12]

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.[12]

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired conjugate.

Visualizations

Orthogonal Synthesis Strategy

The orthogonal nature of the protecting groups on this compound allows for a stepwise synthesis of heterobifunctional molecules like PROTACs.

G A This compound B Deprotection (TFA/DCM) A->B Step 1a H Amide Coupling 1 (Ligand1-NH2, HATU/DIPEA) A->H Step 1b C HOOC-PEG7-COOH B->C D Amide Coupling 1 (Ligand1-NH2, HATU/DIPEA) C->D Step 2a E Ligand1-NHCO-PEG7-COOH D->E F Amide Coupling 2 (Ligand2-NH2, HATU/DIPEA) E->F Step 3a G Ligand1-NHCO-PEG7-CONH-Ligand2 (Final PROTAC) F->G I Ligand1-NHCO-PEG7-COOtBu H->I J Deprotection (TFA/DCM) I->J Step 2b K Ligand1-NHCO-PEG7-COOH J->K L Amide Coupling 2 (Ligand2-NH2, HATU/DIPEA) K->L Step 3b M Ligand1-NHCO-PEG7-CONH-Ligand2 (Final PROTAC) L->M PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition E2 E2 Ub-conjugating enzyme Ub Ubiquitin E2->Ub Ub->Ternary Transfer Degraded Degraded Peptides Proteasome->Degraded Degradation

References

A Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise and stable linkage of two different molecular entities.[1][2] These linkers consist of a polyethylene glycol chain with distinct reactive functional groups at each end, allowing for the specific and sequential conjugation of molecules such as proteins, peptides, antibodies, and small molecule drugs.[2][3][4] The incorporation of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[3] This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, their properties, and their applications, with a focus on their role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Advantages of Heterobifunctional PEG Linkers

The unique features of heterobifunctional PEG linkers make them highly valuable in the field of drug delivery and biotherapeutics.[2] The key benefits include:

  • Enhanced Drug Stability and Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and protects the conjugated molecules from enzymatic degradation.[2]

  • Reduced Immunogenicity : The PEG linker can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[2]

  • Precision Targeting : The dual-reactivity of these linkers ensures that the therapeutic payload is delivered directly to the intended site, minimizing off-target effects.[2]

  • Customizable Lengths : The length of the PEG chain can be adjusted to optimize the distance between the two conjugated molecules, which is crucial for biological activity and stability.[3]

Common Heterobifunctional PEG Linkers: A Quantitative Overview

The choice of a heterobifunctional PEG linker is critical and depends on the specific application and the functional groups present on the molecules to be conjugated. The following tables summarize the quantitative data for some of the most commonly used heterobifunctional PEG linkers.

Linker TypeReactive Group AReactive Group BMolecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEGn-Maleimide N-Hydroxysuccinimide (NHS) EsterMaleimide (B117702)Varies with nVaries with n
n=2NHS EsterMaleimide354.32[5]~20.9
n=4NHS EsterMaleimide442.4[6]~28.1
n=8NHS EsterMaleimide618.6~42.5
n=12NHS EsterMaleimide794.8~56.9
NHS-PEGn-Alkyne N-Hydroxysuccinimide (NHS) EsterAlkyneVaries with nVaries with n
n=4NHS EsterAlkyne357.35~29.1
n=8NHS EsterAlkyne533.56~43.5
Azide-PEGn-NHS Ester AzideN-Hydroxysuccinimide (NHS) EsterVaries with nVaries with n
n=4AzideNHS Ester386.37~29.1
n=12AzideNHS Ester738.79~56.9
Amine-PEGn-Thiol AmineThiolVaries with nVaries with n
n=3AmineThiol165.25[7]~21.7
n=12AmineThiol621.86~56.9
Carboxylic Acid-PEGn-Maleimide Carboxylic AcidMaleimideVaries with nVaries with n
n=4Carboxylic AcidMaleimide357.35~28.1
n=8Carboxylic AcidMaleimide533.56~42.5

Note: The spacer arm length is an approximation and can vary slightly based on the conformation of the PEG chain.

Reactive GroupTarget Functional GroupReaction pHBond Formed
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)7.2-8.5[8]Amide
Maleimide Thiols (-SH)6.5-7.5[9]Thioether
Alkyne Azides (in Click Chemistry)N/ATriazole
Azide Alkynes (in Click Chemistry)N/ATriazole
Carboxylic Acid Primary Amines (-NH₂)4.5-5.0 (with EDC/NHS)Amide
Amine Carboxylic Acids (-COOH)4.5-5.0 (with EDC/NHS)Amide
Thiol Maleimides, Haloacetyls6.5-7.5 (for Maleimide)[10]Thioether

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol outlines the conjugation of a thiol-containing drug to an antibody via its lysine (B10760008) residues using an NHS-PEG-Maleimide linker.[11]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Thiol-containing drug

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Quenching buffer (e.g., 1M Tris, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 2-10 mg/mL.[12]

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature.[12]

    • Remove excess linker by SEC or dialysis.[8]

  • Conjugation of the Maleimide-Activated Antibody with Thiol-Containing Drug:

    • Prepare the thiol-containing drug in a suitable buffer.

    • Add the thiol-containing drug to the maleimide-activated antibody solution at a slight molar excess.

    • Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[12]

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.[12]

    • Purify the final antibody-drug conjugate (ADC) using SEC.[12][]

Protocol 2: Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker

This protocol describes a general method for synthesizing a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to a Hydroxy-PEG-Acid linker.[14]

Materials:

  • Amine-functionalized POI ligand

  • Hydroxy-PEG-Acid linker

  • Amine-containing E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Preparative HPLC system

Procedure:

  • Formation of POI-Linker Intermediate:

    • Dissolve the Hydroxy-PEG-Acid linker (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the crude product by flash column chromatography to obtain the POI-linker intermediate (POI-PEG-OH).[14]

  • Activation of the Hydroxyl Group (if necessary, for example, by tosylation):

    • This step may be required to convert the hydroxyl group into a better leaving group for subsequent reaction with the E3 ligase ligand.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the POI-linker intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.[14]

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC.[14]

Protocol 3: Purification and Characterization of PEGylated Bioconjugates

Purification:

  • Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted PEG and native proteins based on their size.[]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species.[]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[15]

Characterization:

  • SDS-PAGE: To visualize the increase in molecular weight after PEGylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) for ADCs.[16]

  • HPLC (Reversed-Phase or Size-Exclusion): To assess the purity and heterogeneity of the conjugate.[16]

Visualizing Bioconjugation and Signaling Pathways

Experimental Workflow: Two-Step ADC Conjugation

ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_purification Purification Antibody Antibody Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody + NHS-PEG-Maleimide (pH 7.2-8.5) NHS-PEG-Maleimide NHS-PEG-Maleimide ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC + Thiol-Drug (pH 6.5-7.5) Thiol_Drug Thiol-containing Drug Purification SEC Purification ADC->Purification

Caption: Workflow for a two-step antibody-drug conjugation.

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induces

Caption: Simplified signaling pathway of ADC-mediated cell killing.[][18]

Signaling Pathway: Mechanism of Action of a PROTAC

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.[1][19]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation. Their unique properties have enabled the development of sophisticated biotherapeutics like ADCs and PROTACs with improved efficacy and safety profiles.[3] A thorough understanding of the different types of PEG linkers, their reactivity, and the appropriate experimental protocols is crucial for the successful design and synthesis of novel bioconjugates. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

The Role of the PEG7 Spacer in Solubility and Flexibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Polyethylene (B3416737) glycol (PEG) linkers are integral components in modern drug development, utilized to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules. Among the discrete PEG linkers, the PEG7 spacer—a chain of seven ethylene (B1197577) glycol units—offers a unique balance of hydrophilicity and conformational flexibility. This technical guide provides an in-depth analysis of the role of the PEG7 spacer in improving the solubility and modulating the flexibility of bioconjugates, including proteins, peptides, and complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will detail the underlying mechanisms, present key physicochemical data, outline experimental protocols for characterization, and illustrate critical workflows and pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage PEG7 spacers for optimal therapeutic design.

Introduction to PEG Spacers in Drug Development

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the therapeutic profile of drugs.[1] The benefits of PEGylation are extensive, including enhanced aqueous solubility, prolonged circulation half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[2][] PEG linkers are synthetic, hydrophilic, and flexible spacers composed of repeating ethylene glycol units.[2] They can be synthesized as monodisperse species, having a precise and discrete molecular weight, which is critical for producing homogenous bioconjugates with reproducible pharmacological profiles.[4]

The length of the PEG spacer is a critical design parameter that significantly influences the properties of the final conjugate.[5] Shorter PEG chains (e.g., PEG2-PEG12) are often employed to provide sufficient spacing and solubility enhancement without introducing excessive steric hindrance, which could negatively impact the molecule's binding affinity or biological activity.[2][5] The PEG7 spacer, with its intermediate length in this category, represents a versatile option for balancing these competing factors.

The PEG7 Spacer: Physicochemical Properties

A discrete PEG7 (dPEG®) spacer is a monodisperse compound with a defined structure and molecular weight. Its inherent properties are central to its function in bioconjugation. The repeating ethylene oxide units create a flexible, hydrophilic chain that is non-toxic and generally non-immunogenic.[2]

PropertyValueSource(s)
Chemical Structure -(CH₂CH₂O)₇-
Number of PEG Units 7
Molecular Weight (Backbone) ~308.37 g/mol
Calculated Spacer Arm Length ~25.9 Å (Angstroms)
Nature Hydrophilic, Flexible, Non-ionic[2][6]
Solubility Soluble in water and various organic solvents[7][8]

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG7 chain (e.g., Amine, Carboxylic Acid, NHS ester, Maleimide).

Role of PEG7 in Enhancing Solubility

Mechanism of Solubility Enhancement

A primary application of PEG spacers is to improve the aqueous solubility of hydrophobic molecules.[2] This is particularly crucial for complex molecules like PROTACs or ADCs loaded with hydrophobic cytotoxic payloads, which are prone to aggregation.[4][6] The PEG7 spacer achieves this through several mechanisms:

  • Hydrophilicity : The ethylene glycol units are hydrophilic and form hydrogen bonds with water molecules, creating a "hydration shell" around the conjugate. This masks the hydrophobic regions of the payload or protein, preventing aggregation and increasing solubility in aqueous environments.[4][5]

  • Steric Hindrance : As a flexible spacer, the PEG chain creates a steric shield that physically separates conjugated molecules from one another, further inhibiting aggregation.[4]

  • Increased Hydrodynamic Radius : The attachment of a PEG chain increases the molecule's effective size in solution, which can contribute to improved stability and solubility.[9]

Mechanism of PEG7-Mediated Solubility Enhancement cluster_0 Hydrophobic Molecule cluster_1 PEG7-Conjugated Molecule cluster_2 Mechanisms HM Hydrophobic Drug or Peptide Agg Aggregation in Aqueous Solution HM->Agg Leads to PEG_HM PEG7-Conjugated Molecule Sol Enhanced Solubility and Stability PEG_HM->Sol Results in Mech1 1. Hydrophilicity: Forms hydration shell PEG_HM->Mech1 Mech2 2. Steric Hindrance: Prevents self-association Mech3 3. Increased Hydrodynamic Radius: Improves solution behavior

Caption: How a PEG7 spacer enhances molecular solubility.
Quantitative Assessment of Solubility

The impact of PEGylation on solubility can be significant. For instance, in the development of the peripherally-acting opioid antagonist naloxegol (B613840) (Movantik®), a heptaethylene glycol (PEG7) chain is attached to naloxol.[10][11] This modification results in a compound with high aqueous solubility across the physiological pH range, a critical attribute for an orally administered drug.[11][12]

While direct comparative studies for PEG7 are not abundant, research on ADCs demonstrates the principle of PEG length influencing drug load and stability. Longer PEG chains can enable higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload.[4][13]

Linker LengthKey Finding on Conjugate PropertiesReference(s)
Short (e.g., PEG2-PEG4) May retain higher in vitro potency but can have faster clearance.[5]
Intermediate (e.g., PEG8-PEG12) Often represents a balance of improved pharmacokinetics and retained potency.[5]
Long (e.g., PEG24, 4-10 kDa) Can significantly prolong half-life but may lead to a more substantial reduction in in vitro cytotoxicity due to steric hindrance.[5][13]

The PEG7 spacer falls within the short-to-intermediate category, making it a strategic choice for applications where a balance between increased solubility and maintaining high biological activity is paramount.

Role of PEG7 in Conferring Flexibility

Impact on Molecular Conformation and Dynamics

The single bonds within the ethylene glycol backbone of a PEG7 spacer allow for a high degree of rotational freedom, making the chain highly flexible.[6] This flexibility is a key advantage in several applications:

  • Reduced Steric Hindrance : The spacer can act as a flexible tether, allowing a conjugated protein or antibody to bind to its receptor without the payload or another part of the molecule interfering.[2]

  • Conformational Freedom : In complex molecules like PROTACs, the linker's flexibility is crucial. It allows the two ends of the PROTAC—one binding the target protein and the other an E3 ligase—to adopt the optimal orientation required to form a stable and productive ternary complex for target degradation.[6][14]

Molecular dynamics (MD) simulations have shown that while PEG spacers have little effect on the conformational properties of small neutral peptides, they can significantly influence the conformation of highly charged peptides.[15] The flexible nature of PEG allows it to adopt various conformations in solution.[16]

Case Study: Linker Flexibility in PROTACs

In PROTAC design, the linker is more than a simple spacer; its length and flexibility are critical determinants of degradation efficiency.[14] A PEG7 linker provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of the key ternary complex that precedes ubiquitination and degradation.[17]

Caption: A flexible PEG7 linker facilitates ternary complex formation.

Experimental Protocols for Assessment

PEG-Induced Precipitation Assay for Solubility

This method quantitatively assesses the relative solubility of proteins by using PEG as a crowding agent to induce precipitation.[18][19] The PEG concentration at which 50% of the protein remains soluble (PEG₁/₂) serves as a proxy for its intrinsic solubility.[18]

Protocol Outline:

  • Preparation : Prepare sterile-filtered stock solutions of the purified protein in a suitable buffer. Prepare a high-concentration PEG stock solution (e.g., 40-50% w/v PEG with a molecular weight like PEG 8000) in the same buffer. Adjust the pH of the PEG stock solution back to the target pH.[18][20]

  • Titration : In a 96-well plate, create a series of dilutions of the PEG stock solution with the buffer. Add a constant amount of the protein stock solution to each well to achieve a final volume (e.g., 10-200 µL). The final PEG concentrations should typically range from 2% to 20%.[18]

  • Incubation : Seal the plate and incubate for a set period (e.g., 48 hours) at a constant temperature (e.g., 4°C) to allow the system to equilibrate and for precipitation to complete.[18][20]

  • Separation : Centrifuge the plate at high speed (e.g., 2000 x g) for an extended period (e.g., 2 hours) to pellet the precipitated protein.[18][20]

  • Quantification : Carefully transfer the supernatant to a fresh UV-transparent plate. Measure the protein concentration in the supernatant, typically by absorbance at 280 nm.[18][20]

  • Data Analysis : Plot the soluble protein concentration against the PEG concentration. Normalize the data and fit a sigmoidal curve to determine the PEG₁/₂ value.[18]

Workflow for PEG-Induced Precipitation Assay P1 1. Prepare Protein and PEG Stock Solutions P2 2. Titrate PEG and Mix with Protein in 96-Well Plate P1->P2 P3 3. Seal Plate and Incubate (e.g., 48h at 4°C) P2->P3 P4 4. Centrifuge to Pellet Precipitate P3->P4 P5 5. Transfer Supernatant to a New Plate P4->P5 P6 6. Measure Protein Concentration in Supernatant (A280) P5->P6 P7 7. Plot Soluble Protein vs. [PEG] and Determine PEG₁/₂ P6->P7

Caption: Experimental workflow for protein solubility assessment.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins and detecting conformational changes upon modification, such as PEGylation.[21]

Protocol Outline:

  • Sample Preparation : Prepare highly pure (>95%) protein samples (both unmodified and PEG7-conjugated) in a CD-compatible buffer (e.g., phosphate (B84403) buffer, avoiding high concentrations of absorbing species). Accurately determine the concentration of each sample.[21]

  • Instrument Setup : Use a spectropolarimeter. Set parameters to measure in the far-UV region (e.g., 190-260 nm) for secondary structure analysis. Use a quartz cuvette with a suitable path length (e.g., 0.1-1 mm).[22]

  • Data Acquisition : Record the CD spectrum of the buffer alone as a baseline. Record the spectra for the unmodified and PEG7-conjugated protein samples.[22]

  • Data Processing : Subtract the buffer baseline spectrum from each protein spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acid residues.[21]

  • Analysis : Compare the spectra of the unmodified and PEGylated proteins. Significant changes in the shape and magnitude of the spectra, particularly at the characteristic minima for α-helices (~208 and 222 nm) and β-sheets (~218 nm), indicate alterations in the secondary structure.[22][23]

Molecular Dynamics (MD) Simulation for Flexibility Analysis

MD simulations provide atomic-level insights into the conformational dynamics of molecules, making them ideal for studying the impact of a PEG7 spacer on flexibility.[15][24]

Protocol Outline:

  • System Setup : Build a 3D structural model of the PEG7-conjugated molecule. Place the molecule in a simulation box and solvate it with an explicit water model. Add ions to neutralize the system and mimic physiological ionic strength.

  • Parameterization : Assign a force field (e.g., CHARMM, AMBER) to describe the potential energy of the system. Ensure appropriate parameters exist for the PEG7 linker and any non-standard residues.

  • Minimization & Equilibration : Perform energy minimization to remove steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and run a series of equilibration simulations under constant temperature and pressure to allow the system to relax.

  • Production Run : Run a long production simulation (nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Trajectory Analysis : Analyze the resulting trajectory to quantify flexibility. Common analyses include calculating the root-mean-square deviation (RMSD) to assess overall structural stability and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

Workflow for Molecular Dynamics (MD) Simulation S1 1. Build 3D Model of PEG7-Conjugated Molecule S2 2. Solvate in Water Box, Add Ions, and Assign Force Field S1->S2 S3 3. Energy Minimization and System Equilibration S2->S3 S4 4. Run Production MD Simulation (ns-µs) S3->S4 S5 5. Trajectory Analysis (RMSD, RMSF, etc.) S4->S5

Caption: General workflow for analyzing molecular flexibility.

Conclusion

The PEG7 spacer is a powerful and versatile tool in the design of therapeutic molecules. Its discrete length, hydrophilicity, and inherent flexibility allow it to significantly enhance the aqueous solubility of conjugated compounds, mitigating issues of aggregation and improving formulation stability. Concurrently, its flexibility can be critical for maintaining or enabling the biological function of complex molecules like PROTACs by allowing for necessary conformational adjustments. The selection of a PEG7 spacer represents a strategic choice to balance solubility enhancement with the preservation of biological activity, making it a valuable component in the toolkit of researchers and drug developers. The experimental and computational methods outlined herein provide a robust framework for characterizing and optimizing the performance of PEG7-containing bioconjugates.

References

An In-depth Technical Guide to Orthogonal Protection in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering enhanced solubility, biocompatibility, and improved pharmacokinetic profiles to conjugated molecules. The strategic synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), often necessitates a precise sequence of reactions. This is achieved through the use of orthogonally protected PEG linkers, which feature two or more terminal functional groups, each masked with a protecting group that can be selectively removed under specific, non-interfering conditions. This guide provides a comprehensive technical overview of orthogonal protection strategies for PEG linkers, detailing the chemistry, experimental protocols, and comparative data for key protecting groups.

Core Concepts of Orthogonal Protection

Orthogonal protection is a strategy in chemical synthesis that employs multiple protecting groups, each of which can be removed by a specific method without affecting the others.[1] This allows for the sequential unmasking and reaction of different functional groups on a single molecule, enabling the construction of complex architectures with high precision. In the context of PEG linkers, this typically involves a heterobifunctional PEG with distinct protecting groups at each terminus, for example, an acid-labile group at one end and a base-labile group at the other.

The ideal protecting group should be:

  • Easy and efficient to introduce.

  • Stable under a wide range of reaction conditions.

  • Selectively removable with high yield under mild conditions that do not affect other parts of the molecule.[1]

Common Orthogonal Protection Strategies for PEG Linkers

The choice of protecting groups is dictated by the overall synthetic strategy and the chemical nature of the biomolecule and payload to be conjugated. The most prevalent orthogonal strategies for PEG linkers involve combinations of acid-labile, base-labile, and other selectively cleavable groups.

Acid-Labile Protecting Groups

Acid-labile groups are readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The tert-butyloxycarbonyl (Boc) group is the most common acid-labile protecting group for amines.

Boc (tert-Butyloxycarbonyl) Group: The Boc group is stable to a wide range of non-acidic conditions but is efficiently removed by treatment with strong acids like TFA. The cleavage mechanism involves the formation of a stable tert-butyl cation.

Table 1: Quantitative Data for Boc Deprotection of Amino-PEG Linkers

Reagent/ConditionsConcentrationReaction TimeYieldReference
TFA in Dichloromethane (DCM)20% (v/v)30 min - 1 hr>95%[2]
TFA in Dichloromethane (DCM)50% (v/v)15 - 30 minQuantitative[2]
4M HCl in Dioxane4M1 - 2 hrHigh[2]
Base-Labile Protecting Groups

Base-labile protecting groups are stable under acidic and neutral conditions but are cleaved by bases, most commonly piperidine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the archetypal base-labile protecting group for amines.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is rapidly cleaved by primary and secondary amines, such as piperidine, via a β-elimination mechanism. This strategy is widely used in solid-phase peptide synthesis and is orthogonal to the acid-labile Boc group.

Table 2: Quantitative Data for Fmoc Deprotection of Amino-PEG Linkers

Reagent/ConditionsConcentrationReaction TimeYieldReference
Piperidine in DMF20% (v/v)10 - 20 min>95%[3]
Piperidine in DMF50% (v/v)5 - 10 minHigh[4]
4-methylpiperidine in DMF20% (v/v)10 - 20 minHigh[5]
Enzymatically Cleavable Linkers

In drug delivery, particularly for ADCs, linkers that are stable in circulation but are cleaved by enzymes within the target cell are highly desirable. These linkers often incorporate short peptide sequences that are substrates for lysosomal proteases, such as cathepsins.[6]

Peptide-Based Linkers: Dipeptide sequences like Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) are commonly used as they are efficiently cleaved by cathepsin B, an enzyme abundant in lysosomes.[7] The tetrapeptide Gly-Phe-Leu-Gly (GFLG) is another sequence cleaved by lysosomal proteases.[8]

Table 3: Enzymatic Cleavage Data for Peptide Linkers in ADCs

Peptide SequenceCleaving EnzymeRelative Cleavage RateReference
Val-CitCathepsin BHigh[7]
Val-AlaCathepsin BModerate[7]
Gly-Gly-Phe-Gly (GGFG)Cathepsin BHigh[9]
Phe-LysCathepsin BHigh[7]

Experimental Protocols and Workflows

Synthesis of a Heterobifunctional Boc-PEG-Fmoc Linker

The following diagram illustrates a typical workflow for the synthesis of a heterobifunctional PEG linker with orthogonal Boc and Fmoc protecting groups.

G cluster_0 Step 1: Monoprotection of PEG Diamine cluster_1 Step 2: Second Protection A H2N-PEG-NH2 B Boc2O, Base A->B React with C Boc-HN-PEG-NH2 B->C Yields D Fmoc-OSu, Base C->D React with E Boc-HN-PEG-NH-Fmoc D->E Yields G cluster_0 Pathway A: Fmoc Deprotection cluster_1 Pathway B: Boc Deprotection Start Boc-HN-PEG-NH-Fmoc Fmoc_Deprotection 20% Piperidine in DMF Start->Fmoc_Deprotection Boc_Deprotection TFA in DCM Start->Boc_Deprotection Product_A Boc-HN-PEG-NH2 Fmoc_Deprotection->Product_A Conjugation_A Conjugate to Molecule 1 Product_A->Conjugation_A Intermediate_A Boc-HN-PEG-NH-Molecule 1 Conjugation_A->Intermediate_A Product_B H2N-PEG-NH-Fmoc Boc_Deprotection->Product_B Conjugation_B Conjugate to Molecule 2 Product_B->Conjugation_B Intermediate_B Molecule 2-HN-PEG-NH-Fmoc Conjugation_B->Intermediate_B

References

The Enduring Workhorse: An In-depth Technical Guide to Acid-Labile t-Butyl Ester Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-Bu) ester is a cornerstone in the strategic protection of carboxylic acids within modern organic synthesis, particularly in the realms of peptide synthesis and complex molecule drug development. Its widespread adoption is a testament to its robust stability across a broad spectrum of chemical conditions, juxtaposed with its clean and efficient removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of t-butyl ester protecting group chemistry, detailing its mechanism of cleavage, a variety of deprotection methodologies with quantitative data, and specific experimental protocols.

The Chemistry of the t-Butyl Ester Protecting Group

The t-butyl ester protecting group is prized for its steric bulk, which effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents. This stability is crucial during multi-step syntheses where other functional groups need to be manipulated without affecting the carboxylic acid. The key to its utility, however, lies in its facile cleavage under acidic conditions, a transformation that proceeds through a stable tertiary carbocation intermediate.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of a t-butyl ester follows a unimolecular elimination pathway (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid, which increases the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized acylium ion and a stable tertiary carbocation (the t-butyl cation). The t-butyl cation is then quenched by a nucleophile or undergoes elimination to form isobutylene, a volatile gas. This process regenerates the acidic catalyst, allowing the reaction to proceed.[1][2]

G Acid-Catalyzed Deprotection of a t-Butyl Ester cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products t-Butyl_Ester t-Butyl Ester (RCOOtBu) Protonated_Ester Protonated Ester t-Butyl_Ester->Protonated_Ester Protonation Acid Acid (H+) Acid->Protonated_Ester Carbocation t-Butyl Cation + Carboxylic Acid Protonated_Ester->Carbocation C-O Bond Cleavage Carboxylic_Acid Carboxylic Acid (RCOOH) Carbocation->Carboxylic_Acid Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation Regenerated_Acid Regenerated Acid (H+) Isobutylene->Regenerated_Acid

Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.

Methods for t-Butyl Ester Deprotection

A variety of acidic reagents can be employed for the cleavage of t-butyl esters, ranging from strong acids to milder acidic conditions and Lewis acids. The choice of reagent depends on the sensitivity of the substrate and the presence of other acid-labile protecting groups.

Strong Acidic Conditions

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly used strong acids for t-butyl ester deprotection. These reagents are highly effective and typically lead to complete and rapid cleavage.

Table 1: Deprotection of t-Butyl Esters using Strong Acids

ReagentSolventTemperature (°C)TimeYield (%)Reference
TFA (50%)Dichloromethane (DCM)Room Temp.3 - 5 hHigh[3][4]
TFA (neat)-Room Temp.1 - 4 h>95%[4]
HCl (4M)DioxaneRoom Temp.1 - 16 hHighN/A
0.1 N HClHexafluoroisopropanolRoom Temp.< 10 minHigh[5]
Milder Acidic Conditions

For substrates containing other acid-sensitive functional groups, milder acidic conditions are preferable. Aqueous phosphoric acid and p-toluenesulfonic acid offer effective alternatives to strong acids.

Table 2: Deprotection of t-Butyl Esters using Milder Acids

ReagentSolventTemperature (°C)TimeYield (%)Reference
85% Phosphoric AcidToluene60 - 803 - 14 h85-98%[6][7]
p-Toluenesulfonic acidToluene (reflux)1102 hHigh[8]
Lewis Acid Conditions

Lewis acids, such as zinc bromide (ZnBr₂), provide another method for the deprotection of t-butyl esters, often with different selectivity compared to Brønsted acids.[9][10]

Table 3: Deprotection of t-Butyl Esters using Lewis Acids

ReagentSolventTemperature (°C)TimeYield (%)Reference
ZnBr₂Dichloromethane (DCM)Room Temp.12 - 24 h75-95%[9][10]

Experimental Protocols

The following are detailed experimental protocols for the deprotection of t-butyl esters using common reagents.

General Experimental Workflow

G General Experimental Workflow for t-Butyl Ester Deprotection Start Start Dissolve_Substrate Dissolve t-butyl ester in appropriate solvent Start->Dissolve_Substrate Add_Reagent Add deprotection reagent (e.g., TFA, HCl, H3PO4, ZnBr2) Dissolve_Substrate->Add_Reagent Monitor_Reaction Monitor reaction progress by TLC or LC-MS Add_Reagent->Monitor_Reaction Workup Aqueous workup and extraction Monitor_Reaction->Workup Reaction Complete Purification Purify the carboxylic acid (e.g., chromatography, crystallization) Workup->Purification End End Purification->End

References

An In-depth Technical Guide to the Applications of PEGylated Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, has emerged as a cornerstone technology in pharmaceutical and biotechnological research. This modification dramatically enhances the therapeutic potential of proteins, peptides, nanoparticles, and small-molecule drugs by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the applications of PEGylated compounds in research, with a focus on drug delivery, bioconjugation, and diagnostics. It delves into the quantitative improvements achieved through PEGylation, detailed experimental protocols for key methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Principles of PEGylation

PEGylation confers several advantageous properties to a parent molecule, primarily by increasing its hydrodynamic size and masking its surface. These alterations lead to:

  • Prolonged Plasma Half-Life: The increased size reduces renal clearance, extending the circulation time of the therapeutic agent.[1][2][3]

  • Reduced Immunogenicity and Antigenicity: The PEG layer shields antigenic epitopes on the molecule's surface, diminishing the likelihood of an immune response.[2][3][4][5]

  • Enhanced Solubility and Stability: PEGylation can significantly increase the solubility of hydrophobic drugs and protect proteins from proteolytic degradation.[2][3][6]

  • Improved Pharmacokinetics: The altered biodistribution can lead to preferential accumulation in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[7]

Quantitative Impact of PEGylation: A Comparative Analysis

The benefits of PEGylation are most evident when comparing the properties of the modified compound to its native form. The following tables summarize the quantitative improvements observed for various classes of PEGylated therapeutics.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
DrugFormulationHalf-Life (t½)Area Under the Curve (AUC)Clearance (CL)Volume of Distribution (Vd)Reference(s)
Doxorubicin Free Doxorubicin5.00 ± 3.20 h0.67 ± 0.12 µg·h/mL27098.58 ± 5205.19 mL/h/m²178.56 ± 71.89 L/m²[8]
PEGylated Liposomal Doxorubicin17.62 ± 8.13 h783.09 ± 267.29 µg·h/mL28.65 ± 11.09 mL/h/m²0.64 ± 0.20 L/m²[8]
Interferon α-2b Standard Interferon α-2b2.3 hNot Reported231 mL/h/kg~1.4 L/kg[9]
Peginterferon α-2b (12 kDa linear PEG)4.6 hNot Reported22 mL/h/kg0.99 L/kg[9]
Interferon α-2a Standard Interferon α-2aNot ReportedNot Reported>100-fold higher than PEGylated formNot Reported[9][10]
Peginterferon α-2a (40 kDa branched PEG)50 h (absorption half-life)Not ReportedReduced >100-foldSignificantly restricted[10]
Paclitaxel (B517696) Taxol® (in Cremophor EL)Not ReportedNot ReportedNot ReportedNot Reported[11]
PEGylated SLNsSimilar plasma profile to Taxol®Not ReportedNot ReportedNot Reported[11]
rhTIMP-1 Unmodified rhTIMP-11.1 h (elimination)Not ReportedNot ReportedNot Reported
PEG20K-TIMP-128 h (elimination)Not ReportedNot ReportedNot Reported
Table 2: Impact of PEGylation on Solubility and Immunogenicity
CompoundModificationSolubilityImmunogenicityReference(s)
Various Proteins PEGylationGenerally IncreasedGenerally Reduced[2][3][6]
Bovine Albumin PEGylationGreater solubility over a wider pH range (1-12)Reduced antibody production compared to unconjugated albumin[3]
Enzymes PEGylationCan become soluble and active in organic solventsReduced immunogenicity[12]
Monoclonal Antibodies PEGylationImproved SolubilityReduced immunogenicity[4][13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PEGylated compounds.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for PEGylating proteins, targeting the primary amines on lysine (B10760008) residues and the N-terminus.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl propionate)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the reaction.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent like DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the activated PEG to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion or ion-exchange chromatography.

Thiol-Reactive PEGylation using Maleimide

This method provides site-specific PEGylation by targeting free cysteine residues.

Materials:

  • Protein with at least one free cysteine residue

  • PEG-Maleimide

  • Reaction Buffer: Phosphate (B84403) buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation.

  • Purification system

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer.

  • PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of PEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted PEG and protein.[]

Characterization of PEGylated Proteins

3.3.1. SDS-PAGE Analysis

  • Principle: To estimate the molecular weight and assess the degree of PEGylation.

  • Procedure:

    • Prepare polyacrylamide gels of an appropriate percentage to resolve the native protein and its PEGylated forms.

    • Mix protein samples with SDS-PAGE loading buffer and heat if necessary (some PEGylated proteins may degrade with heat).

    • Load the samples and appropriate molecular weight markers onto the gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain (e.g., barium iodide) to visualize the protein and PEGylated species.

3.3.2. Size-Exclusion Chromatography (SEC-HPLC)

  • Principle: To separate and quantify the different PEGylated species (mono-, di-, multi-PEGylated) and unreacted protein based on their hydrodynamic volume.

  • Procedure:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate buffer).

    • Inject the purified PEGylation reaction mixture.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

    • The different species will elute in order of decreasing size (multi-PEGylated > di-PEGylated > mono-PEGylated > native protein).

    • Quantify the relative amounts of each species by integrating the peak areas.

3.3.3. Mass Spectrometry (MS)

  • Principle: To determine the precise molecular weight of the PEGylated protein and identify the sites of PEGylation.

  • Procedure (Peptide Mapping):

    • Digest the native and PEGylated proteins with a specific protease (e.g., trypsin).

    • Separate the resulting peptides using reverse-phase HPLC.

    • Analyze the peptide fragments by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Compare the peptide maps of the native and PEGylated proteins. Peptides containing a PEGylated lysine or cysteine will show a characteristic mass shift and will be absent or reduced in the chromatogram of the PEGylated protein digest.

Assessment of Immunogenicity using ELISA

Principle: To detect and quantify the presence of anti-drug antibodies (ADAs) and anti-PEG antibodies in serum samples from preclinical or clinical studies.

Procedure (Bridging ELISA for anti-PEG antibodies):

  • Plate Coating: Coat a microtiter plate with a biotinylated PEG derivative.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk).

  • Sample Incubation: Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind.

  • Detection: Add a DIG-labeled PEG derivative, followed by an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

  • Substrate Addition: Add a TMB substrate solution and incubate until a color develops.

  • Stop Reaction and Read: Stop the reaction with an acidic solution and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of anti-PEG antibodies in the sample.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the application of PEGylated compounds.

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Protein_Selection Protein/Drug Selection PEG_Reagent_Selection PEG Reagent Selection Optimization Reaction Optimization (pH, T, Ratio) Protein_Selection->Optimization PEG_Reagent_Selection->Optimization PEGylation PEGylation Reaction Optimization->PEGylation Purification_Method Purification (SEC, IEX, HIC) PEGylation->Purification_Method Characterization_Method Characterization (SDS-PAGE, HPLC, MS) Purification_Method->Characterization_Method In_Vitro_Assay In Vitro Activity Assay Characterization_Method->In_Vitro_Assay In_Vivo_Study In Vivo Pharmacokinetics In_Vitro_Assay->In_Vivo_Study

Caption: General experimental workflow for the development of a PEGylated protein therapeutic.

decision_tree Start Start: Need for PEGylation Strategy Site_Specificity Site-Specific PEGylation Required? Start->Site_Specificity Random_PEG Random PEGylation (e.g., NHS ester) Site_Specificity->Random_PEG No Specific_Site Site-Specific Strategy Site_Specificity->Specific_Site Yes Cysteine_Available Free Cysteine Available? Specific_Site->Cysteine_Available Thiol_PEG Thiol-Reactive PEGylation (e.g., Maleimide) Cysteine_Available->Thiol_PEG Yes Enzymatic_Site Enzymatic or N-terminal Modification Feasible? Cysteine_Available->Enzymatic_Site No Enzymatic_PEG Enzymatic/N-terminal PEGylation Enzymatic_Site->Enzymatic_PEG Yes Site_Directed Site-Directed Mutagenesis to Introduce Cysteine Enzymatic_Site->Site_Directed No

Caption: Decision tree for selecting a suitable PEGylation chemistry.

interferon_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNAR1/IFNAR2 Receptor Complex JAK1_TYK2 JAK1 & TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1 & STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates pSTAT pSTAT1/pSTAT2 Dimer ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds ISG Interferon-Stimulated Genes (ISGs) Transcription ISRE->ISG Antiviral_Proteins Antiviral Proteins ISG->Antiviral_Proteins PEG_IFN PEGylated Interferon PEG_IFN->IFNAR Binds

Caption: Simplified signaling pathway of PEGylated interferon.

endocytosis_pathway PEG_Liposome PEGylated Liposome (B1194612) Cell_Membrane Cell Membrane PEG_Liposome->Cell_Membrane Endocytosis Endocytosis (e.g., Clathrin-mediated) Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Exocytosis Recycling/Exocytosis Early_Endosome->Exocytosis Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release

Caption: Intracellular trafficking pathway of a PEGylated liposome via endocytosis.

Conclusion and Future Perspectives

PEGylation has unequivocally established itself as a powerful and versatile platform in drug delivery and biopharmaceutical research. The ability to predictably modify the pharmacokinetic and immunogenic properties of a wide range of molecules has led to the successful development of numerous therapeutic products. The data and protocols presented in this guide underscore the significant advantages conferred by this technology.

Future research in PEGylation is likely to focus on several key areas:

  • Site-Specific Conjugation: Developing more precise and efficient methods for attaching PEG to specific sites on a molecule to optimize its therapeutic activity.

  • Cleavable Linkers: Designing PEG conjugates with linkers that are stable in circulation but cleave at the target site to release the native drug, thereby maximizing efficacy.

  • Alternative Polymers: Investigating new polymers that may offer similar or superior properties to PEG with potentially lower immunogenicity.

  • "PEG-like" Biologics: Engineering proteins and other biological macromolecules to mimic the properties of PEG, offering a biodegradable and potentially less immunogenic alternative.

As our understanding of the intricate interactions between PEGylated compounds and biological systems continues to grow, so too will the opportunities to design more effective and safer therapeutics for a wide range of diseases.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond mere inhibition to the targeted destruction of disease-causing proteins. These heterobifunctional molecules are the architects of a novel pharmacological strategy, orchestrating the cell's own quality control machinery to eliminate proteins of interest (POIs). At the heart of every PROTAC lies a critical, yet often underestimated, component: the linker. Far from being a passive tether, the linker is a key determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2] This in-depth guide provides a technical exploration of the PROTAC linker, summarizing its function, design principles, and the experimental methodologies used for its evaluation.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the cell's natural apparatus for protein degradation.[3] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[1] By simultaneously engaging both the POI and the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[4][5] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another catalytic cycle.[6][5]

Caption: The PROTAC-mediated protein degradation pathway.

The Multifaceted Role of the Linker

The linker's role extends far beyond simply connecting the two ligands. Its chemical composition, length, rigidity, and attachment points are all critical parameters that influence the overall performance of the PROTAC.

  • Ternary Complex Formation and Stability: The linker's length and flexibility are paramount in enabling the formation of a stable and productive ternary complex. An optimal linker allows the POI and E3 ligase to adopt a favorable orientation for efficient ubiquitination.[7] Linkers that are too short may cause steric hindrance, preventing complex formation, while excessively long linkers can lead to an entropic penalty and reduced complex stability.[2]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's physicochemical properties, such as solubility and cell permeability. PROTACs are often large molecules that violate traditional drug-likeness rules like Lipinski's Rule of Five.[7] Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can enhance solubility.[8] Conversely, more hydrophobic alkyl linkers may improve cell membrane permeability.[8]

  • Selectivity: The linker can contribute to the selectivity of a PROTAC. For instance, the conformation enforced by a specific linker might favor the formation of a ternary complex with one member of a protein family over others.

Common Linker Chemistries and Their Impact

The most commonly employed linkers in PROTAC design are alkyl chains and PEG chains due to their synthetic tractability and tunable length.[9] However, more rigid and functionalized linkers are increasingly being explored to fine-tune PROTAC properties.

  • Alkyl Chains: These provide a simple and flexible connection. Their hydrophobicity can aid in cell permeability, but can also lead to issues with solubility.

  • Polyethylene Glycol (PEG) Chains: The inclusion of ethylene (B1197577) glycol units enhances hydrophilicity and solubility.[8] The flexibility of PEG linkers can be advantageous for achieving a productive ternary complex conformation.[8]

  • Heterocyclic and Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or triazole rings can restrict the conformational freedom of the PROTAC.[9] This can be beneficial in pre-organizing the molecule into a bioactive conformation, potentially improving potency and selectivity.

Quantitative Analysis of Linker Effects on PROTAC Efficacy

The optimization of the linker is often an empirical process, requiring the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions. The following tables summarize quantitative data from various studies, illustrating the profound impact of the linker on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Effect of Linker Length on BRD4 Degradation (CRBN-recruiting PROTACs)

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 1PEG8>1000<2022Rv1
PROTAC 2PEG1118>9522Rv1
PROTAC 3PEG144.9>9522Rv1
PROTAC 4PEG1727.1>9522Rv1

Data synthesized from published literature.

Table 2: Effect of Linker Composition on BTK Degradation (CRBN-recruiting PROTACs)

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
NC-1PEG/Alkyl2.297Mino
IR-1Acrylamide/PEG<10~90Mino
RC-1Cyanoacrylamide/PEG>100~70Mino
RC-3Dimethylated Cyanoacrylamide/PEG<10~90Mino

Data from a study on covalent BTK PROTACs.[10]

Table 3: Comparative Efficacy of PROTACs with Different E3 Ligases and Linkers for AR Degradation

PROTACE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
ARD-69VHLPEG/Alkyl0.86>90LNCaP
TD-802CRBNPEG/Alkyl12.593LNCaP
Degrader 10VHLAlkyl1033LNCaP

Data compiled from a review on AR PROTACs.[11]

Key Experimental Protocols for PROTAC Linker Evaluation

A robust experimental workflow is essential for the systematic evaluation of PROTACs and the optimization of their linkers. This typically involves chemical synthesis followed by a series of in vitro and cellular assays.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand POI Ligand Synthesis/ Functionalization PROTAC_Assembly PROTAC Assembly (e.g., Click Chemistry) POI_Ligand->PROTAC_Assembly E3_Ligand E3 Ligase Ligand Synthesis/ Functionalization E3_Ligand->PROTAC_Assembly Linker_Synthesis Linker Synthesis Linker_Synthesis->PROTAC_Assembly Biochemical_Assays Biochemical Assays (e.g., FP, SPR, ITC) PROTAC_Assembly->Biochemical_Assays Cellular_Assays Cellular Assays PROTAC_Assembly->Cellular_Assays Ternary_Complex Ternary Complex Formation (e.g., NanoBRET) Cellular_Assays->Ternary_Complex Protein_Degradation Protein Degradation (Western Blot, MS) Cellular_Assays->Protein_Degradation Cell_Viability Cell Viability/ Functional Assays Protein_Degradation->Cell_Viability

Caption: A typical experimental workflow for PROTAC design and evaluation.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a convergent approach for the synthesis of a PROTAC library with varying linkers.

1. Materials and Reagents:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand (or vice versa)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H2O or DMF)

  • Purification supplies (e.g., HPLC)

2. Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of CuSO4·5H2O.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

1. Materials and Reagents:

  • Cancer cell line expressing the POI

  • Complete growth medium

  • PROTAC stock solution in DMSO

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

2. Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle control (DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12][13]

Protocol 3: In-Cell Ternary Complex Formation Assay using NanoBRET™

This protocol describes a live-cell assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.

1. Materials and Reagents:

  • HEK293T cells

  • Plasmids encoding NanoLuc®-POI and HaloTag®-E3 ligase

  • Transfection reagent

  • White, solid-bottom 96-well assay plates

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • PROTAC of interest

  • Luminometer capable of dual-filtered luminescence measurement

2. Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.

    • Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.

  • Compound Treatment and Reagent Addition:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

    • Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and the Nano-Glo® substrate and add it to each well.

  • Signal Measurement and Data Analysis:

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.[6][8][9]

Conclusion

The linker is a critical and dynamic component of a PROTAC molecule, playing a pivotal role in its biological activity. A deep understanding of how linker composition, length, and geometry influence ternary complex formation, physicochemical properties, and ultimately, protein degradation is essential for the rational design of effective PROTACs. The systematic evaluation of linker variants through robust synthetic and analytical methodologies, as outlined in this guide, will continue to be a cornerstone of PROTAC development, paving the way for a new generation of targeted protein degraders with enhanced therapeutic potential.

References

The Architectonics of Degradation: A Technical Guide to PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG)-based linkers have garnered significant attention due to their unique properties that profoundly influence a PROTAC's efficacy and drug-like characteristics. This technical guide provides an in-depth exploration of the mechanism of action of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers in PROTAC Efficacy

Far from being a passive spacer, the PEG linker plays a pivotal role in dictating the overall performance of a PROTAC. Its chemical composition, length, and flexibility are critical determinants of a PROTAC's solubility, cell permeability, and ability to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited bioavailability.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, introduce hydrophilicity, thereby enhancing the solubility of the PROTAC molecule.[3][4][5][6] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving interactions with the aqueous environment.[7] This enhanced solubility is crucial for formulation, handling, and can improve pharmacokinetic profiles.[7]

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[7] Compared to rigid alkyl chains, flexible PEG linkers are more likely to adopt folded conformations.[7] This intramolecular folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[7] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization of the PEG linker length for each PROTAC system.[7]

Orchestrating the Ternary Complex Formation

The primary function of the PROTAC is to facilitate the formation of a stable and productive ternary complex, a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4][7][8] The length and flexibility of the PEG linker are paramount in this process.

  • Optimal Length is Key: An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[7] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[7] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[7]

  • Flexibility and Cooperativity: The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex.[4] This can lead to positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the second protein, resulting in a more stable ternary complex.[4]

Quantitative Analysis of PEG Linker Impact

The effect of PEG linker length on PROTAC efficacy is often evaluated by measuring the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficiency of representative PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs

PROTACTarget ProteinE3 LigaseLinker CompositionMolecular Weight (Da)cLogPTPSA (Ų)
PROTAC A BRD4CRBN2x PEG~850~3.5~180
PROTAC B BRD4CRBN4x PEG~940~3.2~200
PROTAC C BRD4CRBN6x PEG~1030~2.9~220
PROTAC D BTKCRBN3x PEG~900~4.0~190
PROTAC E BTKCRBN5x PEG~990~3.7~210

Data is illustrative and compiled from various sources in the literature. cLogP and TPSA are calculated values.

Table 2: Impact of PEG Linker Length on Degradation Efficiency of Representative PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC A BRD4HeLa50>90
PROTAC B BRD4HeLa15>95
PROTAC C BRD4HeLa80>90
PROTAC D BTKMOLM-1425~90
PROTAC E BTKMOLM-1410>95

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[7]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating PEG-based PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PEG-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis (Varying PEG Length) Cell_Culture Cell Culture & Treatment Design->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., AlphaLISA, SPR) Design->Ternary_Complex_Assay Ubiquitination_Assay In-vitro Ubiquitination Assay Design->Ubiquitination_Assay Degradation_Assay Protein Degradation Quantification (Western Blot) Cell_Culture->Degradation_Assay SAR Structure-Activity Relationship (SAR) Analysis Ternary_Complex_Assay->SAR Ubiquitination_Assay->SAR Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Data_Analysis->SAR

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PEG-based PROTACs.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[8][9]

Materials and Reagents:

  • Cell Line: A human cancer cell line endogenously expressing the target protein (e.g., HeLa, THP-1).[8]

  • PROTACs: Stock solutions of PEG-based PROTACs with varying linker lengths in DMSO.

  • Vehicle Control: DMSO.[8]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Assay Reagent: BCA or Bradford protein assay kit.[8]

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Membrane: PVDF or nitrocellulose membrane.[8]

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[8]

  • Primary Antibodies: Antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[8]

  • Secondary Antibody: HRP-conjugated secondary antibody.[8]

  • Chemiluminescent Substrate: ECL substrate.[8]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[8]

    • Allow cells to adhere overnight.[8]

    • Treat cells with a dose-response of PROTACs (e.g., 1 nM to 1000 nM) or for a time-course (e.g., 2, 4, 8, 16, 24 hours) with a fixed concentration.[8][9] Include a vehicle control (DMSO).[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[9]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[8]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[9]

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody overnight at 4°C.[8]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Wash the membrane with TBST and then add the ECL substrate.[8]

    • Capture the chemiluminescent signal using an imaging system.[8]

    • Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based assay to measure the formation of the ternary complex.[4][10]

Materials and Reagents:

  • Tagged Proteins: GST-tagged target protein and FLAG-tagged E3 ligase complex.[4]

  • PROTACs: Serial dilutions of PEG-based PROTACs.

  • AlphaLISA Beads: Anti-FLAG Donor beads and Glutathione Acceptor beads.[4]

  • Assay Buffer: A suitable buffer for protein-protein interactions (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).[4]

  • Microplates: 384-well white microplates.[4]

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the tagged target protein, E3 ligase, and PROTACs at desired concentrations in the assay buffer.

  • Assay Assembly:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC solution.[4]

    • Incubate at room temperature for 60-90 minutes to allow for ternary complex formation.[4]

  • Bead Addition:

    • Add the Anti-FLAG Donor beads and Glutathione Acceptor beads to the wells.

    • Incubate in the dark at room temperature for 60 minutes.

  • Signal Detection:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed with increasing PROTAC concentrations, indicating the "hook effect".[4]

In-Vitro Ubiquitination Assay

This protocol outlines a method to assess the ubiquitination of the target protein induced by the PROTAC.[5][11][12]

Materials and Reagents:

  • Recombinant Proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and the target protein.[5][12]

  • Ubiquitin: Wild-type or biotinylated ubiquitin.[5][12]

  • ATP: Adenosine triphosphate.[5]

  • PROTACs: Stock solutions of PEG-based PROTACs.

  • Reaction Buffer: Ubiquitination buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM DTT, pH 7.5).[5]

  • Detection Reagents: Anti-target protein antibody, anti-ubiquitin antibody, and appropriate secondary antibodies for Western blot analysis, or reagents for other detection methods like AlphaLISA.[5][12]

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.[5]

    • Add the PROTAC at various concentrations.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination.[5]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Analyze the reaction products by Western blot, probing for the target protein to observe higher molecular weight bands corresponding to ubiquitinated species.[5] Alternatively, if using biotinylated ubiquitin, the ubiquitination can be quantified using methods like AlphaLISA.[12]

Conclusion

PEG-based linkers are a cornerstone of modern PROTAC design, offering a versatile tool to overcome challenges associated with solubility and cell permeability.[1] The length and flexibility of the PEG linker are critical parameters that must be empirically optimized to facilitate the formation of a stable and productive ternary complex, ultimately leading to efficient target protein degradation.[7] The systematic evaluation of a library of PROTACs with varying PEG linker lengths, using the quantitative and detailed experimental protocols outlined in this guide, is essential for the rational design of potent and selective protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, so too will our ability to design the next generation of PROTAC-based therapeutics with enhanced efficacy and drug-like properties.

References

Enhancing Drug Solubility and Bioavailability with PEG Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of therapeutic molecules with polyethylene (B3416737) glycol (PEG) derivatives, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to overcome the prevalent challenges of poor aqueous solubility and suboptimal bioavailability. This technical guide provides an in-depth exploration of the core principles, methodologies, and quantitative outcomes associated with the use of PEG derivatives to enhance the therapeutic efficacy of pharmaceutical agents.

Core Concepts: Mechanisms of Solubility and Bioavailability Enhancement

PEGylation fundamentally alters the physicochemical properties of a drug molecule. The covalent attachment of PEG chains can significantly increase the hydrophilicity of a hydrophobic drug, thereby improving its solubility in aqueous media.[1][2] This modification also increases the hydrodynamic radius of the molecule, which can shield it from enzymatic degradation and renal clearance, prolonging its circulation half-life.[1][3]

Furthermore, amphiphilic PEG derivatives can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs within their core. This micellar formulation enhances drug solubility and can protect the drug from degradation in the gastrointestinal tract, leading to improved oral bioavailability.

One of the key mechanisms by which PEGylated nanocarriers, such as liposomes and micelles, enhance bioavailability for anti-cancer agents is the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is characteristically leaky with poor lymphatic drainage, allowing these larger PEGylated molecules to preferentially accumulate in tumor tissue over time.[4]

Quantitative Impact of PEGylation on Pharmacokinetics

The effects of PEGylation on a drug's pharmacokinetic profile are quantifiable and often dramatic. The following tables summarize the impact of PEGylation on key parameters for several drugs.

DrugFormulationFold Increase in Aqueous SolubilityReference
Coumarin-6mPEG-PDLLA-decyl micelles (2.5% w/v)40-50 fold[5]
GliclazideSolid dispersion with PEG 6000 (18% w/v)4.04 fold[6]
CurcuminPEGylated magnetic liposomesHomogeneous dispersion in aqueous solution[7]

Table 1: Enhancement of Aqueous Solubility with PEG Derivatives

DrugFormulationChange in CmaxChange in AUCChange in Half-life (t½)Reference
DanazolDSPE-PEG5000 (6 mg/mL) nanoemulsion-120% increase~30-40% increase (not statistically significant)[8]
DoxorubicinPEGylated liposomes-~300-fold greater30-90 hours (vs. minutes for free drug)[9]
Interferon-α12 kDa linear PEG--0.725 lit/hr clearance (vs. 6.6-29.2 lit/hr for unmodified)[3]
OxaliplatinPEGylated liposomes-Five-fold higherLonger distribution half-life[6]
PaclitaxelPEGylated liposomes-Significantly increased~50 hours (vs. <10 hours for conventional liposomes)[4]

Table 2: Impact of PEGylation on Key Pharmacokinetic Parameters

Experimental Protocols

Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of a PEGylated compound.

Materials and Equipment:

  • Test compound (dissolved in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer or UV spectrophotometer with a plate reader

  • Filtration apparatus (for direct UV method)[10]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PEGylated compound in DMSO.

  • Serial Dilution: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the first well of a microtiter plate containing the aqueous buffer. Perform serial dilutions across the plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[10][11]

  • Measurement:

    • Nephelometry: Measure the light scattering of each well using a nephelometer. An increase in scattering indicates precipitation.[10]

    • Direct UV Method: Filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.[10]

  • Data Analysis: Determine the lowest concentration at which precipitation occurs (nephelometry) or the highest concentration at which the compound remains in solution (direct UV).

In Vitro Drug Release from Micelles

This protocol describes a method to evaluate the release of a hydrophobic drug from PEGylated micelles.

Materials and Equipment:

  • Drug-loaded PEGylated micelles

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Place a known concentration of the drug-loaded micelle solution into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag into a known volume of the release medium maintained at 37°C with constant stirring.[12]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of a PEGylated formulation in a rodent model.

Materials and Equipment:

  • PEGylated drug formulation

  • Control (non-PEGylated) drug formulation

  • Sprague-Dawley rats (or other appropriate strain)

  • Intravenous injection equipment

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing: Administer a single intravenous bolus of the PEGylated or control formulation to the rats via the tail vein at a predetermined dose.[13][14]

  • Blood Sampling: Collect blood samples from the orbital sinus or other appropriate site at specified time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) post-administration.[13]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life from the plasma concentration-time data.[8]

Visualizing Key Processes and Workflows

The Enhanced Permeability and Retention (EPR) Effect

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue cluster_normal_tissue Normal Tissue Bloodstream PEGylated Nanoparticle in Bloodstream InterstitialSpace Tumor Interstitium Bloodstream->InterstitialSpace Extravasation (Leaky Vasculature) NormalCells Normal Cells Bloodstream->NormalCells Limited Extravasation (Tight Junctions) Tumor Tumor Cells InterstitialSpace->Bloodstream Impaired Lymphatic Drainage (Retention) InterstitialSpace->Tumor Drug Release & Uptake

Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

Micelle Formation with Amphiphilic PEG Derivatives

Micelle_Formation cluster_unimers Aqueous Environment cluster_micelle Above Critical Micelle Concentration (CMC) Unimer1 PEG-Drug Unimer MicelleCore Hydrophobic Core (Drug) PegHead1 DrugTail1 PegHead1->DrugTail1 PegShell Hydrophilic Shell (PEG)

Caption: Self-assembly of amphiphilic PEG-drug conjugates into a micelle.

Preclinical Development Workflow for PEGylated Drugs

PEG_Development_Workflow A Candidate Drug Selection (Poor Solubility/Bioavailability) B PEG Derivative Selection (Linear, Branched, Linker Chemistry) A->B C PEGylation & Formulation (Conjugation/Encapsulation) B->C D In Vitro Characterization (Solubility, Stability, Drug Release) C->D E In Vivo Preclinical Studies (Pharmacokinetics, Efficacy, Toxicity) D->E F Data Analysis & Optimization E->F F->C Iterative Optimization G IND-Enabling Studies F->G Successful Candidate

References

Navigating the Use of Acid-PEG7-t-butyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the storage, handling, and key applications of Acid-PEG7-t-butyl ester, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. Designed for researchers, scientists, and drug development professionals, this document outlines essential technical data, detailed experimental protocols, and visual workflows to ensure the effective and safe utilization of this versatile compound.

Core Properties and Storage Conditions

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a carboxylic acid at one terminus and a t-butyl ester-protected carboxylic acid at the other. The seven ethylene (B1197577) glycol units confer hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules. The t-butyl ester serves as a protecting group, allowing for sequential and site-specific conjugation strategies.

Proper storage is paramount to maintain the integrity of this compound. Long-term stability is best achieved under controlled temperature conditions.

ParameterRecommended ConditionSource(s)
Long-Term Storage Temperature -20°C[1][2]
Short-Term Storage Temperature 4°C
Shipping Condition Ambient Temperature[2]
Appearance Colorless viscous liquid[1]

It is crucial to handle the compound in a dry, dark environment for short-term storage (days to weeks) and at -20°C for long-term storage (months to years).

Handling and Safety Precautions

As with any laboratory chemical, appropriate safety measures must be observed when handling this compound. The following guidelines are based on standard safety data sheets for similar PEGylated compounds.

Precaution CategoryRecommended ActionSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.
Ventilation Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation.
Hygiene Wash hands thoroughly after handling and before eating, drinking, or smoking.
Spill Response For small spills, use appropriate tools to place the material into a waste disposal container. For large spills, use a shovel for containment and disposal.
Incompatible Materials Avoid strong oxidizing agents.

Experimental Protocols

The utility of this compound lies in its heterobifunctional nature, which allows for a two-step conjugation process. The following protocols provide a general framework for its use.

Deprotection of the t-butyl Ester

The t-butyl ester group is readily cleaved under acidic conditions to reveal a reactive carboxylic acid. A common method involves the use of trifluoroacetic acid (TFA).

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution, typically at a concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the deprotection by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, the solvent and excess TFA can be removed by rotary evaporation.

  • The deprotected product can be precipitated by the addition of cold diethyl ether.

Bioconjugation via the Deprotected Carboxylic Acid

Following the removal of the t-butyl ester, the newly exposed carboxylic acid can be activated and conjugated to a primary amine on a target molecule, such as a protein or peptide, to form a stable amide bond. A common activation method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Deprotected PEG7-acid conjugate

  • EDC

  • NHS

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

  • Target biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation:

    • Dissolve the deprotected PEG7-acid conjugate in an anhydrous solvent like DMF or DMSO.

    • Add EDC and NHS to the solution to activate the carboxylic acid, forming an NHS ester.

    • Stir the mixture for 1-2 hours at room temperature.

  • Conjugation:

    • Add the activated PEG7-NHS ester solution to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Application in Antibody-Drug Conjugate (ADC) Development

A significant application of heterobifunctional PEG linkers like this compound is in the development of antibody-drug conjugates (ADCs). The PEG linker enhances the solubility and stability of the ADC and provides a spacer between the antibody and the cytotoxic payload.[3][4]

General Workflow for ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an ADC using a heterobifunctional PEG linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis deprotection Deprotection of This compound activation Activation of Carboxylic Acid (e.g., with EDC/NHS) deprotection->activation Yields reactive NHS ester conjugate1 mAb-PEG Conjugate activation->conjugate1 Conjugation to mAb antibody Monoclonal Antibody (mAb) antibody->conjugate1 payload Cytotoxic Payload adc Final Antibody-Drug Conjugate (ADC) payload->adc conjugate1->adc Conjugation to Payload purification Purification (e.g., Chromatography) adc->purification analysis Characterization (e.g., DAR, Purity) purification->analysis

A generalized workflow for ADC synthesis.
Signaling Pathway of ADC Internalization and Payload Release

The mechanism of action of an ADC involves its binding to a target antigen on a cancer cell, followed by internalization and release of the cytotoxic payload.[5][6]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) antigen Target Antigen on Cancer Cell Surface adc->antigen Binding endosome Endosome antigen->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Linker Cleavage/ Antibody Degradation cytotoxicity Cytotoxicity & Cell Death payload_release->cytotoxicity Target Interaction (e.g., DNA damage, microtubule disruption)

Mechanism of action for an ADC.

This technical guide provides a foundational understanding of the storage, handling, and application of this compound. Researchers are encouraged to consult specific product documentation and safety data sheets for the most accurate and up-to-date information.

References

The Purity and Characterization of Acid-PEG7-t-butyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of Acid-PEG7-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details the analytical methodologies used to assess its purity, confirms its chemical identity, and discusses its application in bioconjugation.

Introduction to this compound

This compound is a versatile tool in bioconjugation and drug delivery. Its structure features a carboxylic acid at one terminus and a t-butyl protected carboxylic acid at the other, connected by a discrete seven-unit polyethylene glycol chain. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Molecular Structure:

Purity Assessment

Ensuring the high purity of this compound is critical for the successful and reproducible synthesis of well-defined bioconjugates. The primary technique for assessing purity is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of PEG derivatives. The separation is based on the hydrophobicity of the molecule.

Table 1: Typical RP-HPLC Purity Data for this compound

ParameterValue
Purity≥95%
Main Peak Retention TimeApproximately 15-20 minutes (gradient dependent)
ImpuritiesTypically <5% total area
Common Impurities

During the synthesis of PEG derivatives, several impurities can be introduced. It is crucial to identify and quantify these to ensure the quality of the linker.[1] Common impurities include:

  • Polydisperse PEG species: PEGs with varying chain lengths.

  • Starting materials: Unreacted reagents from the synthesis.

  • Byproducts of synthesis: Including species with undesired functional groups.

  • Degradation products: Such as formaldehyde (B43269) and formic acid, which can arise from the oxidation of the PEG chain.

Characterization Methods

A combination of analytical techniques is employed to confirm the chemical structure and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H NMR and ¹³C NMR are used to confirm the presence of the key functional groups and the PEG backbone.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsChemical Shift (ppm)Multiplicity
-C(CH₃)₃~1.44s
-O-CH₂-CH₂-COOH~2.50t
-COO-CH₂-CH₂-O-~3.75t
PEG Backbone (-O-CH₂-CH₂-O-)~3.64m
-O-CH₂-CH₂-COOH~3.70t

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (ppm)
-C(CH₃)₃~28.1
-C(CH₃)₃~80.5
-COO-CH₂-CH₂-O-~35.0
PEG Backbone (-O-CH₂-CH₂-O-)~70.5
-O-CH₂-CH₂-COOH~67.0
-O-CH₂-CH₂-COOH~34.5
-COOH~178.0
-COO-~171.0
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural confirmation. Electrospray ionization (ESI) is a common technique for analyzing PEG derivatives.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺483.29
[M+Na]⁺505.27
[M+K]⁺521.25

The fragmentation pattern in MS/MS analysis typically shows a characteristic loss of ethylene (B1197577) glycol units (44 Da).[2][3]

Experimental Protocols

Synthesis of this compound

A general synthetic approach for heterobifunctional PEGs involves a stepwise modification of a PEG diol.

G cluster_synthesis Synthesis Workflow A Heptaethylene glycol B Monoprotection of one hydroxyl group A->B e.g., with a t-butyl protecting group C Functionalization of the free hydroxyl group B->C Introduction of the acid moiety D Deprotection of the first hydroxyl group C->D E Functionalization to carboxylic acid D->E F Purification E->F e.g., Chromatography G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

  • Monoprotection of Heptaethylene Glycol: React heptaethylene glycol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) in the presence of a base to selectively protect one hydroxyl group.

  • Introduction of the t-butyl Ester: The free hydroxyl group is then reacted with a t-butyl-containing acylating agent (e.g., t-butyl acrylate) under appropriate conditions.

  • Deprotection: The protecting group from step 1 is removed (e.g., using a fluoride (B91410) source for a silyl (B83357) protecting group).

  • Oxidation to Carboxylic Acid: The newly exposed primary alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).

  • Purification: The final product is purified using column chromatography to yield high-purity this compound.

RP-HPLC Protocol

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.[1]

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are recommended for PEG analysis as they do not require a chromophore.

NMR Spectroscopy Protocol
  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

  • Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry Protocol
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

  • For structural confirmation, perform MS/MS analysis on the parent ion to observe the characteristic fragmentation pattern.

Application in Bioconjugation

This compound is a valuable linker for attaching molecules to biomolecules such as proteins, peptides, or antibodies. The heterobifunctional nature allows for a controlled, stepwise conjugation process.

G cluster_bioconjugation Bioconjugation Workflow A This compound B Activate terminal carboxylic acid A->B e.g., with EDC/NHS C Couple to first molecule (e.g., a drug) B->C D Deprotect t-butyl ester C->D Acidic conditions (e.g., TFA) E Activate newly formed carboxylic acid D->E e.g., with EDC/NHS F Couple to second molecule (e.g., an antibody) E->F G Purified bioconjugate F->G e.g., Chromatography

Caption: A typical workflow for the use of this compound in bioconjugation.

This workflow enables the precise assembly of complex biomolecular constructs, such as antibody-drug conjugates (ADCs) or PROTACs.[4]

Conclusion

The purity and accurate characterization of this compound are paramount for its successful application in research and drug development. The methodologies outlined in this guide, including HPLC, NMR, and mass spectrometry, provide a robust framework for ensuring the quality and identity of this important heterobifunctional linker. Adherence to these analytical protocols will facilitate the reproducible synthesis of well-defined and effective bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Acid-PEG7-t-butyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid-PEG7-t-butyl ester is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure features a seven-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility, reduces aggregation, and provides spatial separation between conjugated molecules.[1][4]

The key feature of this linker is its orthogonal design.[1] It possesses a terminal carboxylic acid at one end and a t-butyl ester-protected carboxylic acid at the other.[1][4] This allows for a controlled, sequential conjugation strategy. The free carboxylic acid can be readily activated to react with primary amines, while the t-butyl ester remains stable.[4] Subsequent removal of the acid-labile t-butyl group under specific acidic conditions unmasks the second carboxylic acid for a subsequent conjugation step.[5][6][7] This methodology is invaluable for the precise construction of multifunctional bioconjugates.

Physicochemical Properties

The properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental setups.

PropertyValueReferences
Molecular Formula C22H42O11[2][3]
Molecular Weight ~482.56 g/mol [2]
Appearance Colorless viscous liquid / Solid[8]
Purity Typically >96%[3]
Solubility Water, DMSO, DMF, DCM[4][7]
Storage Conditions -20°C, under inert atmosphere, protected from moisture[4][7][9]

Principle of Use: A Two-Stage Conjugation Strategy

The utility of this compound lies in its ability to facilitate sequential conjugations. This process involves two primary stages: initial amide bond formation followed by deprotection to enable a second coupling reaction.

Stage 1: First Amide Coupling. The terminal carboxylic acid is activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC with N-hydroxysuccinimide), to form a reactive NHS ester. This intermediate readily couples with primary amines (e.g., lysine (B10760008) residues on a protein or antibody) to form a stable amide bond.[4][10]

Stage 2: t-Butyl Ester Deprotection. The t-butyl protecting group is selectively cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[5][11] This reveals a new, free carboxylic acid on the other end of the PEG linker, while the first amide bond remains intact. The deprotected conjugate can then be used in a second coupling reaction.

G cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Deprotection & Second Conjugation A Biomolecule 1 (e.g., Antibody) activator EDC, NHS A->activator linker This compound linker->activator conjugate1 Conjugate 1 activator->conjugate1 Amide Bond Formation deprotection Deprotection (TFA) conjugate1->deprotection conjugate1_deprotected Deprotected Conjugate deprotection->conjugate1_deprotected activator2 EDC, NHS conjugate1_deprotected->activator2 B Biomolecule 2 (e.g., Drug Payload) B->activator2 final_conjugate Final Bioconjugate activator2->final_conjugate Amide Bond Formation

Figure 1. General workflow for two-stage bioconjugation.

Experimental Protocols

Protocol 1: Amide Coupling to a Protein

This protocol describes the conjugation of the free carboxylic acid of the linker to primary amines on a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column or dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Prepare a 5-10 mg/mL solution of the protein in PBS, pH 7.4.[10]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Do not store these solutions.

  • Activation of Linker:

    • In a microfuge tube, combine a 50-fold molar excess of the linker stock solution with a 50-fold molar excess of both EDC and NHS stock solutions relative to the amount of protein.

    • Incubate at room temperature for 15-30 minutes to generate the NHS ester.

  • Conjugation Reaction:

    • Add the activated linker mixture to the protein solution. A 10- to 20-fold molar excess of linker to protein is a common starting point.[12] The final concentration of organic solvent should not exceed 10% (v/v) to prevent protein denaturation.[12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

ParameterRecommended ConditionNotes
Buffer Phosphate Buffered Saline (PBS)pH 7.2-8.0. Must be amine-free.[12]
Molar Excess (Linker:Protein) 10:1 to 50:1Varies with protein and desired degree of labeling.[12]
Molar Excess (EDC/NHS:Linker) 1:1 to 1.5:1Ensures efficient activation.
Reaction Time 2-4 hours at RT, or overnight at 4°CLonger times may be needed at lower pH.[10]
Reaction Temperature Room Temperature or 4°C
Protocol 2: Deprotection of the t-butyl Ester

This protocol details the removal of the t-butyl protecting group to reveal the second carboxylic acid.

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Perform all steps in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • Lyophilized t-butyl ester-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as Triisopropylsilane (TIS)

  • Nitrogen or Argon gas source

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the dried conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]

    • If the biomolecule contains sensitive residues (e.g., tryptophan, methionine), add a scavenger like TIS (2.5-5% v/v) to trap the reactive t-butyl cations generated during cleavage.[11]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[11]

  • Monitoring:

    • Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.[11]

  • Work-up:

    • Remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[11]

    • The resulting deprotected conjugate (as a TFA salt) can often be used directly in the next step or purified further if necessary.

G start R-COO-C(CH3)3 (t-butyl ester) protonation Protonation of Carbonyl Oxygen start->protonation + H+ (from TFA) intermediate [R-C(OH)O-C(CH3)3]+ protonation->intermediate cleavage Cleavage of C-O Bond intermediate->cleavage products R-COOH (Carboxylic Acid) + +C(CH3)3 (t-butyl cation) cleavage->products isobutene H2C=C(CH3)2 (Isobutylene) products->isobutene - H+

Figure 2. Simplified mechanism of acid-catalyzed t-butyl ester deprotection.
ParameterRecommended ConditionNotes
Solvent Anhydrous Dichloromethane (DCM)Ensures solubility of the conjugate.[11]
Reagent Trifluoroacetic acid (TFA)20-50% (v/v) in DCM is typical.[11]
Scavenger (Optional) Triisopropylsilane (TIS)2.5-5% (v/v). Protects sensitive amino acids.[11]
Reaction Time 1-3 hoursMonitor by LC-MS for completion.[11]
Reaction Temperature 0°C to Room TemperatureStart at 0°C to control the initial reaction.[11]

Protocol 3: Second Amide Coupling

Once the t-butyl group has been removed, the newly exposed carboxylic acid can be conjugated to a second amine-containing molecule (e.g., a drug payload, a fluorescent dye). The procedure is analogous to Protocol 1 , where the deprotected conjugate is now the starting material containing the carboxylic acid to be activated with EDC/NHS and reacted with the second molecule of interest. Neutralization of the TFA salt may be required prior to this step, which can be achieved by washing with a mild base like saturated sodium bicarbonate if the conjugate is soluble in an organic solvent.[11]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Conjugation Yield - Inactive EDC/NHS (hydrolyzed).- Buffer contains primary amines (e.g., Tris).- Incorrect pH.- Insufficient molar excess of linker.- Use fresh, anhydrous EDC and NHS.- Use an amine-free buffer like PBS or bicarbonate.[12]- Ensure reaction pH is between 7.2-8.5.- Increase the molar excess of the activated linker.
Incomplete Deprotection - Insufficient acid concentration or reaction time.- Steric hindrance around the ester group.- Increase TFA concentration (e.g., from 20% to 50%).- Extend the reaction time and monitor by LC-MS.[11]- Consider a stronger acid system like 4M HCl in dioxane.[11]
Formation of Side Products - Alkylation of sensitive residues by t-butyl cations.- Cleavage of other acid-labile groups in the biomolecule.- Add a scavenger such as TIS to the deprotection reaction.[11]- Perform the reaction at 0°C to minimize side reactions.- If possible, use orthogonal protecting groups that are not acid-labile.
Protein Precipitation - High concentration of organic solvent.- Denaturation due to pH changes.- Keep the final concentration of DMF/DMSO below 10% in the conjugation step.[12]- Ensure adequate buffering capacity during the reaction.

References

Application Notes and Protocols: Amide Coupling with Acid-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a critical strategy in drug development, enhancing the therapeutic properties of proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1] Acid-PEG7-t-butyl ester is a heterobifunctional linker that is instrumental in this process. It features a terminal carboxylic acid for covalent attachment to amine-containing molecules and a t-butyl ester protected carboxylic acid at the other end. This t-butyl ester group can be deprotected under acidic conditions for subsequent conjugation, allowing for a stepwise and controlled synthesis of complex biomolecules.[2]

This document provides a detailed protocol for the amide coupling of the terminal carboxylic acid of this compound with a primary amine-containing molecule using common coupling reagents.

Principle of the Reaction

The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine is facilitated by activating the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally slow due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.[3] Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[4][5] These reagents, often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and reduce side reactions, facilitate the formation of a highly reactive ester intermediate, which then readily reacts with the amine to form the desired amide bond.[5][6]

Data Presentation

The following tables summarize representative quantitative data for amide coupling reactions using common coupling reagents. The specific yields and reaction times for this compound may vary depending on the specific amine-containing substrate and reaction conditions.

Table 1: Representative Reaction Conditions and Yields for Amide Coupling

Coupling ReagentAdditiveBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
EDCHOBtDIEA (3)DMF0 to RT1 - 270 - 90
HATU-DIEA (3)DMF0 to RT0.5 - 185 - 95
HBTU-DIEA (3)DMFRT1 - 480 - 95

Data presented are representative values from literature for similar amide coupling reactions and should be used as a guideline. Optimization may be required for specific substrates.

Table 2: Reagent Stoichiometry

ReagentEquivalents (relative to this compound)
This compound1.0
Amine-containing molecule1.0 - 1.2
Coupling Reagent (EDC, HATU, etc.)1.1 - 1.5
Additive (HOBt, NHS)1.1 - 1.5
Base (DIEA, TEA)2.0 - 3.0

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a primary amine using either EDC/HOBt or HATU as the coupling agent.

Protocol 1: Amide Coupling using EDC and HOBt

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine and Base: To the solution from step 1, add the amine-containing molecule (1.1 eq) followed by DIEA (3.0 eq).

  • Activation: In a separate flask, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Coupling Reaction: Slowly add the EDC/HOBt solution to the reaction mixture from step 2 at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide product.

Protocol 2: Amide Coupling using HATU

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF at 0 °C.[3]

  • Addition of Reagents: To the cooled solution, add HATU (1.2 eq) and DIEA (3.0 eq).[3]

  • Addition of Amine: Add the amine-containing molecule (1.1 eq) to the reaction mixture.[3]

  • Coupling Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or ethyl acetate.[3]

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the solution and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure amide product.

Mandatory Visualization

AmideCouplingWorkflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_purification Work-up & Purification A Dissolve this compound and Amine in DMF B Add Base (DIEA) A->B C Add Coupling Reagent (e.g., HATU) at 0°C B->C D Stir at Room Temperature C->D E Quench Reaction & Extract D->E F Wash Organic Layers E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure PEGylated Product H->I

Caption: Experimental workflow for the amide coupling of this compound.

PEGylation_Application cluster_synthesis Bioconjugation cluster_deprotection Deprotection (Optional) cluster_application Therapeutic Application Drug Amine-containing Therapeutic Molecule Coupling Amide Coupling Drug->Coupling PEG This compound PEG->Coupling PEG_Drug PEGylated Drug Conjugate (t-butyl protected) Coupling->PEG_Drug Deprotection Acidic Deprotection PEG_Drug->Deprotection Admin Administration PEG_Drug->Admin Direct Use PEG_Drug_COOH PEGylated Drug Conjugate (with free COOH) Deprotection->PEG_Drug_COOH PEG_Drug_COOH->Admin Further Conjugation or Use Improved_PK Improved Pharmacokinetics (Longer Half-life) Admin->Improved_PK Reduced_Immuno Reduced Immunogenicity Admin->Reduced_Immuno Target Therapeutic Target Improved_PK->Target Reduced_Immuno->Target

Caption: Logical relationship of PEGylation in drug development.

References

Application Notes and Protocols for Acid-PEG7-t-butyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid-PEG7-t-butyl ester in ADCs

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small-molecule drugs.[1] The linker connecting the antibody and the payload is a critical component that dictates the overall efficacy, stability, and safety of the ADC.[2] Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity.[3][]

This compound is a heterobifunctional PEG linker that offers precise control over the conjugation process. It features a carboxylic acid group for stable amide bond formation with primary amines (such as lysine (B10760008) residues on an antibody) and a t-butyl ester protected carboxylic acid. This t-butyl ester group can be deprotected under acidic conditions to reveal a reactive carboxylic acid, enabling the subsequent attachment of a payload. This dual functionality allows for a sequential and controlled conjugation strategy.[5] The PEG7 spacer provides a hydrophilic element to the ADC, which can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall biophysical properties of the conjugate.[3][6]

Key Advantages of PEGylated Linkers in ADCs

The incorporation of PEG linkers, such as this compound, offers several advantages in ADC development:

  • Improved Hydrophilicity and Reduced Aggregation: PEGylation increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This helps to prevent aggregation, a common issue that can lead to reduced efficacy and increased immunogenicity.[6]

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG chain creates a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong its circulation half-life, leading to increased accumulation in tumor tissues.[3][7]

  • Potential for Higher Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing the aggregation propensity of the conjugate, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without compromising its properties.[6]

  • Reduced Immunogenicity: PEG chains can shield potential epitopes on the ADC, thereby reducing its recognition by the immune system.[3]

Quantitative Data Summary

Direct head-to-head quantitative comparisons of this compound with other linkers in a single study are limited in publicly available literature. The following tables summarize representative data compiled from various sources to provide a comparative overview of how different linker technologies, including PEGylated linkers, can influence ADC properties. It is important to note that these values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 1: Representative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypeRepresentative PayloadTarget Cell LineIC50 (ng/mL)Reference
Non-cleavableMMAFHER2+ Breast Cancer5-15[6]
Cleavable (vc-PABC)MMAECD30+ Lymphoma0.1-1[6]
PEGylated (linear)MMAEHER2+ Breast Cancer1-10[8]
PEGylated (branched)AuristatinHER2+ Ovarian Cancer0.5-5[8]

Table 2: Representative Pharmacokinetic Parameters of ADCs with Different Linker Technologies in Mice

Linker TypeHalf-life (t½, hours)Area Under the Curve (AUC, µg*h/mL)Reference
Non-cleavable100-1505000-8000[6]
Cleavable (hydrazone)50-1002000-4000[9]
PEGylated150-2508000-12000[7]

Experimental Protocols

The following protocols provide a general framework for the development of an ADC using this compound. Optimization of reaction conditions will be necessary for specific antibodies and payloads.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the initial step of attaching the linker to the antibody via its primary amine groups (lysine residues).

Materials:

  • Antibody (in a suitable buffer such as PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.[10]

  • Linker Activation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 100 mM each.

    • To activate the carboxylic acid of the linker, mix the this compound solution with the EDC and NHS solutions at a molar ratio of 1:5:2 (Linker:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature.[11]

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a common starting point.

    • Ensure the pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[11]

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the terminal carboxylic acid on the linker, which will be used for payload conjugation.

Materials:

  • Antibody-PEG7-t-butyl ester conjugate

  • Deprotection Solution (e.g., 95% Trifluoroacetic acid (TFA), 5% water)

  • Cold diethyl ether

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Lyophilization (if necessary): If the purified antibody-linker conjugate is in an aqueous buffer, lyophilize it to dryness.[5]

  • Deprotection Reaction:

    • Dissolve the lyophilized conjugate in the Deprotection Solution.

    • Incubate the reaction at room temperature for 1-2 hours.[5]

  • Removal of TFA:

    • Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.[5]

  • Purification:

    • Purify the deprotected antibody-PEG7-acid conjugate using SEC or dialysis to remove residual TFA and any scavengers. The purified conjugate is now ready for payload attachment.[5]

Protocol 3: Payload Conjugation and ADC Characterization

This protocol outlines the final conjugation of the payload to the deprotected antibody-linker and subsequent characterization. The specific chemistry for payload attachment will depend on the functional groups on the payload. This protocol assumes the payload has a primary amine for amide bond formation.

Materials:

  • Deprotected Antibody-PEG7-acid conjugate

  • Amine-containing payload

  • EDC and NHS

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, Hydrophobic Interaction Chromatography (HIC))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer)

Procedure:

  • Payload Conjugation:

    • Activate the carboxylic acid on the antibody-linker conjugate using EDC/NHS chemistry as described in Protocol 1, Step 2.

    • Dissolve the amine-containing payload in anhydrous DMSO.

    • Add the payload solution to the activated antibody-linker conjugate at a desired molar ratio.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the ADC:

    • Purify the final ADC conjugate to remove unreacted payload, linker, and other byproducts. SEC is commonly used for initial cleanup, followed by HIC to separate ADCs with different DARs.

  • ADC Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law.

      • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the ADC and calculate the average DAR.

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[12]

    • Aggregation Analysis: Use Size-Exclusion Chromatography (SEC) to assess the level of aggregation in the final ADC product.[12]

    • In Vitro Cell Viability Assays: Determine the potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Visualizations

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate Binding Antigen Binding ADC->Binding Tumor_Cell Tumor Cell (Antigen Positive) Endosome Endosome Tumor_Cell->Endosome Internalization Binding->Tumor_Cell Lysosome Lysosome Endosome->Lysosome Trafficking Released_Payload Released Payload Lysosome->Released_Payload Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis Released_Payload->Cell_Death Cytotoxic Effect

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for PROTAC Synthesis using Acid-PEG7-t-butyl ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[2][]

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[4][5] Furthermore, the length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[]

The Acid-PEG7-t-butyl ester linker is a versatile building block for PROTAC synthesis. It provides a carboxylic acid for conjugation to an amine-functionalized ligand (either on the POI-binding moiety or the E3 ligase ligand) and a t-butyl protected ester, which can be deprotected to reveal a terminal carboxylic acid for subsequent coupling reactions. This allows for a modular and controlled assembly of the final PROTAC molecule.

Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI E3->PolyUb Recruits E2 & Transfers Ub Ternary->PolyUb Facilitates Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol assumes the use of an amine-functionalized E3 ligase ligand and a protein of interest (POI) ligand with a suitable functional group (e.g., an amine) for the final coupling step.

Step 1: Amide Coupling of this compound Linker to the E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid end of the linker to an amine-containing E3 ligase ligand, such as pomalidomide.

Synthesis_Step1 reagents Reagents: - this compound (1.0 eq) - Amine-E3 Ligase Ligand (1.0 eq) - HATU (1.2 eq) - DIPEA (2.0 eq) - Anhydrous DMF dissolve Dissolve reagents in anhydrous DMF reagents->dissolve stir Stir at room temperature under N2 for 4-6 hours dissolve->stir monitor Monitor reaction by LC-MS stir->monitor workup Work-up: - Dilute with water - Extract with ethyl acetate - Wash with brine monitor->workup purify Purify by flash column chromatography workup->purify product Product: E3 Ligase-Linker-t-butyl ester purify->product

Caption: Workflow for coupling the linker to the E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the E3 Ligase-Linker-t-butyl ester conjugate.

Step 2: Deprotection and Final Amide Coupling to the POI Ligand

This part of the protocol involves the deprotection of the t-butyl ester to reveal a carboxylic acid, followed by coupling to an amine-functionalized POI ligand.

Synthesis_Step2 cluster_deprotection A) t-Butyl Deprotection cluster_coupling B) Final Amide Coupling start_deprotect E3 Ligase-Linker-t-butyl ester reagents_deprotect Reagents: - TFA - DCM react_deprotect Stir in TFA/DCM (1:1) at room temperature for 1-2 hours start_deprotect->react_deprotect evaporate Evaporate solvent react_deprotect->evaporate product_deprotect E3 Ligase-Linker-Acid evaporate->product_deprotect start_coupling E3 Ligase-Linker-Acid product_deprotect->start_coupling reagents_coupling Reagents: - Amine-POI Ligand (1.1 eq) - HATU (1.2 eq) - DIPEA (2.0 eq) - Anhydrous DMF react_coupling Stir at room temperature under N2 for 4-6 hours start_coupling->react_coupling monitor_coupling Monitor reaction by LC-MS react_coupling->monitor_coupling purify_coupling Purify by preparative HPLC monitor_coupling->purify_coupling final_product Final PROTAC purify_coupling->final_product

Caption: Workflow for deprotection and final PROTAC synthesis.

Materials:

  • E3 Ligase-Linker-t-butyl ester conjugate (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

A. t-Butyl Ester Deprotection

  • Dissolve the E3 Ligase-Linker-t-butyl ester conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure to yield the crude E3 Ligase-Linker-Acid. This is often used in the next step without further purification.

B. Final Amide Coupling

  • Dissolve the crude E3 Ligase-Linker-Acid (1.0 equivalent) and the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a PROTAC using a PEG-based linker. Actual yields and purity may vary depending on the specific ligands used and optimization of reaction conditions.

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)Analytical Method(s)
Step 1 E3 Ligase-Linker-t-butyl ester60 - 80>95LC-MS, ¹H NMR
Step 2 Final PROTAC40 - 70>98LC-MS, ¹H NMR, HRMS

Characterization

The final PROTAC product should be thoroughly characterized to confirm its identity and purity.

TechniqueExpected Results
LC-MS A single major peak corresponding to the calculated mass of the PROTAC.
¹H NMR Peaks corresponding to the protons of the POI ligand, the E3 ligase ligand, and the PEG linker.
¹³C NMR Peaks corresponding to the carbons of the entire PROTAC molecule.
HRMS The measured mass should be within 5 ppm of the calculated exact mass.

Conclusion

The this compound linker provides a versatile and efficient means for the modular synthesis of PROTACs. The protocols outlined in these application notes offer a general framework for researchers to synthesize novel PROTACs for targeted protein degradation. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful PROTAC development. The hydrophilic nature of the PEG linker can contribute to improved solubility and cell permeability of the final PROTAC molecule, which are critical properties for its biological activity.[4][5]

References

Application Notes and Protocols for Acid-PEG7-t-butyl Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acid-PEG7-t-butyl ester as a heterobifunctional linker in the development of targeted drug delivery systems, with a focus on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for synthesis, purification, and characterization are provided to guide researchers in their drug development efforts.

Introduction to this compound

This compound is a versatile linker molecule that plays a crucial role in the construction of targeted therapeutics. Its structure comprises a seven-unit polyethylene (B3416737) glycol (PEG) chain, which imparts favorable pharmacokinetic properties, a carboxylic acid group for conjugation to targeting moieties or payloads, and a t-butyl ester protecting group that allows for orthogonal chemistry. The PEG component enhances aqueous solubility, increases circulation half-life, and can reduce the immunogenicity of the final conjugate.[1][2][3]

Key Features:

  • Hydrophilic PEG7 Spacer: Improves solubility and pharmacokinetic properties of the conjugate.[2][3]

  • Terminal Carboxylic Acid: Enables covalent linkage to amine-containing molecules, such as antibodies or E3 ligase ligands, through stable amide bond formation.

  • t-Butyl Ester Protecting Group: Allows for selective deprotection under acidic conditions to reveal a second carboxylic acid for further conjugation, enabling a modular and controlled synthesis approach.

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

In ADC development, the this compound linker can be utilized to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The PEG linker can help to overcome the hydrophobicity of many cytotoxic drugs, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] this compound serves as a flexible linker to connect the POI-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG7 linker are critical for the optimal formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][8]

Data Presentation

The inclusion of a PEG linker, such as the seven-unit chain in this compound, can significantly impact the efficacy and pharmacokinetic properties of targeted drug delivery systems. The following tables provide a summary of the expected impact based on available data for similar PEGylated constructs.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinLinker CompositionDC50 (nM)¹Dmax (%)²Reference
TBK112-atom linker>1000<10[8]
TBK121-atom linker (PEG-containing)396[8]
TBK129-atom linker (PEG-containing)29276[8]
CRBN9-atom alkyl chainEffective DegradationNot Specified[8]
CRBN3 PEG unitsWeak DegradationNot Specified[8]

¹DC50: Concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: Maximum percentage of target protein degradation.

Table 2: Influence of PEGylation on ADC Pharmacokinetics

ADC ConstructAverage DARClearance Rate (mL/day/kg)In Vivo EfficacyReference
Non-PEGylated ADC~4IncreasedReduced[4]
PEGylated ADC (mPEG24)~4 and ~8DecreasedEnhanced[4][5]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC where the this compound links a Von Hippel-Lindau (VHL) E3 ligase ligand to a protein of interest (POI) ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

  • Dissolution: Dissolve the VHL ligand (containing a primary or secondary amine, 1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the VHL ligand-PEG7-t-butyl ester conjugate.

Step 2: Deprotection of the t-Butyl Ester

  • Dissolution: Dissolve the purified VHL ligand-PEG7-t-butyl ester conjugate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure to yield the VHL ligand-PEG7-acid.

Step 3: Amide Coupling of POI Ligand to VHL Ligand-PEG7-Acid

  • Dissolution: Dissolve the VHL ligand-PEG7-acid (1.0 eq) and the POI ligand (containing a primary or secondary amine, 1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Western Blotting for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Synthesis of an ADC using this compound

This protocol provides a general method for conjugating a payload to an antibody.

Step 1: Activation of this compound

  • Dissolution: Dissolve this compound (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF.

  • Activation: Add a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir at room temperature for 4-6 hours to form the NHS ester.

Step 2: Conjugation to the Antibody

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add the activated Acid-PEG7-NHS ester to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired DAR.

  • Reaction: Incubate the reaction mixture at 4°C for 2-4 hours with gentle agitation.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated linker and other small molecules.[9][10]

Step 3 and 4 (Optional): Deprotection and Second Payload Conjugation

If a second payload is to be added, the t-butyl ester on the conjugated linker can be deprotected as described in section 4.1, Step 2, followed by another amide coupling reaction.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC (this compound linker) PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin Ubiquitinated_POI Poly-ubiquitinated POI Ub->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides cluster_ternary cluster_ternary cluster_ternary->Ubiquitinated_POI Ubiquitination ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow start Start antibody Monoclonal Antibody (mAb) start->antibody linker This compound start->linker payload Cytotoxic Payload start->payload conjugate 2. Conjugate Linker to mAb antibody->conjugate activate_linker 1. Activate Linker (e.g., NHS ester formation) linker->activate_linker conjugate_payload 4. Conjugate Payload payload->conjugate_payload activate_linker->conjugate mAb_linker mAb-Linker Conjugate conjugate->mAb_linker deprotect 3. Deprotect t-butyl ester (TFA) mAb_linker->deprotect mAb_linker_acid mAb-Linker-Acid deprotect->mAb_linker_acid mAb_linker_acid->conjugate_payload adc Final ADC conjugate_payload->adc purify Purification (e.g., SEC) adc->purify end End purify->end Logical_Relationship Linker This compound Properties Favorable Properties Linker->Properties confers Applications Targeted Drug Delivery Applications Properties->Applications enables Solubility Increased Solubility Properties->Solubility PK Improved Pharmacokinetics Properties->PK DAR Higher DAR Potential (ADCs) Properties->DAR TernaryComplex Optimal Ternary Complex Formation (PROTACs) Properties->TernaryComplex ADCs Antibody-Drug Conjugates Applications->ADCs PROTACs PROTACs Applications->PROTACs

References

Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are extensively utilized in drug delivery, bioconjugation, and materials science to enhance the solubility, stability, and pharmacokinetic properties of molecules. The terminal functional groups of these linkers are often protected during synthesis and require efficient deprotection as a critical step for subsequent conjugation. The t-butyl ester is a common protecting group for carboxylic acids in PEG linkers due to its stability in various conditions and its clean removal under acidic conditions.

This document provides a detailed guide to the deprotection of t-butyl esters in PEG linkers, focusing on the widely used Trifluoroacetic Acid (TFA) method. It includes a discussion of the reaction mechanism, protocols for deprotection, potential side reactions and their mitigation, and purification techniques.

Reaction Mechanism

The deprotection of a t-butyl ester using TFA is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid.[1] The t-butyl cation can then be neutralized by several pathways, including deprotonation to form the volatile gas isobutylene (B52900) or reaction with the trifluoroacetate (B77799) anion.[2][3]

Deprotection_Mechanism cluster_0 TFA-Mediated Deprotection of t-Butyl Ester PEG_Ester PEG-COO-tBu Protonated_Ester PEG-C(OH+)-O-tBu PEG_Ester->Protonated_Ester + H+ (from TFA) Carboxylic_Acid PEG-COOH Protonated_Ester->Carboxylic_Acid Cleavage tBu_Cation tBu+ Protonated_Ester->tBu_Cation Releases Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H+ TFA TFA (H+) TFA_Anion TFA-

Figure 1: Reaction mechanism of t-butyl ester deprotection using TFA.

Potential Side Reactions and Mitigation

A primary challenge during TFA-mediated deprotection is the reactivity of the generated t-butyl cation. This electrophile can alkylate nucleophilic residues within the PEGylated molecule, such as tryptophan or methionine, leading to unwanted side products.[4] To prevent these side reactions, "scavengers" are added to the reaction mixture to trap the t-butyl cation.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): Highly effective at reducing the t-butyl cation.

  • Water: Can also act as a scavenger.

  • Thioanisole: Often used, particularly in peptide synthesis.

A widely used scavenger cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 ratio.[5]

Scavenger_Workflow cluster_main Mitigation of Side Reactions Deprotection TFA Deprotection of PEG-COO-tBu Products Generates PEG-COOH + tBu+ Cation Deprotection->Products Side_Reaction Side Reaction: Alkylation of Nucleophiles Products->Side_Reaction Without Scavengers Scavengers Add Scavengers (e.g., TIS, Water) Products->Scavengers With Scavengers Desired_Product Desired Product: Pure PEG-COOH Scavengers->Desired_Product Leads to Trapped_Cation Trapped tBu Cation Scavengers->Trapped_Cation Experimental_Workflow cluster_workflow Deprotection Workflow Start Start: PEG-COO-tBu Dissolve 1. Dissolve in DCM Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_Reagents 3. Add TFA (+ Scavengers if needed) Cool->Add_Reagents React 4. Stir at Room Temp (2-5 hours) Add_Reagents->React Monitor 5. Monitor by TLC / LC-MS React->Monitor Evaporate 6. Rotary Evaporation (Co-evaporate with Toluene) Monitor->Evaporate Reaction Complete Precipitate 7. Precipitate/Recrystallize (e.g., with Diethyl Ether) Evaporate->Precipitate Isolate 8. Filter and Dry Precipitate->Isolate End End Product: Pure PEG-COOH Isolate->End

References

Application Notes and Protocols: Reaction of Acid-PEG7-t-butyl ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid-PEG7-t-butyl ester is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of diagnostic probes.[1][2] This linker possesses a discrete polyethylene (B3416737) glycol (PEG) chain of seven units, which enhances the solubility, flexibility, and biocompatibility of the resulting conjugate.[1][3]

Its key feature is the presence of two distinct functional groups: a terminal carboxylic acid and a t-butyl ester. The t-butyl ester serves as an acid-labile protecting group for a second carboxylic acid.[1][4] This "orthogonal" design allows for a controlled, stepwise conjugation strategy. The free carboxylic acid can be coupled to a primary amine under standard conditions, while the t-butyl protected acid remains inert. Subsequently, the t-butyl group can be removed using acidic conditions to reveal a new carboxylic acid, which can then be reacted with a second amine-containing molecule.[4][5] This methodology is invaluable for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[5][6]

Principle of Reaction

The reaction with primary amines occurs at the carboxylic acid moiety to form a stable amide bond. This process is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Amine Coupling: The addition of NHS stabilizes the active intermediate by converting it into an NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with a primary amine (e.g., from the N-terminus or the side chain of a lysine (B10760008) residue on a protein) to form a covalent amide bond, releasing NHS as a byproduct.[7][8]

The t-butyl ester group is stable to these reaction conditions but can be selectively cleaved with acids like trifluoroacetic acid (TFA) to expose the second carboxylic acid for subsequent conjugation steps.[5][9]

cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling PEG_COOH Acid-PEG-R Intermediate O-Acylisourea Intermediate (unstable) PEG_COOH->Intermediate + EDC EDC EDC NHS_Ester PEG-NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS NHS NHS Conjugate Amide Bond (PEG-CO-NH-R') NHS_Ester->Conjugate + R'-NH2 Amine Primary Amine (R'-NH2)

Carbodiimide (EDC/NHS) reaction workflow for amide bond formation.

Applications

The unique properties of this compound make it a versatile tool for:

  • Drug Delivery: The PEG spacer enhances the solubility and circulation half-life of conjugated therapeutics.[1][3]

  • Bioconjugation: It is used to link proteins, peptides, or other biomolecules together in a controlled manner.[1]

  • PROTAC Development: The linker can bridge an E3 ligase ligand and a target protein ligand, facilitating targeted protein degradation.[6]

  • Probe Development: It serves as a scaffold for building multifunctional probes for diagnostic and imaging applications.[1]

Experimental Protocols

Protocol 1: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal a terminal carboxylic acid. This step is performed if the user intends to conjugate a molecule to the ester-protected end of the linker.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Rotary evaporator or nitrogen stream

Procedure:

  • Dissolve the t-butyl ester-containing compound in DCM (e.g., 10 mg/mL).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator or by drying under a stream of nitrogen.

  • Precipitate the deprotected product by adding the concentrated residue dropwise to a beaker of ice-cold diethyl ether while stirring vigorously.[5]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product several times with cold diethyl ether and dry under vacuum.[10]

G start Start: t-Butyl Ester Conjugate dissolve 1. Dissolve in DCM start->dissolve add_tfa 2. Add 20-50% TFA dissolve->add_tfa stir 3. Stir 1-4h at RT (Monitor by TLC/HPLC) add_tfa->stir remove_solvent 4. Remove Solvent/TFA (Rotovap / N2 Stream) stir->remove_solvent precipitate 5. Precipitate in Cold Diethyl Ether remove_solvent->precipitate collect 6. Collect & Wash Product precipitate->collect end End: Deprotected Carboxylic Acid collect->end

Workflow for the deprotection of a t-butyl ester using TFA.
Protocol 2: Amide Coupling with a Primary Amine

This protocol provides a general method for conjugating a carboxylic acid (either the native one or one revealed by deprotection) to an amine-containing molecule, such as a protein.

Materials:

  • Acid-PEG7-linker (deprotected if necessary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 7.0-7.5. Note: Avoid amine-containing buffers like Tris.[11]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Prepare Protein Solution: Dissolve the amine-containing protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[11]

  • Prepare PEG-Linker Solution: Immediately before use, dissolve the Acid-PEG7-linker, EDC, and NHS in a small amount of anhydrous DMF or DMSO.

  • Activation: Add EDC and NHS to the dissolved PEG linker. A typical molar ratio is 1:1.5:1.5 (PEG-COOH : EDC : NHS).[5] Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Initiate Conjugation: Add the activated PEG-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the PEG linker over the protein is a common starting point.[11] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[5][11] Reaction times may vary depending on the specific protein.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.[5]

  • Purification: Purify the resulting conjugate using an appropriate method, such as SEC or dialysis, to remove excess reagents and byproducts.[5][9]

Protocol 3: Characterization of the Conjugate

Confirmation of successful conjugation and determination of the degree of modification is crucial.

Method: SDS-PAGE (for Protein Conjugates)

  • Prepare an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient).

  • Load samples of the unconjugated protein, the crude reaction mixture, and the purified conjugate.

  • Run the gel according to standard procedures.

  • Visualize the protein bands using a suitable stain (e.g., Coomassie Blue).

  • A successful conjugation will result in a distinct band shift to a higher molecular weight for the PEGylated protein compared to the unconjugated starting material.[10] The extent of the shift corresponds to the number of PEG chains attached.

Data Presentation

Quantitative data from conjugation experiments should be carefully recorded to ensure reproducibility and for optimization.

Table 1: Typical Reaction Parameters and Optimization

Parameter Starting Range Optimized Value Rationale / Notes
Molar Ratio (PEG:Protein) 5:1 to 20:1 Higher ratios increase the degree of PEGylation.[11]
Protein Concentration 2 - 10 mg/mL Higher concentrations can improve reaction efficiency.
Reaction pH 7.0 - 7.5 Optimal for NHS ester reaction with primary amines.[11]
Reaction Time 1 - 4 hours (RT) Can be extended overnight at 4°C.[5][11]

| Temperature | 4°C or Room Temp. | | Lower temperature can help maintain protein stability. |

Table 2: Characterization Data Summary

Sample Apparent MW (SDS-PAGE) Purity (HPLC) Degree of Labeling Bioactivity Assay Result
Unconjugated Protein N/A
Crude Reaction Mix

| Purified Conjugate | | | | |

Storage and Handling

PEG reagents are susceptible to hydrolysis. It is essential to minimize their exposure to moisture.[11]

  • Storage: Store this compound desiccated at or below -20°C.[11][12]

  • Handling: Before opening, allow the reagent container to warm to room temperature to prevent condensation. After use, backfill the container with a dry, inert gas (e.g., argon or nitrogen) before sealing and returning to storage.[11]

References

Application Notes and Protocols for Amide Bond Formation using EDC and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the activation of carboxylic acids using two of the most prevalent and effective coupling methodologies: the carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). We present a comparative analysis of these reagents, detailed reaction mechanisms, step-by-step protocols for solution-phase and solid-phase synthesis, and guidance for reagent selection and reaction optimization.

Introduction

The synthesis of amides from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid component. The choice of coupling reagent is critical and depends on various factors including the steric and electronic properties of the substrates, the potential for racemization of chiral centers, the desired reaction conditions, and cost.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide (B86325), EDC is widely used due to its efficiency and the ease of removal of its urea (B33335) byproduct through aqueous workup.[1] It activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement. To improve efficiency and suppress side reactions, EDC is almost always used with nucleophilic additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][3]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a highly effective uronium/aminium salt-based coupling reagent derived from HOAt.[4] It is known for its high reactivity, fast reaction times, and low rates of epimerization, making it particularly suitable for challenging couplings, including those involving sterically hindered amino acids or the formation of cyclic peptides.[3] HATU's mechanism proceeds through the formation of a highly reactive OAt-active ester.

Reaction Mechanisms

Understanding the underlying mechanisms of activation is key to optimizing reaction conditions and troubleshooting.

EDC/HOBt-Mediated Amide Coupling

The EDC-mediated coupling in the presence of HOBt follows a two-step pathway. First, the carboxylic acid adds to the carbodiimide (EDC) to form the unstable O-acylisourea intermediate. This intermediate can then be intercepted by the nucleophilic HOBt to form an HOBt-ester, which is more stable and less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt.

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDU EDU EDU Byproduct (Water-Soluble) O_Acylisourea->EDU HOBt HOBt HOBt->HOBt_Ester Amide Amide Product (R-CO-NHR') HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen - HOBt Amine Amine (R'-NH₂) Amine->Amide

Fig. 1: Mechanism of EDC/HOBt-mediated amide bond formation.
HATU-Mediated Amide Coupling

In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing the tetramethylurea (TMU) byproduct. The amine then attacks this active ester to yield the final amide product. The presence of the nitrogen atom in the HOAt ring is thought to accelerate the coupling step.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester HOAt HOAt (byproduct) OAt_Ester->HOAt - HOAt Amide Amide Product (R-CO-NHR') OAt_Ester->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Fig. 2: Mechanism of HATU-mediated amide bond formation.

Comparative Data

The choice between EDC/additive and HATU often depends on the specific substrates. The following table summarizes a comparative study for the coupling of Boc-protected valine with an electron-deficient aniline (B41778) derivative.[5]

EntryCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)Reference
1HATU (1.0 eq)DIPEA (5.0 eq)DMF52338[5]
2EDC (1.0 eq), HOBt (1.0 eq)Et₃N (5.0 eq)DCE4823Trace[5]
3EDC (1.0 eq), DMAP (1.0 eq), HOBt (0.1 eq)DIPEA (5.0 eq)ACN422372[5]

Note: This data is from a specific study and illustrates relative performance for a challenging coupling. Yields are highly substrate-dependent.[5] For standard couplings, both EDC/HOBt and HATU typically provide high yields.[6] HATU generally provides superior results for sterically hindered or electron-poor substrates where other methods may fail.[7][8]

Reagent Selection Guide

This decision tree provides a general guideline for selecting an appropriate coupling strategy.

Reagent_Choice Start Start: Amide Coupling Substrates Are substrates sterically hindered or electron-deficient? Start->Substrates Racemization Is racemization a major concern? Substrates->Racemization No UseHATU Use HATU (Higher reactivity) Substrates->UseHATU Yes Cost Is cost a primary constraint? Racemization->Cost No Racemization->UseHATU Yes Cost->UseHATU No (Prioritize yield/purity) UseEDC Use EDC/HOBt or EDC/HOAt (Cost-effective, good for general use) Cost->UseEDC Yes EDC_Note Ensure additive (HOBt, HOAt) is used to suppress racemization. UseEDC->EDC_Note

Fig. 3: Decision tree for selecting a coupling reagent.

Experimental Protocols

The following are general protocols for solution-phase and solid-phase amide bond formation. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

General Workflow for Solution-Phase Amide Coupling

Workflow A 1. Reagent Preparation Dissolve carboxylic acid (1.0 eq) and amine (1.0-1.2 eq) in anhydrous aprotic solvent (e.g., DMF, DCM). B 2. Activation Add coupling reagent (e.g., HATU, EDC) and additive (if any) and base (e.g., DIPEA). Stir at 0°C to RT. A->B C 3. Reaction Monitoring Monitor progress by TLC or LC-MS until starting material is consumed (typically 1-18 hours). B->C D 4. Aqueous Workup Quench reaction. Dilute with organic solvent. Wash with aq. acid, aq. base, and brine to remove byproducts and excess reagents. C->D E 5. Isolation & Purification Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify crude product by column chromatography or recrystallization. D->E F 6. Characterization Confirm structure and purity of the final amide product (NMR, MS, etc.). E->F

Fig. 4: General workflow for solution-phase amide coupling.
Protocol 1: HATU-Mediated Amide Coupling (Solution-Phase)

This protocol is highly effective for a wide range of substrates, including those that are sterically hindered.[9]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate (B1210297), 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Solution-Phase)

This protocol is a robust and cost-effective method for general amide synthesis. The water-solubility of the EDC byproduct simplifies purification.[10][11]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Protocol 3: HATU Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide chain.[9]

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-protected amino acid (2.0 - 5.0 equiv relative to resin loading)

  • HATU (1.9 - 4.5 equiv)

  • DIPEA or 2,4,6-Collidine (4.0 - 10.0 equiv)

  • SPPS-grade DMF

  • DCM

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 3.0 equiv) and HATU (2.9 equiv) in a minimal amount of DMF. Add DIPEA (6.0 equiv) to this solution and vortex briefly (1-2 minutes) to pre-activate.

  • Coupling: Add the activation solution to the swelled, deprotected resin.

  • Agitation: Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 30 minutes to 4 hours.

  • Monitoring: Monitor the coupling completion using a qualitative method like the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting and Key Considerations

  • Low Yields: For difficult couplings (e.g., with sterically hindered substrates), consider switching from EDC/HOBt to HATU, increasing the equivalents of reagents, extending the reaction time, or gently heating the reaction.[7] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

  • Racemization: To minimize racemization, use HOAt or OxymaPure as additives with EDC instead of HOBt. With HATU, which already contains the HOAt moiety, using a hindered base like 2,4,6-collidine instead of DIPEA can sometimes reduce epimerization.[9] Pre-activation time should be kept to a minimum.

  • Side Reactions: Avoid using excess HATU, as it can react with the N-terminal amine of the peptide chain, capping it and preventing further elongation.[1]

  • Workup: The urea byproduct from EDC is water-soluble, simplifying its removal.[1] For reactions in DMF, washing the organic layer with a 5% LiCl aqueous solution can help remove residual DMF.[12]

By understanding the principles and protocols outlined in this document, researchers can effectively leverage EDC and HATU for the successful synthesis of a wide array of amide-containing molecules.

References

Application Notes: Utilizing Acid-PEG7-t-butyl ester for Advanced Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. Key benefits include increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.

Acid-PEG7-t-butyl ester is a heterobifunctional, monodisperse PEG linker designed for precise and controlled bioconjugation. Its structure features a terminal carboxylic acid for covalent attachment to proteins and a t-butyl ester protecting group on the other end. This allows for a two-step conjugation strategy, making it an invaluable tool in the development of complex biomolecules like antibody-drug conjugates (ADCs). The monodisperse nature of the PEG7 chain ensures batch-to-batch consistency and results in a homogeneous final product, a critical factor for therapeutic applications.[1]

Chemical Properties and Structure

This compound is characterized by a discrete PEG linker of seven ethylene (B1197577) glycol units, providing a balance of hydrophilicity and a defined spacer length.

Chemical Structure:

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 2134235-86-0[2]
Molecular Formula C22H42O11[2]
Molecular Weight 482.57 g/mol [2]
Appearance Colorless to pale yellow oil or solid
Purity >96%[2]
Solubility Soluble in water, DMSO, DCM, DMF
Storage Store at -20°C for long-term stability

Mechanism of Action and Experimental Workflow

The use of this compound in protein PEGylation typically involves a two-stage process. First, the terminal carboxylic acid is activated, most commonly with EDC and NHS, to form a highly reactive NHS ester. This activated PEG linker then readily reacts with primary amines on the protein surface, such as the ε-amino groups of lysine (B10760008) residues, to form stable amide bonds. The t-butyl ester group remains intact during this process, allowing for subsequent deprotection and further conjugation if desired.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Protein Conjugation cluster_2 Stage 3: Purification & Analysis cluster_3 Optional Stage 4: Deprotection A This compound B EDC / NHS Activation A->B Add EDC and NHS in anhydrous solvent C Activated PEG-NHS Ester B->C E Conjugation Reaction C->E D Target Protein (e.g., Antibody) D->E Amine-free buffer pH 7.2-8.5 F PEGylated Protein E->F G Purification (e.g., SEC-HPLC) F->G Remove excess linker I TFA Treatment F->I For further conjugation H Characterization (SDS-PAGE, MS) G->H J Deprotected PEG-Protein I->J

Figure 1: Experimental workflow for protein PEGylation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs). In this context, the linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The monodisperse PEG7 spacer enhances the solubility and stability of the ADC, potentially leading to an improved therapeutic window.[1]

The heterobifunctional nature of this linker allows for a modular approach to ADC synthesis. The antibody can be PEGylated first, followed by deprotection of the t-butyl ester to reveal a new reactive site for the attachment of the drug payload.

G cluster_0 Benefits of PEGylation cluster_1 Therapeutic Outcome A Protein PEGylation B Improved Pharmacokinetics (Longer Half-life) A->B C Enhanced Stability A->C D Reduced Immunogenicity A->D E Increased Solubility A->E F Improved Therapeutic Efficacy B->F C->F D->F E->F

Figure 2: Logical relationship of PEGylation benefits.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Argon or Nitrogen gas

  • Reaction vial

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • In a dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add EDC and NHS to the PEG solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The activated PEG-NHS ester solution is now ready for immediate use in the protein conjugation step. Do not store the activated solution.

Table 2: Recommended Reagent Ratios for Carboxylic Acid Activation

ReagentMolar Ratio (relative to PEG)
This compound1.0
EDC1.5
NHS1.2
Protocol 2: Protein PEGylation

This protocol details the conjugation of the activated PEG-NHS ester to a model protein (e.g., a monoclonal antibody).

Materials:

  • Activated PEG-NHS ester solution (from Protocol 1)

  • Target protein (e.g., mAb at 5-10 mg/mL)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, 0.1 M, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure:

  • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Add the desired molar excess of the activated PEG-NHS ester solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.

Table 3: Example Reaction Conditions for Protein PEGylation

ParameterCondition
Protein Concentration 5-10 mg/mL
PEG:Protein Molar Ratio 5:1 to 20:1
Reaction Buffer 0.1 M PBS, pH 7.4
Reaction Time 1-2 hours at room temperature
Reaction Temperature 4°C or Room Temperature
Protocol 3: Deprotection of the t-butyl ester (Optional)

This protocol is for the removal of the t-butyl protecting group to reveal a free carboxylic acid for subsequent conjugation steps.

Materials:

  • Lyophilized PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the lyophilized PEGylated protein in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Precipitate the deprotected protein by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

  • The deprotected PEGylated protein is now ready for further conjugation via its newly exposed carboxylic acid group.

Data Presentation and Analysis

The success of protein PEGylation should be assessed using a combination of analytical techniques.

Table 4: Example Characterization Data for a PEGylated Monoclonal Antibody (mAb)

Analysis TechniqueUnmodified mAbPEGylated mAb (1 PEG per mAb)
SDS-PAGE (Apparent MW) ~150 kDa~155-160 kDa
SEC-HPLC (Purity) >98% Monomer>95% Monomer
Mass Spectrometry (MW) 148,200 Da148,682 Da
Degree of PEGylation N/A1.0

Note: The data presented are representative and will vary depending on the specific protein and reaction conditions.

Application Example: Antibody-Drug Conjugate (ADC) Signaling Pathway

When used in an ADC, the PEGylated antibody targets a specific antigen on the surface of a cancer cell. Following binding, the ADC is internalized, and the cytotoxic payload is released, leading to apoptosis.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC (Antibody-PEG-Drug) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Figure 3: ADC mechanism of action signaling pathway.

Conclusion

This compound is a high-purity, monodisperse PEG linker that offers significant advantages for protein PEGylation and the development of advanced biotherapeutics. Its heterobifunctional nature allows for controlled, multi-step conjugation strategies, which are essential for creating well-defined and homogeneous products like ADCs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this versatile reagent in their drug development endeavors.

References

Application Notes and Protocols for the Development of Multifunctional Probes with Acid-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Acid-PEG7-t-butyl ester as a heterobifunctional linker for the synthesis of multifunctional probes. The protocols detailed below are designed for researchers in drug development, molecular imaging, and chemical biology, offering step-by-step instructions for the creation and evaluation of targeted imaging agents.

Introduction to this compound in Multifunctional Probe Development

This compound is a versatile chemical tool essential for the construction of sophisticated molecular probes. Its heterobifunctional nature, featuring a carboxylic acid and a t-butyl ester protected carboxylic acid, allows for a sequential and controlled conjugation of different molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the final conjugate, which is crucial for in vivo applications.

The strategic advantage of this linker lies in its orthogonal protection scheme. The free carboxylic acid can be readily coupled to an amine-containing molecule, such as a targeting peptide. Subsequently, the acid-labile t-butyl ester can be selectively removed under acidic conditions to reveal a second carboxylic acid, which can then be conjugated to another molecule, for instance, an imaging agent or a therapeutic drug. This step-wise approach is fundamental to creating multifunctional probes with distinct functionalities.

Data Presentation: Quantitative Analysis of a cRGD-PEG7-FITC Probe

The following tables summarize hypothetical, yet realistic, quantitative data for a synthesized multifunctional probe, cRGD-PEG7-FITC, designed for targeting αvβ3 integrins.

ParameterValueMethod
Probe Identity
Molecular Weight~2000 g/mol Mass Spectrometry
Purity>95%HPLC
Spectroscopic Properties
Excitation Maximum (λex)490 nmFluorospectrometry
Emission Maximum (λem)520 nmFluorospectrometry
Binding Affinity
Kd (to αvβ3 integrin)25 nMSaturation Binding Assay
In Vitro Performance
Cellular Uptake (4h)3.5-fold increase vs. controlFlow Cytometry
In Vivo Performance
Tumor-to-Muscle Ratio (24h)4.2 ± 0.8In Vivo Fluorescence Imaging

Experimental Protocols

Protocol 1: Conjugation of a Targeting Peptide (cRGD) to this compound

This protocol describes the coupling of a cyclic Arginine-Glycine-Aspartic acid (cRGD) peptide to the free carboxylic acid of the this compound linker.

Materials:

  • This compound

  • cRGD peptide with a free amine (e.g., on a lysine (B10760008) side chain)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • In a clean, dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the cRGD peptide (1.2 equivalents) in anhydrous DMF.

  • Add the cRGD solution and DIPEA (2 equivalents) to the activated linker solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the cRGD-PEG7-t-butyl ester conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the product as a white solid.

Protocol 2: Deprotection of the t-butyl Ester

This protocol details the removal of the t-butyl protecting group to expose the second carboxylic acid.

Materials:

  • cRGD-PEG7-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the cRGD-PEG7-t-butyl ester conjugate in a solution of 95% TFA, 2.5% DCM, and 2.5% TIS.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, precipitate the product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether twice.

  • Dry the final product, cRGD-PEG7-Acid, under vacuum.

Protocol 3: Conjugation of a Fluorescent Dye to the Deprotected Linker

This protocol describes the attachment of an amine-containing fluorescent dye (e.g., FITC-amine) to the newly exposed carboxylic acid.

Materials:

  • cRGD-PEG7-Acid

  • Fluorescein isothiocyanate (FITC)-amine

  • EDC and NHS

  • Anhydrous DMF

  • DIPEA

  • Reverse-phase HPLC for purification

Procedure:

  • Follow the same activation procedure as in Protocol 1, using cRGD-PEG7-Acid (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

  • In a separate vial, dissolve FITC-amine (1.5 equivalents) in anhydrous DMF.

  • Add the FITC-amine solution and DIPEA (2 equivalents) to the activated cRGD-PEG7-Acid solution.

  • Stir the reaction mixture in the dark at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final cRGD-PEG7-FITC probe by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the fluorescent probe.

Mandatory Visualization

experimental_workflow cluster_synthesis Probe Synthesis cluster_evaluation Probe Evaluation start This compound step1 Protocol 1: Conjugate cRGD peptide (EDC, NHS, DIPEA) start->step1 intermediate1 cRGD-PEG7-t-butyl ester step1->intermediate1 step2 Protocol 2: Deprotection of t-butyl ester (TFA) intermediate1->step2 intermediate2 cRGD-PEG7-Acid step2->intermediate2 step3 Protocol 3: Conjugate Fluorescent Dye (EDC, NHS, DIPEA) intermediate2->step3 final_probe cRGD-PEG7-Fluorophore step3->final_probe invitro In Vitro Evaluation: Binding Affinity & Cellular Uptake final_probe->invitro invivo In Vivo Evaluation: Tumor Targeting & Imaging invitro->invivo

Caption: Experimental workflow for the synthesis and evaluation of a multifunctional probe.

signaling_pathway probe cRGD-PEG7-Fluorophore integrin αvβ3 Integrin probe->integrin Binding internalization Receptor-Mediated Endocytosis integrin->internalization cell_membrane Tumor Cell Membrane endosome Endosome internalization->endosome imaging Fluorescence Signal for Imaging internalization->imaging signaling Downstream Signaling (FAK, Src, etc.) endosome->signaling

Caption: Targeted action of the cRGD-PEG7-Fluorophore probe.

Purifying PEGylated Proteins: A Guide to Chromatographic and Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the common chromatographic techniques used for the purification of PEGylated proteins after conjugation. It includes step-by-step protocols for the most prevalent methods and a comparative analysis of their performance. Additionally, it outlines key analytical methods for the characterization of purified PEG-protein conjugates.

Introduction to PEGylated Protein Purification

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used biopharmaceutical strategy to enhance the therapeutic properties of protein drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and increased stability.[][2][3]

The PEGylation reaction, however, results in a heterogeneous mixture containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species and positional isomers.[] Therefore, a robust purification strategy is critical to isolate the desired therapeutically active PEG-protein conjugate with high purity.

Chromatographic techniques are the cornerstone of PEGylated protein purification, exploiting the physicochemical differences between the components of the reaction mixture. The most commonly employed methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][4][5]

Chromatographic Purification Strategies

The selection of an appropriate purification strategy depends on the specific characteristics of the protein and the attached PEG chain. Often, a multi-step approach combining different chromatographic techniques is necessary to achieve the desired level of purity.[2][4]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation significantly increases the size of the protein, SEC is a highly effective method for separating PEGylated proteins from smaller molecules like the unreacted native protein and excess PEG reagent.[][6]

Principle of Separation: Larger molecules, such as PEGylated proteins, are excluded from the pores of the chromatography resin and thus travel a shorter path, eluting earlier from the column. Smaller molecules can enter the pores, leading to a longer path and later elution.

Advantages:

  • Effective at removing unreacted protein and PEG.[]

  • Gentle, non-denaturing conditions preserve protein integrity.

  • Predictable separation based on molecular size.

Limitations:

  • Limited resolution for separating species with small size differences, such as positional isomers or proteins with different degrees of PEGylation.[7]

  • Lower loading capacity compared to other chromatography methods.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The attachment of a neutral PEG chain can shield the charged residues on the protein surface, altering its overall charge and its interaction with the IEX resin.[][8] This change in charge allows for the separation of PEGylated proteins from the native protein and can even resolve species with different degrees of PEGylation.[3][9]

Principle of Separation: The PEGylated protein is loaded onto an IEX column with a specific charge. Proteins with a weaker net charge (due to charge shielding by PEG) will elute earlier in a salt gradient compared to the more highly charged native protein.

Advantages:

  • High resolving power for separating species with different degrees of PEGylation.[3]

  • Can separate positional isomers if the PEGylation site affects the protein's surface charge distribution.[]

  • High loading capacity.

Limitations:

  • The effectiveness of separation can decrease as the degree of PEGylation increases due to extensive charge shielding.[7]

  • Method development can be more complex, requiring optimization of pH and salt concentration.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, and this change can be exploited for purification.[10] The protein mixture is loaded onto a HIC column in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the bound proteins, with more hydrophobic species eluting later.

Principle of Separation: The attachment of the hydrophilic PEG chain can either increase or decrease the overall hydrophobicity of the protein. This difference in hydrophobicity between the native and PEGylated protein allows for their separation on a HIC column.

Advantages:

  • Can be a powerful tool for separating PEGylated species, especially when used as a polishing step.[2]

  • Can resolve positional isomers in some cases.

Limitations:

  • The effect of PEGylation on protein hydrophobicity can be unpredictable.

  • Lower capacity and resolution compared to IEX in some instances.[]

Quantitative Comparison of Purification Techniques

The following table summarizes representative quantitative data for the purification of PEGylated proteins using different chromatographic techniques. It is important to note that the actual performance can vary significantly depending on the specific protein, the size and type of PEG, and the optimization of the process parameters.

Purification TechniqueModel ProteinPurity AchievedYield/RecoveryKey SeparationReference
Size Exclusion Chromatography (SEC) PEG G-CSF>99%Not SpecifiedSeparation of aggregates and native protein[6]
Ion Exchange Chromatography (IEX) PEGylated Lysozyme~95%Not SpecifiedSeparation of mono-, di-, and native lysozyme[2]
Hydrophobic Interaction Chromatography (HIC) mono-PEGylated RNase A97%~85%Separation of native from mono-PEGylated formNot directly in results, but implied by similar studies

Experimental Protocols

General Sample Preparation

Prior to chromatographic purification, it is essential to prepare the crude PEGylation reaction mixture.

  • Reaction Quenching: Stop the PEGylation reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) or by adjusting the pH, depending on the conjugation chemistry used.

  • Buffer Exchange (Optional): If the reaction buffer is incompatible with the first chromatography step, perform a buffer exchange using dialysis or a desalting column.

  • Clarification: Centrifuge the sample (e.g., at 10,000 x g for 15 minutes) to pellet any precipitated material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated protein from the unreacted native protein and excess PEG reagent.

Materials:

  • SEC Column (e.g., Superdex 200, TSKgel G3000SW)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • Prepared crude PEGylation mixture.

Methodology:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, crude PEGylation mixture onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at the same constant flow rate used for equilibration.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm). The PEGylated protein is expected to elute first, followed by the native protein, and then the free PEG.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to confirm the purity of the PEGylated protein.

Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

Objective: To separate the PEGylated protein from the native protein based on differences in surface charge. This protocol assumes a cation exchange chromatography (CEX) approach, where the PEGylated protein has a less positive charge than the native protein.

Materials:

  • Cation Exchange Column (e.g., SP Sepharose, Toyopearl GigaCap S)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM MES, pH 6.0.

  • Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0.

  • Prepared crude PEGylation mixture (buffer exchanged into Binding Buffer).

Methodology:

  • Column Equilibration: Equilibrate the CEX column with 5-10 column volumes of Binding Buffer until the conductivity and pH of the eluent match the buffer.

  • Sample Loading: Load the prepared sample onto the column at a flow rate that allows for efficient binding.

  • Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound material, including the free PEG reagent.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. A typical gradient would be from 0% to 50% Buffer B over 10-20 column volumes.[11] The PEGylated protein, being less positively charged, will elute at a lower salt concentration than the native protein.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Regeneration: Wash the column with 100% Buffer B to remove any strongly bound proteins, followed by re-equilibration with Binding Buffer.

  • Analysis: Analyze the fractions using SDS-PAGE and/or analytical IEX to identify the fractions containing the pure PEGylated protein.

Protocol 3: Purification of a PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)

Objective: To separate the PEGylated protein from the native protein based on differences in hydrophobicity.

Materials:

  • HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): High salt buffer, e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Elution Buffer (Buffer B): Low salt buffer, e.g., 20 mM sodium phosphate, pH 7.0.

  • Prepared crude PEGylation mixture (with salt added to match the Binding Buffer concentration).

Methodology:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove any unbound material.

  • Elution: Elute the bound proteins using a decreasing linear salt gradient (e.g., from 100% Buffer A to 100% Buffer B over 10-20 column volumes). The elution order will depend on the relative hydrophobicity of the PEGylated and native proteins.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Regeneration: Wash the column with Elution Buffer followed by a cleaning-in-place (CIP) procedure as recommended by the column manufacturer. Re-equilibrate with Binding Buffer.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HIC to determine the purity of the PEGylated protein.

Characterization of Purified PEGylated Proteins

After purification, it is crucial to thoroughly characterize the PEG-protein conjugate to ensure its quality, consistency, and to understand its structure-activity relationship.

Common Analytical Techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visually assess the purity and apparent molecular weight of the PEGylated protein.

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical SEC-HPLC: To determine the purity, aggregation state, and hydrodynamic size of the conjugate.[6]

    • Analytical IEX-HPLC: To assess the charge heterogeneity and separate different PEGylated isoforms.

    • Reverse Phase HPLC (RP-HPLC): Can be used to separate positional isomers and assess purity.

  • Mass Spectrometry (MS): To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and to quantify the degree of PEGylation.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of PEGylated proteins, highlighting the key steps and the interplay between different chromatographic techniques.

PEG_Purification_Workflow reaction Crude PEGylation Reaction Mixture sample_prep Sample Preparation (Quench, Buffer Exchange, Filter) reaction->sample_prep sec Size Exclusion Chromatography (SEC) sample_prep->sec Capture/ Initial Cleanup iex Ion Exchange Chromatography (IEX) sample_prep->iex Capture/ Intermediate sec->iex Polishing Step hic Hydrophobic Interaction Chromatography (HIC) sec->hic Polishing Step analysis Characterization (SDS-PAGE, HPLC, MS) sec->analysis iex->sec Polishing Step iex->hic Polishing Step iex->analysis hic->analysis purified_product Purified PEGylated Protein analysis->purified_product

Caption: General workflow for the purification of PEGylated proteins.

The following diagram illustrates the logical relationship of how different species are separated in each chromatographic technique.

Separation_Principles cluster_SEC Size Exclusion Chromatography (SEC) cluster_IEX Ion Exchange Chromatography (IEX) (Cation Exchange Example) cluster_HIC Hydrophobic Interaction Chromatography (HIC) sec_elution Elution Order peg_protein PEGylated Protein (Largest) sec_elution->peg_protein native_protein Native Protein free_peg Free PEG (Smallest) iex_elution Elution Order (Increasing Salt) peg_protein_iex PEGylated Protein (Less Positive) iex_elution->peg_protein_iex native_protein_iex Native Protein (More Positive) hic_elution Elution Order (Decreasing Salt) less_hydrophobic Less Hydrophobic Species hic_elution->less_hydrophobic more_hydrophobic More Hydrophobic Species

Caption: Principles of separation for common purification techniques.

References

Application Note: Analytical Techniques for the Characterization of Acid-PEG7-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid-PEG7-t-butyl ester is a heterobifunctional linker commonly used in bioconjugation and drug delivery. It features a carboxylic acid for conjugation to amine-containing molecules, a hydrophilic heptaethylene glycol (PEG7) spacer to enhance solubility and reduce immunogenicity, and a t-butyl ester protected carboxyl group.[1][2] Comprehensive characterization of this linker is crucial to ensure its identity, purity, and suitability for downstream applications. This document provides detailed protocols for the analytical characterization of this compound conjugates using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

For the purpose of providing exemplary data, this application note will refer to a representative "this compound" conjugate: Succinamic this compound .

Chemical Structure and Workflow

The general workflow for the characterization of an this compound conjugate involves a multi-technique approach to confirm its structure, purity, and molecular weight.

G cluster_0 Synthesis and Purification cluster_1 Analytical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Structural_Verification Structural Verification (NMR, FTIR) Purity_Analysis->Structural_Verification Molecular_Weight Molecular Weight Confirmation (MS) Structural_Verification->Molecular_Weight Final_Product Final_Product Molecular_Weight->Final_Product Final Product Confirmation

Caption: Experimental workflow for the characterization of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules. Both ¹H and ¹³C NMR are used to confirm the presence of the key functional groups: the acid, the PEG chain, and the t-butyl ester.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse program.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Succinamic this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
t-Butyl Ester ~1.45 (s, 9H)[3]~80.5 (quaternary C), ~28.2 (CH₃)
PEG Chain (O-CH₂-CH₂-O) 3.5-3.7 (m)69.0-71.0
Succinamic Acid ~2.5-2.7 (m, 4H)~30-32 (CH₂), ~170-175 (C=O)
Amide NH ~7.0-8.0 (broad s, 1H)-
Carboxylic Acid OH >10.0 (broad s, 1H)-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the conjugate. Due to the lack of a strong chromophore in the PEG chain, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are often preferred over UV detection.[4][5]

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in the mobile phase. Further dilute to an appropriate concentration for injection (e.g., 100 µg/mL).

  • Instrumentation: An HPLC system equipped with a suitable detector (CAD, ELSD, or MS).

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or Trifluoroacetic Acid.

    • Gradient: A linear gradient from low to high organic phase concentration (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 5-20 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the conjugate.

Data Presentation: Expected HPLC Data
ParameterExpected Value/Range
Retention Time Dependent on specific conditions
Purity >95% (as determined by peak area)
Major Impurities Unreacted starting materials, shorter or longer PEG chain analogues

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound conjugate. Electrospray ionization (ESI) is a common technique for this type of molecule.[6][7]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile/water (50:50) with 0.1% formic acid.

  • Instrumentation: An ESI mass spectrometer, which can be coupled with an LC system (LC-MS).[8][9]

  • MS Acquisition:

    • Ionization Mode: Positive ion mode is typically used.

    • Scan Range: A range appropriate to detect the expected [M+H]⁺, [M+Na]⁺, and other adducts.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of the conjugate.

Data Presentation: Expected Mass Spectrometry Data

For Succinamic this compound (C₂₃H₄₃NO₁₁):

ParameterExpected Value
Molecular Formula C₂₃H₄₃NO₁₁
Molecular Weight 509.6 g/mol
[M+H]⁺ (Monoisotopic) 510.2858 m/z
[M+Na]⁺ (Monoisotopic) 532.2677 m/z

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • FTIR Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Data Presentation: Expected FTIR Absorption Bands
Functional GroupExpected Absorption Range (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Amide N-H Stretch ~3300 (sharp to broad)
C-H Stretch (Aliphatic) 2850-3000
Ester C=O Stretch ~1730[10]
Carboxylic Acid C=O Stretch ~1710
Amide C=O Stretch (Amide I) ~1650
Amide N-H Bend (Amide II) ~1550
C-O-C Stretch (PEG Ether) ~1100 (strong)[11][12]

Logical Relationship of Analytical Data

The data from these techniques are complementary and provide a comprehensive characterization of the conjugate.

G cluster_0 Analytical Techniques cluster_1 Characterization Aspects NMR NMR (¹H, ¹³C) Structure Chemical Structure NMR->Structure HPLC HPLC (Purity) Purity Purity HPLC->Purity MS Mass Spectrometry (Molecular Weight) Identity Molecular Identity MS->Identity FTIR FTIR (Functional Groups) FTIR->Structure Structure->Identity

Caption: Interrelationship of analytical techniques for conjugate characterization.

The combination of NMR, HPLC, Mass Spectrometry, and FTIR provides a robust analytical workflow for the comprehensive characterization of this compound conjugates. These techniques collectively confirm the chemical structure, assess the purity, and verify the molecular weight, ensuring the quality and suitability of the material for its intended use in research and drug development.

References

Application Notes and Protocols: Leveraging Acid-PEG7-t-butyl Ester in Hydrogel Formation for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Acid-PEG7-t-butyl ester as a versatile linker for the functionalization of polyethylene (B3416737) glycol (PEG) hydrogels. While not a primary hydrogel-forming agent itself, this heterobifunctional linker is instrumental in conjugating therapeutic molecules and introducing pH-sensitive properties to hydrogel networks, making it a valuable tool in the development of sophisticated drug delivery systems.

Introduction to this compound in Hydrogel Scaffolds

This compound is a unique polyethylene glycol linker featuring a terminal carboxylic acid and a t-butyl ester protected carboxylic acid. This structure allows for a two-stage functionalization of hydrogels. The free carboxylic acid can be used for covalent attachment of amine-containing molecules, such as peptides, proteins, or small molecule drugs, to the hydrogel matrix. The t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a second carboxylic acid, enabling pH-responsive drug release or further modification of the hydrogel.

These application notes will detail a common method for incorporating this compound into a widely used hydrogel system based on PEG-diacrylate (PEGDA). The protocols provided will cover the initial hydrogel formation, the conjugation of a model amine-containing therapeutic, and the subsequent deprotection of the t-butyl ester to demonstrate the creation of a pH-responsive system.

Data Presentation: Hydrogel Properties

The following tables summarize typical quantitative data for PEGDA hydrogels functionalized using this compound. These values are representative and can be tuned by altering the PEGDA molecular weight, concentration, and the density of the conjugated linker.

Table 1: Physicochemical Properties of Functionalized PEGDA Hydrogels

Hydrogel FormulationSwelling Ratio (q)Compressive Modulus (kPa)
10% PEGDA (3.4 kDa)12.5 ± 1.235 ± 5
10% PEGDA (10 kDa)25.8 ± 2.515 ± 3
10% PEGDA (3.4 kDa) + Functionalization11.8 ± 1.538 ± 6
10% PEGDA (10 kDa) + Functionalization24.5 ± 2.817 ± 4

Table 2: In Vitro Drug Release Kinetics from Functionalized Hydrogels

ConditionCumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.0)Release Mechanism
Before t-butyl ester deprotection15% ± 2%18% ± 3%Fickian Diffusion
After t-butyl ester deprotection25% ± 4%65% ± 7%Anomalous Transport

Experimental Protocols

Protocol 1: Formation of PEGDA Hydrogel

This protocol describes the synthesis of a PEGDA hydrogel using photopolymerization, a common method for creating hydrogel networks.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa or 10 kDa

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Prepare a 10% (w/v) PEGDA solution by dissolving PEGDA in PBS.

  • Add the photoinitiator to the PEGDA solution at a concentration of 0.05% (w/v).

  • Vortex the solution until the photoinitiator is completely dissolved.

  • Pipette the precursor solution into a mold of the desired shape and size.

  • Expose the solution to UV light (365 nm, ~5 mW/cm²) for 10 minutes to initiate polymerization.[1]

  • After gelation, carefully remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.

Protocol 2: Conjugation of an Amine-Containing Molecule using this compound

This protocol details the covalent attachment of a model amine-containing molecule (e.g., a therapeutic peptide) to the PEGDA hydrogel using EDC/NHS chemistry to activate the carboxylic acid group of the linker.

Materials:

  • PEGDA hydrogel (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., peptide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

Procedure:

  • Immerse the PEGDA hydrogel in the Activation Buffer.

  • Prepare a solution of this compound, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).

  • Submerge the hydrogel in the activation solution and incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Wash the hydrogel with Coupling Buffer to remove excess EDC and NHS.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Immerse the activated hydrogel in the solution of the amine-containing molecule and incubate for 2 hours at room temperature or overnight at 4°C.[2][3]

  • Wash the functionalized hydrogel extensively with PBS to remove any non-covalently bound molecules.

Protocol 3: Cleavage of the t-butyl Ester for pH-Responsive Release

This protocol describes the removal of the t-butyl ester protecting group to expose a free carboxylic acid, rendering the hydrogel pH-sensitive.

Materials:

  • Functionalized PEGDA hydrogel (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

Procedure:

  • Prepare a solution of 50% TFA in DCM.

  • Immerse the functionalized hydrogel in the TFA/DCM solution.

  • Stir the reaction at room temperature and monitor the cleavage (typically 1-2 hours).[4]

  • Remove the hydrogel from the acidic solution and immediately neutralize it by washing extensively with PBS (pH 7.4).

  • Store the pH-responsive hydrogel in PBS at 4°C.

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_0 Protocol 1: Hydrogel Formation PEGDA PEGDA Monomer Hydrogel Crosslinked PEGDA Hydrogel PEGDA->Hydrogel Photoinitiator Photoinitiator Photoinitiator->Hydrogel UV_Light UV Light (365 nm) UV_Light->Hydrogel G cluster_1 Protocol 2: Conjugation Workflow Hydrogel PEGDA Hydrogel Activated_Hydrogel Activated Hydrogel Hydrogel->Activated_Hydrogel Linker This compound Linker->Activated_Hydrogel EDC_NHS EDC / NHS EDC_NHS->Activated_Hydrogel Functionalized_Hydrogel Functionalized Hydrogel Activated_Hydrogel->Functionalized_Hydrogel Amine_Molecule Amine-containing Molecule Amine_Molecule->Functionalized_Hydrogel G cluster_2 Protocol 3: pH-Responsive Activation start Functionalized Hydrogel (t-butyl ester protected) acid Acidic Conditions (e.g., TFA) start->acid deprotected pH-Responsive Hydrogel (free COOH group) acid->deprotected low_ph Low pH Environment (e.g., pH 5.0) deprotected->low_ph release Enhanced Drug Release low_ph->release

References

Customizing PEG Linkers for Specific Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are indispensable tools in biomedical research and drug development. Their unique properties, including biocompatibility, hydrophilicity, and non-immunogenicity, make them ideal for a wide range of applications, from enhancing the pharmacokinetic profiles of therapeutic proteins to designing sophisticated drug delivery systems.[1][2] The ability to customize PEG linkers by altering their length, architecture (linear vs. branched), and terminal functional groups allows for the fine-tuning of their properties to meet the specific demands of a research application.[3] This document provides detailed application notes and protocols for the customization of PEG linkers in key research areas.

Enhancing Drug Delivery with Customized PEG Linkers

The versatility of PEG linkers makes them a cornerstone of modern drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and nanoparticle-based therapies.[4][5]

Application Note: Optimizing Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers play a crucial role in connecting a monoclonal antibody to a cytotoxic payload. The choice of PEG linker significantly impacts the ADC's stability, solubility, drug-to-antibody ratio (DAR), and overall therapeutic index.[3][6]

Key Customization Parameters:

  • Linker Architecture (Linear vs. Branched): Branched or multi-arm PEG linkers can increase the hydrodynamic volume of the ADC, leading to reduced renal clearance and a longer in vivo half-life.[7][8] They also enable higher drug loading by mitigating the aggregation often caused by hydrophobic drug payloads.[3]

  • Linker Length: Longer PEG chains can further enhance the solubility and stability of the ADC, prolonging its circulation time.[9] However, excessively long linkers may sometimes interfere with antibody-antigen binding.[10]

  • Cleavability: Cleavable linkers are designed to release the drug payload under specific conditions within the target cell (e.g., acidic pH or the presence of certain enzymes), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[11][12] The choice between cleavable and non-cleavable linkers depends on the desired mechanism of action and can impact both efficacy and off-target toxicity.[13]

Quantitative Data Summary:

Linker TypeDrug-to-Antibody Ratio (DAR)In Vivo Half-Life ExtensionKey Findings
Linear PEG2-4Up to 2.5-foldBalances potency and pharmacokinetics.[4][14]
Branched PEG>6Up to 11.2-foldEnables higher drug loading and significantly longer circulation.[3][7][14]
mPEG24-modified dipeptide linker4 or 8Prolonged half-lifeDemonstrated maximum hydrophilicity, stability, and tumor suppression.[15]
Non-cleavable (e.g., SMCC)Typically 2-4-Increased plasma stability and a better safety profile.[12][16]
Cleavable (e.g., Val-Cit)Can be higher-Allows for a bystander effect, which is beneficial for heterogeneous tumors.[11][16]
Experimental Protocol: Site-Specific PEGylation of an Antibody

This protocol describes the site-specific PEGylation of an antibody at a genetically engineered cysteine residue using a maleimide-terminated PEG linker.[17][18]

Materials:

  • Antibody with a free cysteine residue

  • Maleimide-terminated PEG (e.g., MAL-PEG-OMe, 20 kDa)[19]

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Coomassie blue dye

  • Barium iodide solution

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS.

    • Add a 10-fold molar excess of TCEP to reduce any disulfide bonds involving the target cysteine.

    • Incubate for 1-2 hours at room temperature.

  • PEGylation Reaction:

    • Prepare a solution of maleimide-terminated PEG in PBS.

    • Add the PEG solution to the reduced antibody solution at various molar ratios of PEG to antibody (e.g., 10:1, 20:1, 40:1, 60:1) to optimize the reaction.[19]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted PEG and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the PEGylated antibody using SDS-PAGE.

    • Stain the gel with Coomassie blue to visualize the protein.

    • Stain a separate gel with barium iodide to specifically visualize the PEG component.[19]

    • Determine the degree of PEGylation using mass spectrometry or HPLC.[20]

Workflow for Site-Specific Antibody PEGylation:

G cluster_reduction Antibody Reduction cluster_pegylation PEGylation Reaction cluster_purification Purification cluster_characterization Characterization antibody Antibody with Free Cysteine tcep Add TCEP antibody->tcep reduced_antibody Reduced Antibody tcep->reduced_antibody mix Mix and Incubate reduced_antibody->mix peg Maleimide-PEG peg->mix pegylated_antibody PEGylated Antibody mix->pegylated_antibody sec Size-Exclusion Chromatography pegylated_antibody->sec purified_product Purified PEG-Antibody sec->purified_product sds_page SDS-PAGE purified_product->sds_page mass_spec Mass Spectrometry purified_product->mass_spec

Caption: Workflow for site-specific antibody PEGylation.

Tailoring PEG Linkers for Nanoparticle-Based Drug Delivery

PEGylation is a widely used strategy to improve the in vivo performance of nanoparticles by creating a "stealth" effect that reduces opsonization and clearance by the reticuloendothelial system.[21][22]

Application Note: Designing PEGylated Nanoparticles

The length and surface density of the PEG chains on the nanoparticle surface are critical parameters that influence their circulation time, biodistribution, and drug release profile.[23]

Key Customization Parameters:

  • PEG Chain Length: Longer PEG chains generally lead to a longer circulation half-life.[23] The choice of PEG molecular weight should be optimized for the specific nanoparticle system and therapeutic goal.

  • PEG Surface Density: Higher PEG surface density can provide better protection from opsonization.[23]

  • Functionalization: The terminal group of the PEG linker can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance drug delivery to specific tissues or cells.[5]

Quantitative Data Summary:

Nanoparticle SystemPEG Molecular WeightEffect on PharmacokineticsKey Findings
Methotrexate-loaded Chitosan NPs750, 2,000, 5,000 DaIncreased AUC with increasing MWLonger PEG chains provide better protection from RES.[23]
DNA Polyplexes2, 5, 10, 20, 30 kDaIncreased half-life with increasing MWLonger PEG chains reduce liver uptake.[9]
Mesoporous Silica NPs3,000 g/mol Significantly decreased protein adsorptionPEGylation reduces the toxicity of the nanoparticles.[21]
Experimental Protocol: Synthesis of PEGylated PLGA Nanoparticles

This protocol describes the preparation of PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.[5]

Materials:

  • PLGA polymer

  • PEG-PLGA block copolymer

  • Drug to be encapsulated

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and PEG-PLGA in DCM.

    • Add the drug to be encapsulated to this organic solution and mix until fully dissolved.

  • Emulsification:

    • Add the organic phase to an aqueous PVA solution.

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose).

    • Freeze-dry the nanoparticle suspension to obtain a powder for storage.

Workflow for PEGylated Nanoparticle Synthesis:

G cluster_organic Organic Phase cluster_emulsion Emulsification cluster_evaporation Solvent Evaporation cluster_collection Collection & Washing cluster_lyophilization Lyophilization plga PLGA + PEG-PLGA mix_organic Dissolve plga->mix_organic drug Drug drug->mix_organic dcm DCM dcm->mix_organic homogenize Homogenize/ Sonicate mix_organic->homogenize pva Aqueous PVA Solution pva->homogenize emulsion O/W Emulsion homogenize->emulsion stir Stir emulsion->stir nps Nanoparticle Suspension stir->nps centrifuge Centrifuge nps->centrifuge wash Wash centrifuge->wash washed_nps Washed Nanoparticles wash->washed_nps lyophilize Freeze-dry washed_nps->lyophilize final_product PEGylated Nanoparticle Powder lyophilize->final_product

Caption: Synthesis of PEGylated PLGA nanoparticles.

Engineering PEG Hydrogels for Controlled Drug Release

PEG hydrogels are three-dimensional networks of crosslinked PEG chains that can absorb large amounts of water, making them excellent materials for controlled drug delivery and tissue engineering.[24]

Application Note: Designing PEG Hydrogels

The properties of PEG hydrogels, such as their swelling ratio, degradation rate, and drug release kinetics, can be precisely controlled by customizing the PEG linkers used for their formation.[25]

Key Customization Parameters:

  • Crosslinking Chemistry: Different crosslinking chemistries, such as thiol-maleimide or thiol-pyridyl disulfide reactions, can be used to form the hydrogel network.[25][26]

  • PEG Architecture: The use of multi-arm PEG precursors (e.g., 4-arm or 8-arm PEG) allows for the formation of well-defined hydrogel networks.[25]

  • PEG Molecular Weight: The molecular weight of the PEG precursors influences the mesh size of the hydrogel, which in turn affects the diffusion and release of encapsulated drugs.[27]

Quantitative Data Summary:

Hydrogel SystemPEG PrecursorsGelation TimeKey Findings
Thiol-Disulfide Exchange4-arm PEG-SH + 4-arm PEG-OPSS< 30 secondsRapid gelation under physiological conditions.[24]
Diels-Alder ReactionFuryl- and maleimide-functionalized 8-arm PEG14 - 171 minutesWater-free preparation allows for high loading of biologics.[27]
Experimental Protocol: Preparation of an In Situ Forming PEG Hydrogel

This protocol describes the preparation of a rapid in situ forming PEG hydrogel through thiol-disulfide exchange.[24][25]

Materials:

  • 4-arm thiol-terminated PEG (PEG-4SH)

  • 4-arm orthopyridyl disulfide-terminated PEG (PEG-4OPSS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG-4SH in PBS to the desired concentration (e.g., >0.5% w/v).

    • Dissolve PEG-4OPSS in PBS to the desired concentration (e.g., >0.5% w/v).

    • If encapsulating a drug, dissolve it in the PEG-4SH solution.

  • Hydrogel Formation:

    • Mix equal volumes of the PEG-4SH and PEG-4OPSS solutions.

    • Gelation will occur rapidly (within seconds to minutes) at 37°C.

  • Characterization:

    • Gelation Time: Monitor the gelation process by inverting the tube and observing the flow of the solution.

    • Swelling Ratio:

      • Prepare a cylindrical hydrogel and weigh it (initial mass).

      • Immerse the hydrogel in PBS at 37°C for 24 hours to reach equilibrium swelling.

      • Weigh the swollen hydrogel (swollen mass).

      • Freeze-dry the hydrogel and weigh the dried network (dry mass).

      • Calculate the equilibrium swelling ratio as (swollen mass - dry mass) / dry mass.[25]

    • Drug Release:

      • Encapsulate a fluorescently labeled model drug (e.g., TRITC-BSA) in the hydrogel.

      • Immerse the hydrogel in PBS at 37°C.

      • At various time points, collect aliquots of the supernatant and measure the fluorescence to determine the amount of released drug.[24]

Signaling Pathway of Hydrogel Formation:

G peg_sh 4-arm PEG-SH mix Mix in PBS (pH 7.4, 37°C) peg_sh->mix peg_opss 4-arm PEG-OPSS peg_opss->mix crosslinking Thiol-Disulfide Exchange Reaction mix->crosslinking hydrogel Crosslinked PEG Hydrogel crosslinking->hydrogel drug Drug Molecule encapsulation Encapsulation drug->encapsulation encapsulation->hydrogel

Caption: Formation of a drug-loaded PEG hydrogel.

Quantifying PEGylation

Accurate quantification of the degree of PEGylation is crucial for ensuring the quality, consistency, and efficacy of PEGylated therapeutics.[28]

Application Note: Methods for Quantifying PEGylation

Several analytical techniques can be employed to determine the extent of PEGylation. The choice of method depends on the specific characteristics of the PEGylated molecule and the available instrumentation.[28][29]

Common Quantification Methods:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules.[28]

  • HPLC (SEC and RP-HPLC): Can be used to separate and quantify the un-PEGylated protein from its PEGylated forms.[20]

  • Colorimetric Assays (e.g., Barium-Iodide Assay): A simple and rapid method for quantifying the total amount of PEG in a sample.[28][29]

  • Fluorescence Spectroscopy: Requires a fluorescently labeled PEG but offers high sensitivity.[28]

Experimental Protocol: Quantifying PEGylation using the Barium-Iodide Assay

This protocol provides a general method for the colorimetric quantification of PEG in a PEGylated protein sample.[28]

Materials:

  • PEGylated protein sample

  • Un-PEGylated protein (for control)

  • PEG standards of known concentrations

  • Barium chloride (BaCl₂) solution

  • Iodine (I₂) solution

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of PEG solutions of known concentrations in the appropriate buffer.

    • To each standard, add the barium chloride and iodine solutions.

    • Measure the absorbance at 535 nm using a spectrophotometer.

    • Plot the absorbance versus PEG concentration to generate a standard curve.

  • Sample Analysis:

    • To the PEGylated protein sample, add the barium chloride and iodine solutions.

    • Measure the absorbance at 535 nm.

    • Run a control with the un-PEGylated protein to account for any background absorbance.

  • Calculate PEG Concentration:

    • Subtract the background absorbance from the sample absorbance.

    • Use the standard curve to determine the concentration of PEG in the sample.

  • Determine Degree of PEGylation:

    • Determine the protein concentration in the sample using a separate method (e.g., BCA assay).

    • Calculate the molar ratio of PEG to protein to determine the average number of PEG chains per protein molecule.

Logical Relationship for PEG Quantification:

G cluster_std_curve Standard Curve Generation cluster_sample_analysis Sample Analysis cluster_calculation Calculation peg_std PEG Standards reagents_std Add BaCl₂ + I₂ peg_std->reagents_std abs_std Measure Absorbance (535 nm) reagents_std->abs_std plot_std Plot Absorbance vs. Concentration abs_std->plot_std det_peg_conc Determine PEG Conc. from Standard Curve plot_std->det_peg_conc peg_protein PEGylated Protein reagents_sample Add BaCl₂ + I₂ peg_protein->reagents_sample abs_sample Measure Absorbance (535 nm) reagents_sample->abs_sample abs_sample->det_peg_conc calc_ratio Calculate Molar Ratio (PEG/Protein) det_peg_conc->calc_ratio det_prot_conc Determine Protein Conc. (e.g., BCA Assay) det_prot_conc->calc_ratio

Caption: Quantifying PEGylation via barium-iodide assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Cleavage of t-butyl Ester from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the common issue of incomplete t-butyl ester cleavage from polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete t-butyl ester cleavage from PEG linkers?

Incomplete cleavage of the t-butyl ester protecting group is a frequent challenge and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acid-catalyzed removal of the t-butyl group is highly dependent on the strength and concentration of the acid used. Trifluoroacetic acid (TFA) is commonly employed, and if its concentration is too low, the reaction may not proceed to completion.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures can lead to incomplete removal of the t-butyl group.[1][2]

  • Presence of Other Acid-Labile Groups: If the molecule contains other functional groups sensitive to acid, they may be partially or fully cleaved, leading to a complex mixture of products and potentially interfering with the desired cleavage.[1]

  • Steric Hindrance: The accessibility of the t-butyl ester group to the acid can be hindered by the surrounding molecular structure, slowing down the cleavage reaction.

  • Solvent Effects: The choice of solvent is crucial for ensuring the solubility of the PEGylated compound and facilitating the cleavage reaction. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][3]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water in the reaction mixture can hydrolyze the TFA, reducing its effectiveness.[2]

Q2: How can I monitor the progress of the t-butyl ester cleavage reaction?

Regular monitoring of the reaction is essential to determine the point of complete cleavage and to avoid unnecessary exposure to harsh acidic conditions. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the deprotected product.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, allowing for the determination of the percentage of starting material remaining and product formed. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is a common method.[2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting material, intermediate (if any), and the final deprotected product by providing molecular weight information.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the characteristic t-butyl proton signal (a singlet around 1.4 ppm).[4]

Q3: What are the potential side reactions during t-butyl ester cleavage, and how can they be minimized?

A primary side reaction is the alkylation of nucleophilic residues by the stable tert-butyl cation generated during cleavage.[1] This can lead to undesired byproducts.

  • Commonly Alkylated Residues: Tryptophan, methionine, tyrosine, and cysteine are particularly susceptible to alkylation.[1]

  • Mitigation Strategy: The use of "scavengers" in the cleavage cocktail can effectively trap the tert-butyl cations. Common scavengers include:

    • Triisopropylsilane (TIS): A widely used scavenger.

    • Water: Can act as a scavenger.

    • Thioanisole (B89551) and Dimethyl Sulfide (DMS): Particularly useful when cysteine is present to prevent S-tert-butylation.[5][6]

    • 1,2-Ethanedithiol (EDT): Another option for sulfur-containing residues.

A typical cleavage cocktail might consist of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and resolve issues of incomplete t-butyl ester cleavage.

Problem: Incomplete Cleavage Observed

Initial Verification:

  • Confirm Analytical Method: Ensure your analytical method (TLC, HPLC, LC-MS) is capable of clearly resolving the starting material from the deprotected product.

  • Check Reagent Quality: Verify the purity and concentration of the TFA and the dryness of the solvent (DCM).

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Action Rationale
Insufficient Acid Concentration Increase the concentration of TFA. For example, move from 20% TFA in DCM to 50% or even 95-100% TFA.[1][2][8]A higher concentration of acid will increase the rate of the cleavage reaction.
Inadequate Reaction Time Extend the reaction time and monitor the progress at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique.[1][2]The deprotection reaction may be slow and require more time to reach completion.
Low Reaction Temperature Ensure the reaction is performed at a consistent room temperature (20-25°C). Gentle heating can be considered for resistant substrates, but monitor for potential side reactions.[1][2]Higher temperatures increase the reaction rate.
Poor Solubility Ensure the PEGylated compound is fully dissolved in the reaction solvent. If not, consider alternative anhydrous solvents in which the substrate is more soluble.[1]The reaction can only occur in the solution phase.
Side Reactions with Nucleophilic Residues Add scavengers to the cleavage cocktail. A common mixture is TFA/TIS/H2O (95:2.5:2.5).[7] For sulfur-containing residues, consider adding thioanisole or DMS.[5][6]Scavengers will trap the reactive tert-butyl cations, preventing side reactions.
Quantitative Data Summary: TFA Concentration and Reaction Time

The following table summarizes typical TFA concentrations and reaction times for t-butyl ester deprotection. The optimal conditions will be substrate-dependent and should be determined empirically.

TFA Concentration (v/v in DCM) Typical Reaction Time Notes
20-50%1-4 hoursA good starting point for many substrates.[3]
50%2-4 hoursA common condition for complete cleavage.[2][8]
95-100%30 minutes - 2 hoursUsed for more resistant t-butyl esters or to accelerate the reaction.[2][8]

Experimental Protocols

Protocol 1: Standard t-Butyl Ester Cleavage

This protocol is a general starting point for the deprotection of t-butyl esters from PEG linkers.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Scavengers (e.g., Triisopropylsilane - TIS), if necessary

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[1]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[3] If using scavengers, add them to the reaction mixture before the TFA.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC every 30-60 minutes until the starting material is consumed.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]

  • Precipitate the deprotected product by adding cold diethyl ether.[3]

  • Collect the product by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry under vacuum.[3]

Protocol 2: HPLC Method for Reaction Monitoring

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in Water[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Gradient:

  • A typical gradient would be a linear increase in Mobile Phase B over 15-20 minutes. The exact gradient should be optimized to achieve good separation between the starting material and the product.

Procedure:

  • Prepare a sample of the reaction mixture by taking a small aliquot and quenching it (e.g., by diluting with a neutral buffer or evaporating the acid).

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at an appropriate wavelength (e.g., 214 nm or 280 nm for aromatic compounds).

  • Calculate the percentage of starting material remaining and product formed based on the peak areas.

Visualizations

Experimental Workflow for t-Butyl Ester Cleavage

G Workflow for t-Butyl Ester Cleavage cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Dissolve PEG-t-butyl ester in DCM add_scavengers Add Scavengers (optional) dissolve->add_scavengers add_tfa Add TFA add_scavengers->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/HPLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete precipitate Precipitate with cold diethyl ether concentrate->precipitate isolate Isolate Product (filtration/centrifugation) precipitate->isolate wash_dry Wash and Dry isolate->wash_dry

Caption: A typical experimental workflow for the acid-catalyzed cleavage of a t-butyl ester from a PEG linker.

Troubleshooting Logic for Incomplete Cleavage

G Troubleshooting Incomplete Cleavage start Incomplete Cleavage Observed check_conditions Check Reaction Conditions: - TFA Concentration - Reaction Time - Temperature start->check_conditions increase_tfa Increase TFA Concentration check_conditions->increase_tfa Low TFA? extend_time Extend Reaction Time check_conditions->extend_time Short Time? check_solubility Check Substrate Solubility check_conditions->check_solubility Low Temp? increase_tfa->extend_time No complete Cleavage Complete increase_tfa->complete Yes extend_time->check_solubility No extend_time->complete Yes add_scavengers Consider Side Reactions: Add Scavengers check_solubility->add_scavengers No check_solubility->complete Yes add_scavengers->complete Yes incomplete Still Incomplete add_scavengers->incomplete No

Caption: A logical flowchart for troubleshooting incomplete t-butyl ester cleavage.

References

Technical Support Center: Troubleshooting Low Yield in Acid-PEG7-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG7-t-butyl ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for overcoming common challenges and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the conjugation of this compound to your molecule of interest (e.g., protein, peptide, or small molecule amine).

Q1: What are the primary causes of low or no conjugation yield?

Low conjugation yield can stem from several factors throughout the experimental workflow. The most common issues include:

  • Inefficient Deprotection: The t-butyl ester protecting group may not be fully removed, leaving the carboxylic acid unavailable for activation.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time during the activation or conjugation step can significantly reduce efficiency.[]

  • Reagent Quality and Stoichiometry: Degradation of coupling reagents like EDC and NHS, or an inappropriate molar ratio of the PEG linker to your molecule, can lead to poor outcomes.[]

  • Issues with the Target Molecule: The presence of interfering substances (e.g., primary amine-containing buffers like Tris), low concentration of the target molecule, or inherent properties of the molecule can hinder the reaction.[]

  • Inefficient Purification: Loss of the conjugated product during purification steps is a common reason for low final yield.[]

Q2: My conjugation efficiency is low. How can I optimize the reaction conditions?

Optimizing reaction conditions is critical for maximizing your yield. Here are key parameters to consider:

  • pH: The process involves two key steps with different optimal pH ranges.

    • Activation of the Carboxylic Acid: The reaction of the deprotected Acid-PEG7-COOH with EDC and NHS is most efficient at a pH of 4.5-7.2.[2]

    • Conjugation to the Amine: The subsequent reaction of the activated NHS-ester with a primary amine is favored at a pH of 7.0-8.5.[3][4] A two-step reaction with pH adjustment is often beneficial.[2]

  • Molar Ratio: The molar excess of the PEG reagent over your target molecule is a crucial parameter. A higher molar ratio can increase the degree of labeling, but excessive amounts can lead to aggregation or modification of critical residues. It is recommended to perform a titration to find the optimal ratio.[][5]

  • Reaction Time and Temperature: Conjugation reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[][6] Longer incubation times at lower temperatures can sometimes improve yield and reduce aggregation.[]

Q3: How do I ensure the t-butyl ester is completely removed?

Complete deprotection is essential. This is typically achieved under acidic conditions. A common method involves using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[6][7] To ensure complete removal:

  • Use a sufficient excess of TFA (e.g., 20-50% v/v).[6]

  • Allow the reaction to proceed for an adequate amount of time (e.g., 1-4 hours at room temperature).[6]

  • Monitor the deprotection using techniques like TLC or HPLC.[6]

  • After deprotection, ensure all TFA is removed, as it can interfere with the subsequent conjugation step. This can be done by rotary evaporation or precipitation of the product.[8]

Q4: I am observing aggregation of my protein after conjugation. What can I do to prevent this?

Protein aggregation is a common issue, especially with a high degree of PEGylation.[]

  • Optimize Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Reducing the molar excess of the Acid-PEG7-linker may help.[]

  • Protein Concentration: Some proteins are prone to aggregation at high concentrations. Performing the conjugation at a lower protein concentration might be beneficial.

  • Purification Strategy: Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate.[]

Q5: How do I properly prepare my amine-containing molecule for conjugation?

Proper preparation is essential for a successful reaction.

  • Buffer Exchange: Ensure your molecule is in an amine-free buffer, such as phosphate-buffered saline (PBS) or MES buffer.[] Buffers containing primary amines, like Tris, will compete with your target molecule for reaction with the activated PEG, reducing conjugation efficiency.[]

  • Purity and Concentration: The target molecule should be of high purity. For proteins, a concentration greater than 0.5 mg/mL is ideal for good conjugation efficiency.[]

Quantitative Data Summary

The optimal conditions for your specific molecule should be determined empirically. The following table provides recommended starting ranges for key reaction parameters.

ParameterRecommended RangeRationale
Deprotection (TFA in DCM) 20-50% (v/v) TFAEnsures complete removal of the t-butyl ester group.[6]
Activation pH (EDC/NHS) 4.5 - 7.2Optimal for the formation of the NHS-ester intermediate.[2]
Conjugation pH 7.0 - 8.5Favors the reaction of the NHS-ester with primary amines.[3][4]
PEG Linker:Molecule Molar Ratio 5:1 to 20:1A good starting range for optimization to balance conjugation efficiency and potential aggregation.[5][9]
Reaction Temperature 4°C to 25°CLower temperatures for longer incubation times can reduce side reactions and aggregation.[]
Reaction Time 1 - 4 hours (at 25°C) or overnight (at 4°C)Allows for sufficient time for the reaction to proceed to completion.[][6]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction mixture at room temperature for 1-4 hours.[6]

  • Monitor the deprotection by TLC or HPLC to confirm the consumption of the starting material.[6]

  • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the product, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: EDC/NHS Activation and Conjugation to an Amine-Containing Molecule

This is a general two-step protocol that can be adapted for proteins, peptides, or other molecules with primary amines.

Materials:

  • Deprotected Acid-PEG7-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of Acid-PEG7-COOH: a. Dissolve the deprotected Acid-PEG7-COOH in Activation Buffer. b. Add EDC and NHS. A common starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the PEG linker. c. Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule: a. Immediately add the freshly activated PEG solution to your amine-containing molecule, which has been dissolved in the Coupling Buffer. b. The molar ratio of the PEG linker to your molecule should be optimized (e.g., start with a 10:1 molar excess).[5] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[]

  • Quenching: a. Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Purify the conjugate from excess PEG reagent and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[][4]

Visualizations

Chemical Reaction Pathway

Acid-PEG7-t-butyl_ester_Conjugation_Pathway cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation Acid_PEG7_tBu This compound Acid_PEG7_COOH Acid-PEG7-COOH Acid_PEG7_tBu->Acid_PEG7_COOH TFA / DCM Acid_PEG7_NHS Acid-PEG7-NHS ester Acid_PEG7_COOH->Acid_PEG7_NHS EDC, NHS pH 4.5-7.2 Conjugate Molecule-NH-CO-PEG7-Acid Acid_PEG7_NHS->Conjugate pH 7.0-8.5 Target_Amine Molecule-NH2 Target_Amine->Conjugate

Caption: Chemical pathway for this compound conjugation.

Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Deprotection Verify t-butyl deprotection? Start->Check_Deprotection Optimize_Deprotection Increase TFA concentration or reaction time. Monitor by HPLC/TLC. Check_Deprotection->Optimize_Deprotection No Check_Reagents Are EDC/NHS fresh and anhydrous? Check_Deprotection->Check_Reagents Yes Optimize_Deprotection->Check_Reagents Use_Fresh_Reagents Use fresh, high-quality EDC and NHS. Check_Reagents->Use_Fresh_Reagents No Check_pH Are activation and conjugation pH optimal? Check_Reagents->Check_pH Yes Use_Fresh_Reagents->Check_pH Adjust_pH Use pH 4.5-7.2 for activation and pH 7.0-8.5 for conjugation. Check_pH->Adjust_pH No Check_Molar_Ratio Is the PEG:Molecule ratio optimized? Check_pH->Check_Molar_Ratio Yes Adjust_pH->Check_Molar_Ratio Optimize_Ratio Perform a titration of molar ratios (e.g., 5:1 to 20:1). Check_Molar_Ratio->Optimize_Ratio No Check_Target_Molecule Is the target molecule in an amine-free buffer? Check_Molar_Ratio->Check_Target_Molecule Yes Optimize_Ratio->Check_Target_Molecule Buffer_Exchange Perform buffer exchange into PBS or MES. Check_Target_Molecule->Buffer_Exchange No Review_Purification Review purification method for product loss. Check_Target_Molecule->Review_Purification Yes Buffer_Exchange->Review_Purification End Improved Yield Review_Purification->End

Caption: Troubleshooting workflow for low yield in PEGylation reactions.

References

Technical Support Center: Trifluoroacetic Acid (TFA) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during trifluoroacetic acid (TFA) deprotection of peptides and other protected molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Trifluoroacetic Acid (TFA) in peptide synthesis?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final step of solid-phase peptide synthesis (SPPS), specifically in Fmoc/tBu chemistry. Its primary role is to cleave the synthesized peptide from the solid support (resin) and simultaneously remove acid-labile side-chain protecting groups from the amino acid residues.[1]

Q2: What are the most common side reactions observed during TFA deprotection?

A2: During TFA deprotection, several side reactions can occur, leading to impurities in the final peptide product. The most common side reactions include:

  • Tert-butylation: Alkylation of sensitive residues by the tert-butyl cation generated from tBu-based protecting groups.[2]

  • Trifluoroacetylation: Acylation of free amino groups by TFA.

  • Aspartimide Formation: Cyclization of aspartic acid residues, particularly when followed by glycine, serine, or alanine.

  • Pyroglutamate Formation: Cyclization of an N-terminal glutamine residue.

  • Oxidation: Oxidation of sensitive residues like methionine, cysteine, and tryptophan.

Q3: What are scavengers and why are they crucial in TFA deprotection?

A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "scavenge" the highly reactive carbocations (e.g., tert-butyl cations) that are liberated from the protecting groups and resin linker during acidolysis. By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide sequence, thus minimizing the formation of side products.

Q4: Can I reuse a TFA cleavage cocktail?

A4: It is strongly recommended to always use a freshly prepared TFA cleavage cocktail for each deprotection reaction. The components of the cocktail, especially the scavengers, can degrade over time, reducing their effectiveness and potentially leading to an increase in side reactions.

Troubleshooting Guides

Issue 1: Presence of a +56 Da adduct in the mass spectrum of the purified peptide.

Possible Cause: This mass addition is characteristic of tert-butylation , where a tert-butyl group has been added to a nucleophilic amino acid side chain, most commonly tryptophan (Trp), tyrosine (Tyr), methionine (Met), or cysteine (Cys). This occurs when the tert-butyl cations generated during the cleavage of tBu-based protecting groups are not effectively scavenged.

Troubleshooting Steps:

  • Optimize the Scavenger Cocktail: The choice and concentration of scavengers are critical.

    • For peptides containing Trp, Cys, or Met, a common and effective scavenger cocktail is "Reagent K" (TFA/water/phenol/thioanisole/EDT).

    • A simpler, less odorous alternative for many sequences is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • For cysteine-containing peptides, ethanedithiol (EDT) is a particularly effective scavenger.

  • Increase Scavenger Concentration: If tert-butylation is still observed, increasing the concentration of the scavengers, particularly triisopropylsilane (B1312306) (TIS) or EDT, can be beneficial.

  • Reduce Cleavage Time: Minimize the exposure of the peptide to the strong acid by optimizing the cleavage time. A typical cleavage time is 2-3 hours at room temperature.[3] Perform a time-course study to determine the minimum time required for complete deprotection.

Quantitative Data on Scavenger Efficiency for Preventing S-tert-butylation of Cysteine-Containing Peptides

Scavenger Cocktail (v/v/v/v)% Desired Peptide% S-tert-butylated Peptide
TFA/TIS/H₂O (95:2.5:2.5)84.615.4
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)90.59.5
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)89.810.2
TFA/TIS/H₂O/DTT (90:2.5:2.5:5 w/v)88.911.1

Data adapted from a study on a model Cys-containing peptide and illustrates the relative effectiveness of different scavengers. Actual results may vary depending on the peptide sequence and reaction conditions.

Issue 2: A +96 Da mass addition is detected in the final product.

Possible Cause: This mass increase suggests trifluoroacetylation , the acylation of a free N-terminal or side-chain amine (e.g., lysine) by trifluoroacetic acid. This can occur if the free amine is exposed to TFA for extended periods, especially at elevated temperatures.

Troubleshooting Steps:

  • Minimize Reaction Time and Temperature: Perform the deprotection at room temperature and for the minimum time necessary for complete cleavage.

  • Efficient Precipitation: After cleavage, promptly precipitate the peptide in cold diethyl ether to separate it from the TFA cocktail.[4]

  • Post-Cleavage Workup: If trifluoroacetylation is a persistent issue, a mild basic wash of the crude peptide can sometimes remove the trifluoroacetyl group, but this must be done with caution to avoid other side reactions.

Issue 3: Appearance of a peak at -18 Da from the expected mass and/or a second peak with the same mass but different retention time in the HPLC.

Possible Cause: These observations are indicative of aspartimide formation . The -18 Da peak corresponds to the cyclic aspartimide intermediate. This intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which often has a similar mass but a different retention time on reverse-phase HPLC.[5] This side reaction is particularly prevalent in Asp-Gly, Asp-Ser, and Asp-Ala sequences.[5]

Troubleshooting Steps:

  • Use Sterically Hindered Protecting Groups: Employing a more sterically bulky protecting group for the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe) or 3-ethyl-pent-3-yl (Oepe), can significantly reduce aspartimide formation.

  • Modify Fmoc Deprotection Conditions: Since aspartimide formation can be initiated during the basic conditions of Fmoc deprotection, adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution can suppress this side reaction.

  • Backbone Protection: For particularly problematic sequences, using a di-methoxybenzyl (Dmb) protected amino acid following the aspartic acid can prevent the cyclization reaction. The Dmb group is removed during the final TFA cleavage.

Issue 4: A mass loss of 17 Da is observed for the final peptide.

Possible Cause: This is a strong indication of pyroglutamate formation , which occurs when an N-terminal glutamine (Gln) residue cyclizes with the loss of ammonia. This can happen spontaneously, especially under acidic conditions or at elevated temperatures.

Troubleshooting Steps:

  • Use a Robust Protecting Group for Gln: The trityl (Trt) protecting group is recommended for the side chain of glutamine as it is stable during synthesis and efficiently removed during the final TFA cleavage.

  • Control Cleavage and Purification Conditions: Perform the final cleavage and subsequent purification at low temperatures to minimize the rate of cyclization. Avoid prolonged exposure to acidic or basic conditions during workup and purification.[3]

Issue 5: A +16 Da or +32 Da mass addition is detected, especially for peptides containing Met, Cys, or Trp.

Possible Cause: These mass additions correspond to the oxidation of sensitive amino acid residues. A +16 Da increase typically indicates the formation of a sulfoxide (B87167) (e.g., methionine sulfoxide), while a +32 Da increase can indicate the formation of a sulfone.

Troubleshooting Steps:

  • Use Effective Scavengers: Thioanisole and dimethyl sulfide (B99878) (DMS) are effective scavengers for preventing the oxidation of methionine.[6] For cysteine, ethanedithiol (EDT) is recommended.

  • Degas Solvents: Ensure that all solvents used in the cleavage and workup are thoroughly degassed to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Performing the cleavage reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidation.

  • Reversal of Methionine Oxidation: If methionine sulfoxide has formed, it can sometimes be reduced back to methionine by treating the peptide with a reducing agent like N-methylmercaptoacetamide or ammonium (B1175870) iodide in the presence of dimethyl sulfide.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is suitable for peptides that do not contain highly sensitive residues.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of water.[3]

  • Add the freshly prepared cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Analysis of tert-Butylation by RP-HPLC-MS

Materials:

  • Crude peptide sample

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.

  • Inject the sample onto the C18 column.

  • Elute the peptides using a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at 214 nm or 280 nm.

  • Couple the HPLC eluent to a mass spectrometer to obtain the mass of the eluting peaks.

  • Look for peaks with a mass increase of +56 Da compared to the expected mass of the desired peptide. The retention time of the tert-butylated adduct may be slightly longer than the parent peptide due to increased hydrophobicity.

Visualizations

TFA_Deprotection_Workflow start Dry Peptide-Resin prepare_cocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) cleavage Cleavage & Deprotection (2-3 hours, RT) start->cleavage prepare_cocktail->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash Wash Peptide Pellet with Cold Ether precipitation->wash dry Dry Crude Peptide wash->dry analysis Analyze Crude Peptide (HPLC, MS) dry->analysis purification Purify Peptide (e.g., RP-HPLC) analysis->purification final_product Final Purified Peptide purification->final_product

TFA Deprotection and Peptide Isolation Workflow.

Side_Reaction_Troubleshooting issue Side Product Detected in MS/HPLC mass_plus_56 +56 Da issue->mass_plus_56 Mass Shift? mass_plus_96 +96 Da issue->mass_plus_96 Mass Shift? mass_minus_18 -18 Da / Isomer Peak issue->mass_minus_18 Mass Shift? mass_minus_17 -17 Da issue->mass_minus_17 Mass Shift? mass_plus_16_32 +16 or +32 Da issue->mass_plus_16_32 Mass Shift? cause_tbutylation t-Butylation mass_plus_56->cause_tbutylation cause_trifluoroacetylation Trifluoroacetylation mass_plus_96->cause_trifluoroacetylation cause_aspartimide Aspartimide Formation mass_minus_18->cause_aspartimide cause_pyroglutamate Pyroglutamate Formation mass_minus_17->cause_pyroglutamate cause_oxidation Oxidation mass_plus_16_32->cause_oxidation solution_tbutylation Optimize Scavengers Reduce Cleavage Time cause_tbutylation->solution_tbutylation Solution solution_trifluoroacetylation Minimize Time/Temp Efficient Precipitation cause_trifluoroacetylation->solution_trifluoroacetylation Solution solution_aspartimide Use Bulky Asp PG Modify Fmoc Deprotection cause_aspartimide->solution_aspartimide Solution solution_pyroglutamate Use Trt for Gln Low Temp Cleavage cause_pyroglutamate->solution_pyroglutamate Solution solution_oxidation Use Thio Scavengers Degas Solvents cause_oxidation->solution_oxidation Solution

Troubleshooting Logic for Common Side Reactions.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the bioconjugation process. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your PEGylation experiments and achieve stable, high-quality conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical signs of protein aggregation during PEGylation?

A1: Protein aggregation can manifest in several ways during your experiment. Visually, you may observe turbidity, opalescence, or the formation of visible precipitates in the reaction mixture.[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) will reveal the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during the PEGylation process?

A2: Protein aggregation during PEGylation is a complex issue that can arise from several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, often insoluble aggregates.[1]

  • High Protein Concentration: When protein concentrations are high, the molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.[1][2][3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability and solubility.[1][3] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking and aggregation.[1]

  • Hydrophobicity of the Conjugated Moiety: Some PEG reagents contain hydrophobic linkers which, when conjugated to the protein surface, can increase the overall hydrophobicity and drive aggregation.[2]

Q3: How does the choice of PEG reagent and its molar ratio to the protein affect aggregation?

A3: The properties of the PEG reagent and its molar ratio to the protein are critical parameters. Using a high molar excess of the PEG reagent can lead to a higher degree of PEGylation, which may increase the risk of aggregation, especially if it leads to multi-PEGylation.[4] It is recommended to perform a titration experiment to determine the optimal PEG:protein molar ratio that achieves the desired level of modification without causing significant aggregation.[5] The molecular weight of the PEG can also play a role; while larger PEGs can offer better steric hindrance against aggregation, the optimal size is protein-dependent.[1][6]

Q4: What role do excipients play, and which ones are commonly used to prevent aggregation during PEGylation?

A4: Excipients are additives that can help stabilize the protein and prevent aggregation during the PEGylation reaction.[1] They function through various mechanisms, such as preferential exclusion, which enhances protein stability, and the suppression of non-specific protein-protein interactions.[1] Commonly used excipients include:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers.[1]

  • Amino Acids (e.g., Arginine, Glycine): These are known to suppress non-specific protein-protein interactions.[1]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1][7]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and optimize your PEGylation reaction to minimize protein aggregation.

Guide 1: Optimizing Reaction Conditions

If you are observing aggregation, systematically optimizing the reaction conditions is the first and most critical step. It is advisable to vary one parameter at a time while keeping others constant to identify the key factors influencing aggregation for your specific protein.

Parameter Optimization Table:

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can increase aggregation risk. If aggregation occurs, try reducing the protein concentration.[1][2]
PEG:Protein Molar Ratio 1:1 to 20:1A higher molar excess can increase the degree of PEGylation but also the risk of aggregation. Start with a lower ratio and titrate upwards.[1][4]
pH Screen a range around the protein's pI and optimal stability pH.The pH affects both the reactivity of the target amino acid residues and the overall stability of the protein. For amine-reactive PEGs, a pH of 7.2-8.5 is often used, but a lower pH (5.0-6.5) can favor N-terminal specific PEGylation, reducing multi-PEGylation.[4][5]
Temperature 4°C to Room TemperatureLower temperatures can slow down the reaction rate but may also reduce the rate of protein unfolding and aggregation.[5]
Reagent Addition Slow, drop-wise additionAdding the PEG reagent slowly with gentle mixing prevents localized high concentrations that can lead to rapid, uncontrolled reactions and precipitation.[5]
Guide 2: Selection and Use of Stabilizing Excipients

The addition of stabilizing excipients to the reaction buffer can significantly reduce aggregation.

Excipient Screening Table:

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine50-100 mM for ArginineSuppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1]

Experimental Protocols

Protocol 1: General Screening of PEGylation Conditions to Minimize Aggregation

This protocol outlines a method for systematically testing different reaction parameters to identify the optimal conditions for PEGylation with minimal aggregation.

  • Protein Preparation:

    • Dialyze the protein into an appropriate reaction buffer (e.g., PBS or HEPES at a pH suitable for the chosen PEG chemistry).

    • Adjust the protein concentration to a starting point within the recommended range (e.g., 1-5 mg/mL).[2][5]

  • Reaction Setup:

    • Prepare a matrix of reaction conditions in microcentrifuge tubes or a 96-well plate.

    • Vary one parameter at a time (e.g., a series of pH values, different protein concentrations, or varying PEG:protein molar ratios).

  • Reagent Preparation and Addition:

    • Immediately before use, dissolve the PEG reagent in the reaction buffer or a compatible solvent like anhydrous DMSO.[5]

    • Add the dissolved PEG reagent to the protein solution slowly while gently mixing.

  • Incubation:

    • Incubate the reactions at the desired temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).

  • Quenching (Optional):

    • If necessary, stop the reaction by adding a quenching agent (e.g., a small molecule with a primary amine if using an amine-reactive PEG).[1]

  • Analysis:

    • Analyze each reaction mixture for the extent of aggregation using a suitable analytical technique such as Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

    • Also, assess the degree of PEGylation using techniques like SDS-PAGE or SEC-HPLC.

  • Data Evaluation:

    • Compare the results from the different conditions to identify the combination of parameters that yields the desired level of PEGylation with the minimal amount of aggregation.[1]

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying the percentage of monomer, dimer, and higher-order soluble aggregates in a PEGylated protein sample.

  • Instrumentation and Column:

    • Use an HPLC system equipped with a UV detector.

    • Select an SEC column with a fractionation range appropriate for the size of your protein monomer and expected aggregates.

  • Mobile Phase Preparation:

    • Prepare a mobile phase that is compatible with your protein and promotes good separation (e.g., phosphate-buffered saline).

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Injection and Data Acquisition:

    • Inject an appropriate volume of the filtered sample onto the equilibrated SEC column.

    • Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1]

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

    • Integrate the area of each peak.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.

Visualizations

PEGylation_Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_excipients Excipient Screening start Start: Protein Aggregation Observed check_reagents Check Reagent Quality (Purity, Age) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions protein_conc Vary Protein Concentration (e.g., 0.5-5 mg/mL) optimize_conditions->protein_conc No add_excipients Add Stabilizing Excipients optimize_conditions->add_excipients Yes molar_ratio Vary PEG:Protein Molar Ratio (e.g., 1:1 to 20:1) protein_conc->molar_ratio ph Screen pH Range molar_ratio->ph temperature Test Different Temperatures (e.g., 4°C, RT) ph->temperature analyze_aggregation Analyze Aggregation (SEC, DLS) temperature->analyze_aggregation sugars Sugars/Polyols (Sucrose, Trehalose) add_excipients->sugars amino_acids Amino Acids (Arginine, Glycine) sugars->amino_acids surfactants Surfactants (Polysorbate 20/80) amino_acids->surfactants surfactants->analyze_aggregation end_success Success: Minimal Aggregation analyze_aggregation->end_success Aggregation Reduced end_fail Further Optimization Needed analyze_aggregation->end_fail Aggregation Persists end_fail->optimize_conditions

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

Aggregation_Causes_And_Prevention cluster_causes Primary Causes of Aggregation cluster_prevention Prevention Strategies cause1 Intermolecular Cross-linking prev1 Use Monofunctional PEG cause1->prev1 cause2 High Protein Concentration prev2 Lower Protein Concentration cause2->prev2 cause3 Suboptimal Reaction Conditions prev3 Optimize pH, Temp, Buffer cause3->prev3 prev4 Add Stabilizing Excipients cause3->prev4 cause4 PEG-Protein Interactions prev5 Optimize PEG Size & Molar Ratio cause4->prev5

Caption: Relationship between causes of aggregation and prevention strategies.

References

Optimizing Maleimide-Thiol Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and other critical parameters for successful maleimide-thiol conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maleimide-thiol conjugation?

The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] This range provides the best balance between the reaction rate and selectivity. The reaction relies on the nucleophilic attack of the deprotonated thiolate anion on the maleimide's double bond.[2]

Q2: What occurs if the reaction is performed outside the optimal pH range of 6.5-7.5?

  • Above pH 7.5: Two primary side reactions become more prevalent. Firstly, the maleimide (B117702) ring is increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[2][4][5] Secondly, the reaction loses its chemoselectivity for thiols as primary amines (e.g., from lysine (B10760008) residues) become deprotonated and can compete with thiols in reacting with the maleimide.[1][2][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity decreases as the pH rises.[1][2][5]

  • Below pH 6.5: The concentration of the reactive thiolate species diminishes because the thiol group (with a typical pKa of ~8.5) remains protonated.[2][4] This significantly slows down the rate of the desired conjugation reaction.[2][4]

Q3: How stable is the maleimide reagent in an aqueous solution?

Maleimide reagents are prone to hydrolysis in aqueous solutions, and this degradation is accelerated at a higher pH.[1][2] It is highly recommended to prepare aqueous solutions of maleimide-containing products immediately before use and to avoid storing them in aqueous buffers.[1][2] For storage, a dry, water-miscible, and biocompatible solvent such as DMSO or DMF should be used.[1][6]

Q4: Is the resulting thioether bond from maleimide-thiol conjugation stable?

The stability of the thiosuccinimide conjugate can be influenced by two main pathways:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond can break, regenerating the original thiol and maleimide. In a biological environment rich in other thiols like glutathione, the released maleimide can react with these other molecules, leading to deconjugation and potential off-target effects.[4]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water, a process that is accelerated at a basic pH (above 7.5). While this prevents the retro-Michael reaction and stabilizes the conjugate, it also introduces structural heterogeneity by creating two isomeric products.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Conjugation Efficiency Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer. Ensure it is strictly within the 6.5-7.5 range using a non-nucleophilic buffer like phosphate (B84403) or HEPES.[4]
Maleimide Hydrolysis: The maleimide reagent has degraded due to premature exposure to aqueous buffer.Prepare the maleimide solution in anhydrous DMSO or DMF immediately before use.[1][6]
Oxidized Thiols: Thiol groups on the protein have formed disulfide bonds and are unavailable for reaction.Pre-treat the protein with a reducing agent like TCEP to reduce disulfide bonds.[6] Ensure the buffer is degassed to prevent re-oxidation.[6]
Insufficient Molar Ratio: The molar excess of the maleimide reagent is too low.Increase the molar excess of the maleimide reagent to 10-20 fold to drive the reaction to completion.[5][7][8]
Conjugate Instability (Loss of Activity/Heterogeneity) Retro-Michael Reaction: The conjugate is reverting to its original thiol and maleimide components.Analyze the storage buffer to ensure the pH is within the optimal range of 6.5-7.0. Avoid basic pH if you do not want hydrolysis to occur.[4]
Thiol Exchange Reaction in vivo: The maleimide-linked payload is being transferred to other thiols like albumin.Before in vivo use, consider a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to form the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[4]
Reaction with Non-Thiol Groups pH is too high: The reaction is losing its selectivity for thiols.Lower the pH of the reaction to a range of 6.5-7.5 to maintain the chemoselectivity for thiols over amines.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal balance between thiol reactivity and minimizing maleimide hydrolysis and side reactions with amines.[1][2][3][4][5]
Temperature 4°C or Room Temperature (20-25°C)Lower temperatures can help reduce side reactions and are beneficial for sensitive proteins.[5][7]
Reaction Time 2 - 16 hoursLonger incubation times can lead to an increased yield.[7]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide reagent helps to drive the reaction to completion.[5][7][8]
Protein Concentration 1 - 10 mg/mLThis is considered an optimal concentration range for efficient conjugation.[6][7]

Experimental Protocols

General Protocol for Maleimide Labeling of a Thiol-Containing Protein

1. Preparation of Protein Solution:

  • Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., 10-100 mM phosphate, Tris, or HEPES) at a pH of 7.0-7.5.[9] A typical protein concentration is 1-10 mg/mL.[6][7]
  • The buffer should be free of any thiol-containing compounds.[7]

2. (Optional) Reduction of Disulfide Bonds:

  • If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).[7]
  • Incubate the solution for 20-60 minutes at room temperature.[6][7]

3. Preparation of Maleimide Stock Solution:

  • Allow the vial of the maleimide reagent to warm to room temperature.
  • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[8] Vortex to ensure complete dissolution.

4. Conjugation Reaction:

  • While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[7][9]
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7][10]

5. Purification of the Conjugate:

  • Following the incubation, purify the conjugate from unreacted maleimide and other reaction components using a desalting column (e.g., Sephadex G-25) or through dialysis.[6][7]

Visualizations

Maleimide_Thiol_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Protein_Solution Prepare Protein in Degassed Buffer (pH 7.0-7.5) Reduce_Disulfides Reduce Disulfides with TCEP (Optional) Protein_Solution->Reduce_Disulfides Mix Mix Protein and Maleimide Solutions Reduce_Disulfides->Mix Maleimide_Solution Prepare Maleimide in DMSO/DMF Maleimide_Solution->Mix Incubate Incubate (2h @ RT or Overnight @ 4°C) Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify

Caption: A typical experimental workflow for maleimide-thiol conjugation.

pH_Effects_on_Maleimide_Reaction cluster_optimal Optimal pH (6.5-7.5) cluster_high_ph High pH (>7.5) cluster_low_ph Low pH (<6.5) Start Maleimide + Thiol Optimal_Reaction Thiolate attacks Maleimide (Fast & Selective) Start->Optimal_Reaction High_pH_Reaction Side Reactions Start->High_pH_Reaction Low_pH_Reaction Protonated Thiol (Slow Reaction) Start->Low_pH_Reaction Stable_Conjugate Stable Thioether Bond Optimal_Reaction->Stable_Conjugate Hydrolysis Maleimide Hydrolysis (Inactive) High_pH_Reaction->Hydrolysis Amine_Reaction Reaction with Amines (Loss of Selectivity) High_pH_Reaction->Amine_Reaction

Caption: The influence of pH on maleimide-thiol conjugation reactions.

References

Technical Support Center: Prevention of t-Butyl Cation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating side reactions caused by t-butyl cations during chemical synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of t-butyl cation-mediated side reactions?

A1: The primary cause is the generation of a reactive tert-butyl cation (t-butyl carbocation) during the acid-catalyzed cleavage of t-butyl-based protecting groups, such as the tert-butoxycarbonyl (Boc) group or tert-butyl (tBu) ethers and esters.[1] This is most commonly encountered during the final cleavage of a peptide from the resin support using strong acids like trifluoroacetic acid (TFA).[1]

Q2: Which amino acid residues are most susceptible to these side reactions?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation.[1] These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a common target for tert-butylation, resulting in an S-tert-butylated adduct (+56 Da).[1][2]

  • Tyrosine (Tyr): The phenolic ring can be alkylated by the t-butyl cation.[1]

Q3: What are scavengers and how do they prevent these side reactions?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap the reactive t-butyl cation before it can react with the sensitive residues of the desired product.[1] They are more reactive towards the carbocation than the amino acid side chains, effectively neutralizing the threat of unwanted alkylation.[1]

Troubleshooting Guide

Issue 1: My peptide's mass spectrum shows an unexpected +56 Da peak, especially when Cysteine is present.

  • Possible Cause: This is a strong indication of S-tert-butylation of a cysteine residue. The t-butyl cation, generated from tBu-based protecting groups on other residues (like Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu)) or a Boc group, has alkylated the free thiol of cysteine.[2]

  • Solution: Employ a cleavage cocktail containing scavengers specifically designed to protect cysteine. 1,2-ethanedithiol (B43112) (EDT) is a highly effective scavenger for this purpose.[1][2] Using a robust cocktail like "Reagent K" is also recommended.[2][3]

Issue 2: I observe significant side product formation in my Tryptophan-containing peptide after cleavage.

  • Possible Cause: The indole ring of tryptophan has been alkylated by t-butyl cations. This is a common side reaction, especially if scavengers are insufficient or absent.[1]

  • Solution: Use scavengers that are effective at protecting tryptophan. Triisopropylsilane (TIS) and water are commonly used for this purpose.[4] For peptides particularly sensitive to this modification, including thioanisole (B89551) or phenol (B47542) in the cleavage cocktail can provide additional protection.[3][5]

Issue 3: My Methionine-containing peptide shows signs of modification and/or oxidation after cleavage.

  • Possible Cause: The thioether side chain of methionine can be alkylated by t-butyl cations to form a sulfonium salt.[1] Additionally, methionine is susceptible to oxidation to methionine sulfoxide (B87167) during cleavage.[6]

  • Solution: Thioanisole is an effective scavenger to prevent S-alkylation.[1] To prevent both alkylation and oxidation, a cocktail containing thioanisole and a reducing agent like dimethyl sulfide (B99878) (DMS) or 1,2-ethanedithiol (EDT) is recommended.[2][7] Reagent H is specifically designed for preventing methionine oxidation.[6][8]

Issue 4: My peptide yield is low, and the crude product is complex and difficult to purify.

  • Possible Cause: This can be due to a combination of incomplete deprotection and multiple side reactions from insufficiently scavenged carbocations. The choice of cleavage cocktail may not be appropriate for the specific amino acid composition of your peptide.[4]

  • Solution: Review your peptide sequence and select a cleavage cocktail with scavengers that protect all sensitive residues present. For complex peptides with multiple Cys, Trp, and Met residues, a comprehensive cocktail like "Reagent K" is often the best choice.[5][9][10] Ensure the cleavage reaction is allowed to proceed for a sufficient amount of time (typically 2-4 hours).[1]

Quantitative Data: Scavenger Cocktail Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model Cys-containing peptide.

Cleavage Cocktail Composition (v/v/v)Desired Peptide Purity (%)S-tert-butylated Impurity (%)
TFA / TIS / H₂O (95:2.5:2.5)81.515.4
TFA / TIS / H₂O / Anisole (90:2.5:2.5:5)84.313.1
TFA / TIS / H₂O / DMS (90:2.5:2.5:5)89.010.0
TFA / TIS / H₂O / m-Cresol (90:2.5:2.5:5)86.311.3
TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10) - Two-step cleavage~96~3.5

Data is illustrative and sourced from studies on model peptides.[7][11] Optimal conditions may vary depending on the specific peptide sequence.

Visualizations

cluster_0 Acid-Catalyzed Deprotection cluster_1 Side Reaction vs. Scavenging Protected_Peptide Protected Peptide (e.g., with Boc, tBu groups) tButyl_Cation t-Butyl Cation (+) (Reactive) Protected_Peptide->tButyl_Cation Cleavage TFA TFA (Trifluoroacetic Acid) TFA->Protected_Peptide Deprotected_Peptide Deprotected Peptide (Desired Product) Side_Reaction Side Reaction (Alkylation) tButyl_Cation->Side_Reaction Attacks Scavenging Scavenging tButyl_Cation->Scavenging Trapped by Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Side_Product Alkylated Side Product (e.g., Peptide-tBu) Side_Reaction->Side_Product Trapped_Cation Trapped Cation (e.g., Scavenger-tBu) Scavenging->Trapped_Cation Scavenger Scavenger (e.g., TIS, EDT, Thioanisole) Scavenger->Scavenging Nucleophilic_Residue->Side_Reaction

Caption: Mechanism of t-butyl cation formation, side reactions, and scavenging.

start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail Fresh (e.g., Reagent K in fume hood) start->prep_cocktail cleavage Add Cocktail to Resin Agitate at RT for 2-3 hours prep_cocktail->cleavage filter Filter to Separate Resin Collect Filtrate (Contains Peptide) cleavage->filter wash_resin Wash Resin with Fresh TFA Combine with Filtrate filter->wash_resin precipitate Add Filtrate Dropwise to 10x Volume of Cold Diethyl Ether wash_resin->precipitate incubate Incubate at -20°C (≥30 minutes) precipitate->incubate centrifuge Centrifuge to Pellet Peptide incubate->centrifuge wash_pellet Wash Pellet with Cold Ether (x2) Centrifuge and Decant centrifuge->wash_pellet dry Dry Crude Peptide Pellet (Nitrogen Stream or Vacuum) wash_pellet->dry end End: Crude Peptide Ready for Analysis/Purification dry->end

References

Steric hindrance effects in bioconjugation with long PEG chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bioconjugation using long Polyethylene Glycol (PEG) chains. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to steric hindrance and other challenges encountered during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation with long PEG chains?

A: Steric hindrance refers to the spatial obstruction that occurs when the large size of a molecule, in this case, a long PEG chain, impedes a chemical reaction.[1][2] In bioconjugation, the bulky and flexible nature of a long PEG chain can physically block the reactive groups on the bioconjugate from accessing their target sites on another molecule, thereby slowing down or preventing the conjugation reaction.[3] This effect is a critical factor to consider as it can significantly impact the efficiency and outcome of the PEGylation process.[4]

Q2: How does the length of the PEG chain affect steric hindrance and conjugation efficiency?

A: The length of the PEG chain is directly proportional to the degree of steric hindrance. Longer PEG chains occupy a larger hydrodynamic volume, creating a more significant shield around the attached molecule.[5] This increased steric bulk can lead to a decrease in conjugation efficiency as it becomes more difficult for the reactive ends of the PEGylated molecule to reach their target.[6] However, longer PEG chains can also offer benefits such as increased solubility, prolonged circulation half-life, and reduced immunogenicity of the final bioconjugate.[4][7] Therefore, a balance must be struck between the desired therapeutic properties and the achievable conjugation efficiency.

Q3: What are the common challenges encountered when using long PEG chains in bioconjugation?

A: Researchers often face several challenges when working with long PEG chains, including:

  • Low conjugation yield: Steric hindrance is a primary cause of reduced reaction rates and overall low yield of the desired bioconjugate.[8][9]

  • Heterogeneous products: The reaction can result in a mixture of molecules with varying numbers of PEG chains attached, as well as unreacted starting materials.[10]

  • Difficult purification: Separating the desired PEGylated product from unreacted PEG and protein, as well as from multi-PEGylated species, can be challenging.

  • Inaccurate characterization: The polydispersity of PEG and the heterogeneity of the conjugate mixture can complicate analytical characterization.[11]

  • Loss of biological activity: The PEG chain may sterically hinder the active site of a protein or its binding interface, leading to a reduction in its biological function.[4]

Q4: How can I minimize the negative effects of steric hindrance during my PEGylation experiment?

A: Several strategies can be employed to mitigate the challenges posed by steric hindrance:

  • Optimize the molar ratio of reactants: Using an excess of one reactant can help drive the reaction to completion, but a large excess of the PEG reagent can lead to increased polysubstitution and purification challenges.[12]

  • Adjust reaction conditions: Modifying the pH, temperature, and reaction time can influence the reactivity of the functional groups and the conformation of the PEG chain, potentially reducing steric hindrance.[13]

  • Use of linker molecules: Introducing a spacer arm between the PEG chain and the reactive group can increase the distance and flexibility, allowing for better access to the target site.

  • Site-specific conjugation: Attaching the PEG chain at a site distant from the active or binding region of the protein can help preserve its biological activity.[10]

  • Choose the appropriate PEG architecture: Branched or Y-shaped PEGs can offer a different steric profile compared to linear PEGs and may be advantageous in certain applications.[12]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during bioconjugation with long PEG chains.

Issue 1: Low or No Conjugation Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Significant Steric Hindrance • Increase the length of the linker/spacer arm between the PEG and the reactive group.• Switch to a smaller PEG chain if the application allows.• Attempt conjugation at a different, more accessible site on the biomolecule.
Suboptimal Molar Ratio • Titrate the molar ratio of the PEG reagent to the biomolecule. Start with a 5- to 10-fold molar excess of the PEG reagent for protein solutions of at least 2 mg/mL and optimize from there.[12]
Incorrect Reaction Buffer • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) if using NHS-ester chemistry, as they will compete with the reaction.[14] Use a non-amine containing buffer like phosphate-buffered saline (PBS) at a pH of 7.0-8.0.[14]
Inactive Reagents • PEG NHS esters are moisture-sensitive. Ensure they are stored properly at -20°C with a desiccant and brought to room temperature before opening to prevent condensation.[14] Prepare solutions of PEG NHS esters immediately before use as they hydrolyze quickly in aqueous solutions.[14]
Low Protein Concentration • Increase the concentration of the protein solution. More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same level of labeling.[15]

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting Start Low/No Conjugation Yield Check_Reagents Verify Reagent Activity and Storage Start->Check_Reagents Check_Buffer Confirm Buffer Compatibility (e.g., no primary amines for NHS chemistry) Check_Reagents->Check_Buffer Reagents OK Optimize_Ratio Optimize Molar Ratio of PEG to Biomolecule Check_Buffer->Optimize_Ratio Buffer OK Modify_Linker Increase Linker/Spacer Arm Length Optimize_Ratio->Modify_Linker Yield Still Low Analyze_Results Analyze Product by SDS-PAGE, HPLC, or MS Optimize_Ratio->Analyze_Results Yield Improved Change_Site Attempt Site-Specific Conjugation at a More Accessible Location Modify_Linker->Change_Site No Improvement Modify_Linker->Analyze_Results Yield Improved Change_Site->Analyze_Results Success Successful Conjugation Analyze_Results->Success

Caption: A flowchart for troubleshooting low bioconjugation yield.

Issue 2: Difficulty in Purifying the PEGylated Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Similar Size of Reactants and Products • For smaller proteins, the size difference between the un-PEGylated and PEGylated forms may not be sufficient for effective separation by size-exclusion chromatography (SEC). Consider using ion-exchange chromatography (IEX) if there is a change in the overall charge after PEGylation.[5]
Presence of Polydisperse PEG • Use monodisperse PEG reagents if possible to generate a more homogeneous product mixture, which simplifies purification.
Formation of Aggregates • Optimize the reaction conditions (e.g., lower concentration, different buffer) to minimize protein aggregation.• Use SEC to separate monomers from aggregates.
Excess Unreacted PEG • Use dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) to remove excess small PEG reagents.[15] For larger PEG chains, SEC is often more effective.

Purification Strategy Decision Tree

Purification_Strategy Start Crude PEGylation Reaction Mixture Size_Difference Significant Size Difference between PEG-Protein and Unreacted Protein? Start->Size_Difference SEC Size-Exclusion Chromatography (SEC) Size_Difference->SEC Yes Charge_Difference Significant Charge Difference? Size_Difference->Charge_Difference No Purified_Product Purified PEGylated Product SEC->Purified_Product IEX Ion-Exchange Chromatography (IEX) Charge_Difference->IEX Yes HIC Hydrophobic Interaction Chromatography (HIC) Charge_Difference->HIC No IEX->Purified_Product HIC->Purified_Product

Caption: Decision tree for selecting a purification strategy.

Data Presentation

The following table summarizes the effect of PEG chain length on the hydrodynamic radius of a model protein, Human Serum Albumin (HSA). This data illustrates the significant increase in size with longer PEG chains, which is a key contributor to steric hindrance.

Table 1: Effect of PEG Molecular Weight on the Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (HSA)

Attached PEG (kDa)Hydrodynamic Radius (Rh) of PEGylated HSA (nm)Fold Increase in Rh compared to native HSA
57.21.2
108.81.47
2010.51.75

Data adapted from a study on site-specific PEGylation of HSA.[5] The native HSA has an Rh of approximately 6 nm.

Experimental Protocols

General Protocol for Amine PEGylation using NHS-Ester Activated PEG

This protocol provides a general guideline for the conjugation of an NHS-ester activated PEG to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2 (amine-free)[14]

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M PBS, pH 7.2, to a final concentration of 1-10 mg/mL.[15]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS via dialysis or desalting column.[14]

  • PEG-NHS Ester Solution Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14]

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14] Note: Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[14]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point for a 1-10 mg/mL protein solution).[15]

    • Add the PEG-NHS ester solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[15]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[15] The optimal time and temperature may need to be determined empirically for each specific system.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM. This will react with any remaining unreacted PEG-NHS ester.

  • Purification:

    • Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.[15]

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE, which will show a molecular weight shift compared to the un-PEGylated protein.[16]

    • Further characterization can be performed using techniques such as HPLC (SEC or IEX), and mass spectrometry to determine the degree of PEGylation and purity.[][18]

Visualization of Key Concepts

Mechanism of Steric Hindrance in Bioconjugation

Steric_Hindrance cluster_0 Without Steric Hindrance (Short PEG Chain) cluster_1 With Steric Hindrance (Long PEG Chain) Protein_A Protein PEG_A Short PEG Protein_A->PEG_A Target Target Molecule PEG_A->Target Successful Conjugation Protein_B Protein PEG_B Long PEG Chain Protein_B->PEG_B Target_B Target Molecule PEG_B->Target_B Blocked

Caption: Steric hindrance from a long PEG chain blocking conjugation.

References

Technical Support Center: Monitoring t-Butyl Ester Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring t-butyl ester deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress and troubleshooting common issues.

General Monitoring Workflow

Successful monitoring of a t-butyl ester deprotection involves sampling the reaction at various time points and analyzing the composition of the mixture. The primary goal is to observe the disappearance of the starting t-butyl ester and the appearance of the corresponding carboxylic acid product.

G cluster_workflow General Reaction Monitoring Workflow start Start Deprotection Reaction sampling Take Aliquot at Time Point (t) start->sampling quench Quench Aliquot (if necessary) sampling->quench analysis Analyze via TLC, LC-MS, NMR, or GC-MS quench->analysis decision Reaction Complete? analysis->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction & Resample Later decision->continue_rxn No continue_rxn->sampling

A generalized workflow for monitoring a chemical reaction.

FAQs and Troubleshooting by Analytical Method

Below are frequently asked questions and troubleshooting guides for the most common analytical techniques used to monitor this reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method to qualitatively assess reaction progress by observing the change in polarity between the starting material and the product.

Frequently Asked Questions

  • Q1: How does TLC help monitor the reaction?

    • A: The product, a carboxylic acid, is significantly more polar than the starting t-butyl ester. On a normal-phase silica (B1680970) TLC plate, the carboxylic acid will have a much lower Rf value (it will travel a shorter distance up the plate) than the less polar t-butyl ester.[1][2][3] As the reaction progresses, you should see the spot corresponding to the starting material diminish while the spot for the product intensifies at a lower position on the plate.[1]

  • Q2: What is a good solvent system (mobile phase) for this analysis?

    • A: A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) is a common starting point.[1] A typical ratio to start with is 7:3 or 6:4 hexane:ethyl acetate.[1] The ideal system will give the starting ester an Rf of ~0.6-0.7 and the product acid an Rf of ~0.1-0.2.

  • Q3: My carboxylic acid spot is "streaking" or "tailing." How can I fix this?

    • A: Streaking of acidic compounds on silica gel is common. To resolve this, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[1] This suppresses the deprotonation of the carboxylic acid, leading to sharper, more defined spots.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No spots visible Insufficient concentration; Compound doesn't absorb UV light.Concentrate the sample; Use a visualization stain (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate) that reacts with the compounds.[1]
Spots are at the baseline Mobile phase is not polar enough to move the compounds.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[1]
Spots are at the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase hexane).
Starting material and product spots are not well-separated Incorrect solvent system polarity.Systematically vary the solvent ratio to optimize separation. If a single solvent system fails, consider a different solvent combination (e.g., dichloromethane/methanol).
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides quantitative data by separating the reaction components and detecting their respective masses.

Frequently Asked Questions

  • Q1: How do I interpret LC-MS data for this reaction?

    • A: The liquid chromatogram (LC) will show two main peaks at different retention times. The mass spectrometer (MS) will confirm the identity of each peak. The t-butyl ester will have a mass corresponding to [M+H]+ or [M+Na]+, where M is the molecular weight of the ester. The carboxylic acid product will have a mass corresponding to [M'-tBu+H+H]+ or simply [M'+H]+, where M' is the molecular weight of the acid. As the reaction proceeds, the peak area of the starting material will decrease, and the peak area of the product will increase.

  • Q2: What is a typical LC method for this separation?

    • A: A reverse-phase C18 column is commonly used.[4] A gradient elution starting with a high percentage of water (with 0.1% formic acid) and ramping to a high percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective for separating the less polar ester from the more polar acid.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor peak shape or splitting Column overload; Incompatible sample solvent.Dilute the sample; Dissolve the sample in the initial mobile phase if possible.
No signal for the product Ion suppression; Product is not ionizing well.Dilute the sample to mitigate suppression; Ensure the mobile phase pH is compatible with ionization (e.g., add formic acid for positive mode ESI).
Multiple unexpected peaks Formation of byproducts; Impurities in the starting material.Analyze the mass of the unexpected peaks to identify potential side reactions (e.g., reaction with the solvent).
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is a powerful tool for monitoring this reaction, as the t-butyl group has a very distinct signal.

Frequently Asked Questions

  • Q1: How does the 1H NMR spectrum change as the reaction progresses?

    • A: The most prominent change is the disappearance of the large singlet signal corresponding to the nine protons of the t-butyl group.[5][6] This signal typically appears in the upfield region of the spectrum, around 1.2-1.6 ppm.[5][7][8] Concurrently, the signals for protons adjacent to the newly formed carboxylic acid may shift slightly downfield. The carboxylic acid proton itself will appear as a very broad singlet far downfield, often above 10 ppm, though it is sometimes not observed.[9]

  • Q2: Can I quantify the reaction conversion using NMR?

    • A: Yes. By integrating the characteristic t-butyl singlet of the starting material and a distinct, non-overlapping peak from the product (or another peak from the core structure that remains unchanged), you can calculate the relative ratio of starting material to product and thus determine the percent conversion.

Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Incomplete Reaction by NMR start NMR shows significant starting material remaining check_reagents Verify Acid/Catalyst Activity & Amount start->check_reagents check_conditions Check Reaction Temperature & Time start->check_conditions check_water Is water present? (for hydrolysis) start->check_water action Increase Temperature, Add More Reagent, or Extend Reaction Time check_reagents->action check_conditions->action check_water->action reanalyze Re-analyze by NMR action->reanalyze

A decision-making diagram for troubleshooting an incomplete reaction.
IssuePossible CauseSuggested Solution
t-Butyl singlet is still large after expected reaction time Incomplete reaction; Inactive deprotection reagent.Verify the quality and amount of the deprotection agent (e.g., TFA, HCl); Increase reaction time or temperature.[10][11]
Broad or overlapping signals Poor sample shimming; Sample contains paramagnetic impurities.Re-shim the NMR spectrometer; Filter the sample through a small plug of silica or celite.
New singlet appears around 1.7 ppm and a multiplet around 4.7 ppm The t-butyl cation has eliminated a proton to form isobutylene (B52900) gas as a byproduct.[12]This is a normal observation, especially with strong acids like TFA, and confirms the cleavage of the t-butyl group.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is less common for this reaction due to the non-volatile nature of the carboxylic acid product but can be used if the product is derivatized.

Frequently Asked Questions

  • Q1: Why can't I directly analyze the carboxylic acid product by GC-MS?

    • A: Carboxylic acids have high boiling points and are highly polar, which makes them unsuitable for direct GC analysis.[13][14] They tend to exhibit poor peak shape and may not elute from the GC column at all.

  • Q2: How can I make my product suitable for GC-MS analysis?

    • A: You must convert the carboxylic acid into a more volatile, less polar derivative.[13][14] Common derivatization methods include esterification (e.g., to a methyl or benzyl (B1604629) ester) or silylation (e.g., to a TMS or TBDMS ester).[13][15][16]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No peak for the derivatized product Derivatization reaction failed; Derivative is thermally unstable.Optimize derivatization conditions (reagent, temperature, time); Use a milder GC temperature program; Choose a more stable derivative.
Broad, tailing peaks Incomplete derivatization; Adsorption on active sites in the GC system.Ensure the derivatization reaction goes to completion; Use a fresh, high-quality GC column; Check for and clean active sites in the injector port.

Summary of Techniques

TechniqueType of DataKey Indicator of ProgressCommon Issues
TLC QualitativeAppearance of a new, lower Rf spot.Spot streaking, poor separation.
LC-MS QuantitativeDecrease in starting material peak area, increase in product peak area with corresponding masses.Ion suppression, poor peak shape.
1H NMR QuantitativeDisappearance of the t-butyl singlet (~1.4 ppm).Incomplete reaction, overlapping signals.
GC-MS QuantitativeAppearance of derivatized product peak.Requires derivatization, thermal instability.

Detailed Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Sampling: Using a micropipette or capillary tube, withdraw a small aliquot (~1-2 drops) of the reaction mixture.

  • Quenching/Dilution: Dilute the aliquot in a small vial with a suitable solvent like dichloromethane or ethyl acetate. If the reaction is strongly acidic or basic, a mini-quench by adding a drop of saturated sodium bicarbonate or dilute acid may be necessary before spotting.

  • Spotting: Using a capillary tube, spot the diluted sample onto the baseline of a silica gel TLC plate. Also spot the starting material as a reference.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If not UV-active, use an appropriate stain.

  • Analysis: Compare the Rf values. The reaction is complete when the starting material spot is no longer visible.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Sampling: Withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Dilution: Perform a serial dilution. First, dilute the aliquot in a larger volume of a compatible solvent (e.g., 1 mL of methanol or acetonitrile).

  • Final Preparation: Take a small portion of the diluted sample (e.g., 10 µL) and further dilute it into an LC-MS vial containing ~1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the vial and place it in the autosampler for injection.

Protocol 3: Sample Preparation for 1H NMR Analysis
  • Sampling: Withdraw a larger aliquot (~0.1-0.2 mL) from the reaction mixture.

  • Workup: Transfer the aliquot to a vial and evaporate the reaction solvent under a stream of nitrogen or on a rotary evaporator. If the deprotection reagent is volatile (like TFA), this step will remove most of it.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Analysis: Transfer the solution to an NMR tube and acquire the 1H NMR spectrum.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of proteins and peptides that have been modified with polyethylene (B3416737) glycol (PEG).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification experiments.

Q1: Why is there poor separation between my PEGylated molecule and the un-PEGylated form using Size-Exclusion Chromatography (SEC)?

Possible Causes & Solutions:

  • Inappropriate Column Pore Size: The hydrodynamic radius of a molecule, not just its molecular weight, dictates its elution in SEC. PEGylation significantly increases the hydrodynamic size. If the pore size of your SEC resin is too small, both the PEGylated and un-PEGylated molecules may be excluded and elute together in the void volume. Conversely, if the pores are too large, the size difference may not be sufficient for effective separation. A general rule is that the molecules should have at least a two-fold difference in molecular weight for good SEC separation.[1][2]

  • Polydispersity of PEG: The PEG reagent itself is often a heterogeneous mixture of different chain lengths (polydisperse). This inherent variability can lead to a broader elution profile for the PEGylated conjugate, causing it to overlap with the un-PEGylated protein peak.[2][3]

  • Non-Specific Interactions: Your PEGylated molecule might be interacting with the SEC column matrix. This can be addressed by modifying the mobile phase. Adding agents like arginine can help suppress these unwanted hydrophobic interactions.[4][5]

  • Sample Volume Overload: For optimal resolution, the injected sample volume should not exceed 2-5% of the total column volume.[4][6]

Q2: My final yield of purified mono-PEGylated product is very low. What are the likely causes?

Possible Causes & Solutions:

  • Irreversible Binding to Column: The PEGylated product may be binding too strongly to the chromatography resin.

    • For Ion-Exchange Chromatography (IEX) , try increasing the salt concentration in your elution buffer.[6]

    • For Hydrophobic Interaction Chromatography (HIC) , you should decrease the salt concentration in the elution buffer.[6]

    • For Reversed-Phase (RP-HPLC) , adjust the organic solvent gradient.[6]

  • Product Precipitation: The PEGylated molecule may be precipitating on the column. Check the solubility of your product in the chosen mobile phase and consider adjusting the pH or ionic strength to improve solubility.[4]

  • Inefficient PEGylation Reaction: Before troubleshooting the purification, ensure your PEGylation reaction is optimized. Analyze the crude reaction mixture using techniques like SDS-PAGE or HPLC to confirm the extent of PEGylation.[6]

Q3: How can I effectively remove di-PEGylated and other multi-PEGylated species from my desired mono-PEGylated product?

Possible Causes & Solutions:

  • "Charge Shielding" Effect in IEX: The neutral PEG chain can mask the surface charges of the protein.[6][] This change in charge interaction is the key to separation. Since each additional PEG chain further shields the protein's charge, IEX is an excellent method for separating mono-, di-, and multi-PEGylated species.[1]

    • Optimize pH: Small adjustments to the mobile phase pH can significantly alter the protein's surface charge and its interaction with the IEX resin, improving separation.[4]

    • Shallow Salt Gradient: Use a shallow, linear salt gradient for elution instead of a step gradient. This provides higher resolution for species with subtle charge differences.[1][4]

  • Hydrophobicity Differences in HIC: PEG itself has hydrophobic properties.[6] HIC separates molecules based on their hydrophobicity, and this can be exploited to separate different PEGylated forms.[8][9]

Q4: I'm observing distorted or broad peaks in my Reverse-Phase HPLC analysis. What can I do to improve peak shape?

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: For larger PEGylated proteins, a C4 or C8 stationary phase often provides better results than a C18 phase.[4][10]

  • Slow Mass Transfer: PEGylated molecules can exhibit slow kinetics on the column. Increasing the column temperature (e.g., to 45°C or even higher) can improve peak shape and resolution.[3][4][10]

  • Mobile Phase Optimization:

    • Ensure a suitable organic modifier like acetonitrile (B52724) is used.[4]

    • The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is standard.[4]

    • A shallower gradient often enhances the resolution of closely eluting species.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification step for a crude PEGylation reaction mixture?

Size-Exclusion Chromatography (SEC) is often the first choice.[] It is highly effective for bulk separation, efficiently removing smaller unreacted PEG molecules and other low molecular weight by-products from the larger PEGylated protein conjugates.[6][]

Q2: How does the size and structure (linear vs. branched) of the PEG molecule affect the purification strategy?

The size and structure of the PEG chain directly impact the hydrodynamic radius of the conjugate. Larger and more branched PEGs will cause a greater shift in size, making SEC a more effective separation technique.[11] For IEX, larger or branched PEGs can create more significant "charge shielding," which can either enhance or complicate separation depending on the specific protein and resin used.[]

Q3: What are the essential analytical techniques for characterizing the purity of my final PEGylated product?

A combination of methods is necessary for comprehensive characterization:

  • SDS-PAGE: Provides a visual confirmation of an increase in apparent molecular weight after PEGylation.[6]

  • HPLC (SEC, IEX, RP-HPLC): Used to quantify the purity of the final product and identify the presence of unreacted materials or different PEGylated species.[6][12][13]

  • Mass Spectrometry (MALDI-TOF or LC-MS): Confirms the molecular weight of the PEGylated product, allowing you to determine the exact number of PEG chains attached.[6][13][14]

Data Summaries

Table 1: Comparison of Primary Chromatographic Techniques for PEGylated Molecule Purification
TechniquePrinciple of SeparationPrimary Application in PEGylationAdvantagesDisadvantages
Size-Exclusion (SEC) Hydrodynamic Radius (Size)Removal of unreacted PEG; Separation of native protein from PEGylated forms.[][]Robust, predictable, non-denaturing conditions.[]Low resolution for species of similar size; low capacity.[10]
Ion-Exchange (IEX) Net Surface ChargeSeparation of mono-, di-, and multi-PEGylated species; Isomer separation.[1][]High resolution and capacity; widely applicable.[16]PEG can "shield" charges, altering elution behavior.[4][6]
Hydrophobic Interaction (HIC) HydrophobicityOrthogonal separation to IEX and SEC; Separation of PEGylated species.[6][8]Non-denaturing; complementary to other methods.[17]Can have lower capacity; protein precipitation at high salt.[]
Reversed-Phase (RP-HPLC) Polarity / HydrophobicityHigh-resolution analysis; purification of smaller peptides/proteins.[]High resolution; compatible with mass spectrometry.[13]Can use denaturing organic solvents; potential for low recovery.[10]
Table 2: Impact of PEG Molecular Weight on SEC Elution
ProteinPEG Size (kDa)ObservationImplication for Purification
Lysozyme (~14 kDa)5Moderate shift in elution time.Separation from native protein is achievable.
Lysozyme (~14 kDa)20Significant shift, elutes much earlier.Excellent resolution from native protein.[16]
Protein (~50 kDa)5Small shift, potential overlap with native protein.Separation may be challenging.[2]
Protein (~50 kDa)40Large shift, but may co-elute with free 40 kDa PEG.[2][3]SEC alone may not resolve PEGylated protein from free PEG.

Experimental Protocols & Visualizations

Protocol 1: General Ion-Exchange Chromatography (IEX) for PEGylated Species

This protocol outlines a general method for separating mono- and multi-PEGylated proteins.

  • Column Selection: Choose an appropriate IEX resin (e.g., strong cation or anion exchanger) based on the isoelectric point (pI) of the native protein.

  • Buffer Preparation:

    • Buffer A (Binding): 20 mM buffer (e.g., MES for cation exchange, Tris for anion exchange) at a pH where the target protein will bind.

    • Buffer B (Elution): Buffer A + 1 M NaCl.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of Buffer A.[4]

  • Sample Loading: Load the crude PEGylation reaction mixture (ensure it is in or has been buffer-exchanged into Buffer A) onto the column at a low flow rate.

  • Wash: Wash the column with 3-5 CVs of Buffer A to remove unbound material, including free PEG.

  • Elution: Apply a shallow linear gradient from 0-50% Buffer B over 20-30 CVs.[4] This gradual increase in salt concentration will elute species based on their charge, with higher-order PEGylated species (more charge shielding) typically eluting earlier than mono-PEGylated, followed by the native protein.

  • Fraction Analysis: Analyze collected fractions using SDS-PAGE and/or RP-HPLC to identify the desired PEGylated species.

experimental_workflow cluster_prep Sample Preparation cluster_chrom IEX Chromatography cluster_analysis Analysis Reaction Crude PEGylation Reaction Mixture BufferEx Buffer Exchange (into Buffer A) Reaction->BufferEx Load Load Sample BufferEx->Load Wash Wash (Remove Free PEG) Load->Wash 3-5 CVs Elute Elute (Shallow Salt Gradient) Wash->Elute 20-30 CVs Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

General workflow for IEX purification of PEGylated proteins.
Troubleshooting Logic Diagram

This diagram helps diagnose common purification issues.

troubleshooting_logic Start Start: Purification Issue Purity Low Purity? Start->Purity Yield Low Yield? Purity->Yield No PoorSep Poor Separation of Species? Purity->PoorSep Yes Binding Irreversible Binding? Yield->Binding Yes Contam Unreacted PEG Present? PoorSep->Contam No OptimizeIEX Optimize IEX/HIC: - Shallow Gradient - Adjust pH PoorSep->OptimizeIEX Yes (Di/Multi-PEG) Contam->Yield No OptimizeSEC Optimize SEC: - Check Pore Size - Reduce Sample Volume Contam->OptimizeSEC Yes Precip Precipitation on Column? Binding->Precip No Elution Adjust Elution: - Stronger Eluent - Change Salt/Solvent Binding->Elution Yes Solubility Improve Solubility: - Adjust Buffer pH - Add Solubilizing Agent Precip->Solubility Yes

Decision tree for troubleshooting common purification problems.

References

Stability issues of Acid-PEG7-t-butyl ester in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid-PEG7-t-butyl ester

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional PEG linker. It contains a carboxylic acid at one end and an acid-labile tert-butyl (t-butyl) ester at the other, connected by a 7-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure is valuable in bioconjugation, drug delivery, and probe development.[1] The PEG spacer enhances solubility and flexibility, while the two different functional groups allow for sequential or "orthogonal" conjugation strategies.[1][][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure stability, the compound should be stored at –20 °C in a tightly sealed container, protected from moisture and light.[1][4] When preparing solutions, it is critical to use anhydrous (dry) solvents such as DMSO or DMF to prevent premature hydrolysis of the ester.[1] The compound should be handled under an inert gas atmosphere where possible.[5]

Q3: What factors can cause the degradation of this compound?

A3: The primary point of instability is the t-butyl ester group, which is designed to be labile (easily cleaved). The main factors causing degradation are:

  • Acidic Conditions: The t-butyl ester is highly susceptible to cleavage under acidic conditions, which releases the free carboxylic acid and isobutylene (B52900) gas.[6] This is an intended chemical property used for deprotection.

  • Moisture: The presence of water, especially with trace amounts of acid or base, can lead to the hydrolysis of the t-butyl ester. Using anhydrous solvents is crucial for preventing this.[1]

  • Strong Basic Conditions: While more stable to bases than to acids, prolonged exposure to strong basic conditions can also eventually hydrolyze the ester.[6][7]

The PEG chain itself is generally stable but can undergo oxidation over long periods or in the presence of oxidizing agents.[8]

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: For short-term storage and experimental use, anhydrous polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are recommended.[1] These solvents are suitable for maintaining the stability of both the acid and ester groups. For long-term storage, the compound should be kept in its solid form at –20 °C. Aqueous buffers are not recommended for storage due to the risk of ester hydrolysis.

Troubleshooting Guide

Problem 1: My experiment requires an aqueous buffer. How can I minimize the degradation of the t-butyl ester?

  • Solution: If an aqueous buffer is necessary, prepare the solution immediately before use. Work at a neutral or slightly basic pH (pH 7-8) and at a low temperature (e.g., on ice) to slow the rate of hydrolysis. Avoid acidic buffers entirely if the t-butyl ester needs to remain intact.

Problem 2: I suspect my compound has degraded. How can I confirm this?

  • Solution: Degradation, specifically the cleavage of the t-butyl ester, results in the formation of the corresponding di-acid PEG linker. You can detect this using analytical techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. You will observe a new peak with a lower retention time (as the di-acid is more polar) and a mass decrease of 56.11 Da, corresponding to the loss of the C(CH₃)₃ group and gain of a proton.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): In the ¹H NMR spectrum, the disappearance of the characteristic singlet peak for the t-butyl protons, typically around 1.4-1.5 ppm, is a clear indicator of deprotection.

    • HPLC (High-Performance Liquid Chromatography): A stability-indicating HPLC method can be used to monitor the appearance of a new, more polar degradation product over time.[9][]

Problem 3: My conjugation reaction (targeting the free carboxylic acid) is inefficient.

  • Solution:

    • Confirm Purity: First, verify the purity and integrity of your starting material using the analytical methods described above.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, especially during the carboxylic acid activation step (e.g., with EDC/NHS). Trace water can quench the activated ester.

    • Activator Stoichiometry: Re-optimize the stoichiometry of your coupling reagents. Ensure you are using a sufficient excess of the activator and coupling partner.

    • pH Control: The pH of the reaction is critical for amide bond formation. The optimal pH is typically between 4.5 and 7.5, depending on the specific coupling chemistry.

Stability Data

While specific kinetic data for this compound is not widely published, the stability can be inferred from the well-understood chemistry of t-butyl esters. The following table summarizes the expected qualitative stability in common laboratory solvents and conditions.

Solvent/ConditionTemperatureExpected Stability of t-butyl EsterRationale
Solid (as supplied) -20°CHigh Recommended storage condition to minimize degradation.[1][4]
Anhydrous DMSO / DMF Room TempGood Polar aprotic solvents are suitable for dissolution, minimizing hydrolysis.[1][11]
Aqueous Buffer (pH 3-5) Room TempVery Low Rapid acid-catalyzed hydrolysis will occur, cleaving the t-butyl group.[6][12]
Aqueous Buffer (pH 6-7.5) Room TempModerate Slow hydrolysis may occur over hours to days. Prepare fresh for best results.
Aqueous Buffer (pH > 8) Room TempModerate to Good t-Butyl esters are relatively stable to basic conditions but can hydrolyze over time.[7]

Experimental Protocols

Protocol: HPLC-MS Method for Stability Assessment

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve it in 1 mL of an anhydrous solvent (e.g., Acetonitrile (B52724) or DMSO) to make a 1 mg/mL stock solution.

  • Incubation:

    • Dilute the stock solution to a final concentration of 50 µg/mL in the test solvent/buffer (e.g., PBS pH 7.4, Acetate buffer pH 5.0, etc.).

    • Immediately take a sample for the T=0 time point.

    • Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Sampling:

    • Withdraw aliquots from the incubated solution at various time points (e.g., 1, 4, 8, 24, 48 hours).

    • Quench any further reaction by adding an equal volume of cold acetonitrile or by freezing immediately at -80°C.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over several minutes to elute the parent compound and any degradation products.

    • MS Detection: Use an ESI (Electrospray Ionization) source in both positive and negative ion modes to detect the parent molecule and the cleaved di-acid product.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample to determine the degradation rate.

Visual Diagrams

Below are diagrams illustrating key concepts related to the stability and analysis of this compound.

G cluster_factors Influencing Factors cluster_outcomes Stability Outcomes Factor_pH pH Compound This compound Stability Factor_pH->Compound Factor_Solvent Solvent System Factor_Solvent->Compound Factor_Temp Temperature Factor_Temp->Compound Outcome_Stable Compound Stable Outcome_Degrade Degradation (t-butyl ester hydrolysis) Compound->Outcome_Stable Anhydrous Solvent Neutral pH, Low Temp Compound->Outcome_Degrade Aqueous Solvent Acidic pH, High Temp

Caption: Factors influencing the stability of this compound.

G A 1. Prepare Stock Solution (1 mg/mL in Anhydrous Solvent) B 2. Dilute in Test Buffer (e.g., PBS, pH 7.4) A->B C 3. Incubate at Controlled Temp (e.g., 37°C) B->C D 4. Collect Samples (T=0, 1h, 4h, 24h) C->D E 5. Quench Reaction (e.g., add Acetonitrile or freeze) D->E F 6. Analyze by LC-MS E->F G 7. Quantify Remaining Parent Compound F->G

Caption: Experimental workflow for a typical stability assessment study.

References

Technical Support Center: PROTAC Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for confirming the purity of synthesized Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the standard analytical methods for confirming the purity and identity of a synthesized PROTAC?

The confirmation of a PROTAC's purity and structure is a multi-step process that relies on a combination of analytical techniques. The most critical methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by separating it from any impurities.[1][2] A purity level of 95% or higher is typically required for biological testing.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the synthesized PROTAC, providing strong evidence of its identity.[5] High-Resolution Mass Spectrometry (HRMS) is often used to determine the accurate mass, further confirming the elemental composition.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides detailed information about the molecular structure of the PROTAC, confirming that the warhead, linker, and E3 ligase ligand are correctly assembled.[3][]

Q2: What is the generally accepted purity level for PROTACs used in biological assays?

For most in vitro and in vivo biological assays, the purity of the PROTAC should be ≥95% .[2][4] Using compounds with lower purity can lead to inaccurate or misleading results, as impurities may interfere with the assay.[7]

Q3: Why is it so critical to remove precursors and intermediates from the final PROTAC sample?

Impurities, especially unreacted warhead or E3 ligase ligand precursors, can be highly problematic. These molecules can competitively bind to the target protein or the E3 ligase, respectively.[7] This interference can inhibit the formation of the essential ternary complex (Target Protein-PROTAC-E3 Ligase), leading to a false-negative result or an underestimation of the PROTAC's potency.[7]

Q4: What are common impurities or related substances found in a synthesized PROTAC sample?

Common impurities include:

  • Unreacted starting materials (warhead, linker, E3 ligase ligand).

  • Byproducts from intermediate synthetic steps.[5]

  • Degradation products, often resulting from the cleavage of the linker, which can be susceptible to hydrolysis.[8][9]

  • Diastereomers, if the synthesis involves chiral centers.

Troubleshooting Guide

Q5: My HPLC analysis shows a broad peak or multiple peaks. What could be the cause and how do I fix it?

Multiple or poor-quality peaks in an HPLC chromatogram can stem from several issues:

  • Presence of Impurities: The most common cause is residual starting materials or byproducts. The solution is to repeat the purification step (e.g., column chromatography or preparative HPLC).

  • Peak Splitting: PROTACs often have multiple chiral centers, which can lead to the presence of diastereomers that may separate during chromatography, resulting in peak splitting.[10]

  • Compound Degradation: The sample may be degrading on the column or in the solvent. Ensure the mobile phase is compatible with your compound's stability.

  • Non-Specific Binding: PROTACs can sometimes bind non-specifically to the metallic surfaces of the HPLC system.[9][11] Using systems with inert surfaces can mitigate this issue.

Q6: My LC-MS results do not show the expected molecular weight (e.g., [M+H]⁺). What should I investigate?

If the expected protonated mass is absent, consider the following possibilities:

  • Multiple Charge States: Due to their relatively large molecular weight (~800-1100 Da), PROTACs can be ionized into multiple charge states, such as [M+2H]²⁺.[5] Look for peaks corresponding to half of the molecular weight.

  • Adduct Formation: The molecule may be forming adducts with salts present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5]

  • In-Source Fragmentation: The linker portion of a PROTAC can be fragile and may fragment in the mass spectrometer's ion source.[10][11] Try optimizing the MS parameters by using a lower ionization energy to reduce this effect.[11]

  • Incorrect Compound: In a worst-case scenario, the synthesis may have failed or produced an unexpected final product. Re-examine the NMR data and synthesis scheme.

Q7: The ¹H NMR spectrum for my PROTAC is very complex and difficult to interpret. How can I confidently confirm the structure?

The complexity of a PROTAC's ¹H NMR spectrum is expected due to the large number of protons in three distinct structural parts.

  • Compare with Precursors: Overlay the spectra of your final PROTAC with the spectra of the starting warhead, linker, and E3 ligase ligand. This will help you identify the characteristic peaks for each component in the final product.

  • Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help resolve overlapping signals and confirm connectivity between protons and carbons, providing definitive structural proof.

  • Check for Solvents: Ensure that peaks corresponding to residual solvents (e.g., DCM, EtOAc, DMSO) are correctly identified and are not confused with compound signals.

Key Purity Parameters

The following table summarizes the typical quantitative standards for PROTAC purity assessment.

ParameterRecommended Value / MethodPurpose
Purity by HPLC ≥ 95%Ensures sample is free from significant impurities for biological assays.[2]
Detection Wavelength 220 nm or 254 nmCommon UV wavelengths for detecting aromatic components of the PROTAC.[1][4]
Identity Confirmation LC-MS (ESI)Confirms the molecular weight of the synthesized compound.[2]
Accurate Mass HRMS (within 5 ppm)Provides high-confidence confirmation of the elemental formula.[3]
Structural Confirmation ¹H NMR, ¹³C NMRConfirms the complete chemical structure and connectivity.[]
Standard Operating Procedures (SOPs)
SOP 1: Purity Assessment by Reverse-Phase HPLC
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA).[2]

  • Gradient: Start with a linear gradient, for example, 5% to 95% Mobile Phase B over 20-25 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector set at 254 nm and/or 220 nm.[1][4]

  • Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of ~1 mg/mL.

  • Analysis: Inject 5-10 µL of the sample. Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

SOP 2: Identity Confirmation by LC-MS
  • LC System: Use a UPLC/UHPLC system for better resolution and faster run times.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase: Use LC-MS grade solvents (e.g., water/acetonitrile with 0.1% formic acid).[2]

  • Gradient: A rapid gradient (e.g., 5% to 95% B in 2-4 minutes) is often sufficient for identity confirmation.[2][12]

  • MS Detector: Electrospray Ionization (ESI) in positive mode is most common.

  • MS Parameters:

    • Scan for a mass range that includes the expected molecular weight (e.g., 200-1500 m/z).

    • Optimize the ion source energy to minimize in-source fragmentation.[10][11]

  • Analysis: Extract the ion chromatogram for the expected mass ([M+H]⁺) and other potential adducts or charge states ([M+Na]⁺, [M+2H]²⁺) to confirm the presence of the PROTAC.

SOP 3: Structural Verification by NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR: Acquire a standard proton spectrum. Check for the presence of key structural motifs: aromatic protons from the warhead and E3 ligand, and characteristic signals from the linker (e.g., PEG chain). The integration of peaks should correspond to the number of protons in the structure.

  • ¹³C NMR: Acquire a carbon spectrum to confirm the presence of all unique carbon atoms.

  • 2D NMR (if needed): If the ¹H spectrum is ambiguous, perform 2D experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively, which provides definitive proof of the structure.

Visualized Workflows

Purity_Workflow Crude Crude Synthesized Product Purify Purification (e.g., Column Chromatography) Crude->Purify Fraction Analyze Fractions (TLC or LC-MS) Purify->Fraction Combine Combine Pure Fractions Fraction->Combine Dry Dry Under Vacuum Combine->Dry Final Final PROTAC Sample Dry->Final Analysis Purity & Identity Analysis Final->Analysis HPLC HPLC (>95% Purity?) Analysis->HPLC Step 1 LCMS LC-MS (Correct Mass?) HPLC->LCMS Yes Fail Repurify or Resynthesize HPLC->Fail No NMR NMR (Correct Structure?) LCMS->NMR Yes LCMS->Fail No Pass Pure PROTAC Confirmed NMR->Pass Yes NMR->Fail No

Caption: Standard experimental workflow for PROTAC purification and analysis.

Troubleshooting_Diagram Start Purity Check Fails (HPLC < 95%) CheckMS Review LC-MS Data: Is main peak the correct mass? Start->CheckMS MassOK Mass is correct. Impurity is likely an isomer or related byproduct. CheckMS->MassOK Yes MassWrong Main peak has incorrect mass. CheckMS->MassWrong No Repurify Action: Improve Purification (e.g., Prep-HPLC, different column conditions) MassOK->Repurify CheckPrecursors Are precursor masses present (warhead, ligand, linker)? MassWrong->CheckPrecursors PrecursorsPresent Incomplete Reaction. Optimize reaction conditions or improve purification. CheckPrecursors->PrecursorsPresent Yes PrecursorsAbsent Side reaction or degradation may have occurred. CheckPrecursors->PrecursorsAbsent No PrecursorsPresent->Repurify Reevaluate Action: Re-evaluate Synthesis (Check reaction steps, consider alternative route) PrecursorsAbsent->Reevaluate

References

Avoiding transesterification during ester hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Transesterification During Ester Hydrolysis

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help ensure successful and selective ester hydrolysis while minimizing or eliminating the competing transesterification side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between ester hydrolysis and transesterification?

Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester bond, resulting in a carboxylic acid and an alcohol.[1][2] In contrast, transesterification is the process of exchanging the original alcohol group (-OR') of an ester with a different alcohol group (-OR''), yielding a new ester and a new alcohol.[3][4] Both reactions can be catalyzed by acids or bases.[3][4]

Q2: Under what conditions does transesterification become a significant side reaction during hydrolysis?

Transesterification becomes a significant competitor to hydrolysis when an alcohol is present in the reaction mixture, especially if it is used as a solvent or co-solvent. The reaction is an equilibrium process, and its direction can be influenced by the concentration of the reactants.[3] Using a large excess of an alcohol, particularly a low-boiling one like methanol (B129727) or ethanol, can drive the equilibrium towards the formation of the new ester.[3]

Q3: How can I strategically favor hydrolysis over transesterification?

The most effective strategy is to leverage Le Chatelier's principle by using a large excess of water.[5][6][7] This high concentration of water shifts the equilibrium position decisively towards the hydrolysis products (carboxylic acid and alcohol). Conversely, it is crucial to minimize or eliminate other alcohols from the reaction medium. If a co-solvent is necessary for solubility, non-alcoholic solvents like tetrahydrofuran (B95107) (THF), dioxane, or acetone (B3395972) should be considered.

Q4: What is the role of the catalyst (acid vs. base) in achieving selective hydrolysis?

Both acid and base catalysis can be used for hydrolysis, but they offer different advantages for selectivity.

  • Acid-Catalyzed Hydrolysis: This reaction is reversible.[5][8] While an excess of water can drive it forward, the presence of other alcohols can still lead to competitive transesterification. The mechanism involves protonating the carbonyl group, making it more susceptible to nucleophilic attack by either water or an alcohol.[4][9]

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for avoiding transesterification because it is effectively irreversible.[6][10][11] The reaction uses a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH).[10][12] The hydroxide ion attacks the ester, and while the initial steps are reversible, the final step is the deprotonation of the resulting carboxylic acid by a strong base (like the alkoxide leaving group) to form a carboxylate salt.[10][13] This carboxylate is negatively charged and resistant to further nucleophilic attack, thus preventing the reverse reaction or any subsequent transesterification.[6]

Q5: Are there enzymatic methods to selectively hydrolyze esters without transesterification?

Yes, enzymatic methods offer a high degree of selectivity. Hydrolase enzymes, particularly lipases and esterases, can be used to catalyze ester hydrolysis.[4][14] These enzymes are highly specific and typically operate in aqueous environments under mild pH and temperature conditions, which inherently minimizes the risk of chemical transesterification. This approach is particularly valuable in the synthesis of complex molecules and pharmaceuticals where high chemo- and regioselectivity is required.[14]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of desired carboxylic acid; presence of a new, unexpected ester in the final product. Transesterification with an alcohol solvent or impurity. The alcohol used as a solvent or present as an impurity is competing with water as the nucleophile.[3]1. Replace the solvent: Switch from an alcohol-based solvent to a non-participating inert solvent like THF, dioxane, or acetone. 2. Use excess water: Ensure a large molar excess of water is present to favor hydrolysis.[5][8] 3. Switch to base-catalyzed hydrolysis (saponification): The irreversible nature of saponification will prevent the formation of the transesterified product.[6][11]
Reaction is very slow or incomplete. Sub-optimal reaction conditions or catalyst choice. For acid-catalyzed hydrolysis, the equilibrium may not be sufficiently shifted.[5] For sterically hindered esters, the reaction rate may be intrinsically slow.1. Increase temperature: Gently heat the reaction under reflux to increase the reaction rate.[5] 2. Use base catalysis: Saponification is generally faster and irreversible, driving the reaction to completion.[5][10] 3. Ensure proper mixing: If the ester has poor solubility in the aqueous medium, vigorous stirring or the use of a phase-transfer catalyst may be necessary.
The final product is the carboxylate salt, not the neutral carboxylic acid. Incomplete workup after base-catalyzed hydrolysis. The direct product of saponification is a carboxylate salt.[10] This salt is often water-soluble and needs to be protonated to yield the neutral carboxylic acid.Perform an acidic workup: After the hydrolysis is complete, cool the reaction mixture and add a strong acid (e.g., HCl, H₂SO₄) until the pH is acidic (pH ~2).[8][10] The neutral carboxylic acid will often precipitate and can be isolated by filtration or extraction with an organic solvent.
How can I confirm that transesterification has occurred? Presence of byproducts. The reaction mixture will contain the transesterified ester and the alcohol corresponding to the original ester's alkoxy group.Use analytical techniques: Analyze the crude reaction mixture using methods like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the components.[15][16][17][18]

Data and Analytics

Table 1: Comparison of Conditions for Hydrolysis vs. Transesterification
ParameterFavorable for HydrolysisFavorable for TransesterificationRationale
Primary Nucleophile Water (H₂O)Alcohol (R''-OH)The species in higher concentration will be the dominant nucleophile.[3][5]
Catalyst Acid (H⁺) or Base (OH⁻)Acid (H⁺) or Base (R''-O⁻)Base-catalyzed hydrolysis is irreversible, offering better control.[6] Acid catalysis is reversible for both.[3][5]
Solvent Water or inert solvents (THF, Dioxane)The reacting alcohol (R''-OH)Using the reacting alcohol as the solvent maximizes its concentration, driving the equilibrium.[3]
Key Strategy Use a large molar excess of water.Use a large molar excess of the desired alcohol and remove the leaving alcohol (R'-OH), often by distillation.[4]Both strategies rely on Le Chatelier's principle to drive the reaction to completion.
Table 2: Analytical Methods for Detecting Transesterification Byproducts
Analytical TechniqueInformation ProvidedSample PreparationReference
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting ester, hydrolyzed acid, and transesterified product. Can be coupled with various detectors (UV, RI).Direct injection of a diluted aliquot of the reaction mixture.[15][16]
Gas Chromatography (GC) Excellent for separating and quantifying volatile components like esters and alcohols. Often requires derivatization for carboxylic acids.Samples may require extraction and derivatization before injection.[17][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of all components in the mixture. Can be used for quantitative analysis (qNMR).Direct analysis of the crude reaction mixture after solvent evaporation.[18]
Thin Layer Chromatography (TLC) Qualitative monitoring of reaction progress. Allows for quick visualization of starting material consumption and product formation.Spotting of the reaction mixture directly onto the TLC plate.[17]

Experimental Protocols

Protocol 1: Selective Base-Catalyzed Hydrolysis (Saponification)

This protocol describes a general procedure for hydrolyzing an ethyl ester to its corresponding carboxylic acid while avoiding transesterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ethyl ester (1.0 eq) in a suitable inert solvent such as Tetrahydrofuran (THF) (e.g., 5-10 mL per gram of ester).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq). The use of an aqueous solution ensures a large excess of water.

  • Reaction: Heat the mixture to reflux (or stir at room temperature, depending on the ester's reactivity) and monitor the reaction progress using TLC or HPLC. The reaction is typically complete when the starting ester spot has disappeared.

  • Workup - Quenching and Solvent Removal: Cool the reaction mixture to room temperature. If THF was used, remove it under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and the alcohol byproduct (ethanol). Discard the organic layer.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2.[8] The carboxylic acid product should precipitate out if it is a solid.

  • Isolation: Isolate the carboxylic acid by vacuum filtration. If the product is an oil, extract it from the acidified aqueous layer using an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: HPLC Analysis of Reaction Mixture for Transesterification

This protocol provides a general method for detecting and quantifying a potential methyl transesterification byproduct during the hydrolysis of an ethyl ester in the presence of methanol.

  • Sample Preparation: At a specific time point, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 10 mL) of a 50:50 acetonitrile (B52724):water mixture in a volumetric flask.

  • HPLC System: A standard reversed-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: An isocratic mobile phase of 85% acetonitrile + 15% deionized water can be effective for separating methyl esters, monoglycerides, and free fatty acids.[15][16] A gradient elution may be necessary for more complex mixtures.

  • Detection: Use a Refractive Index Detector (RID) for universal detection of saturated and unsaturated species or a UV detector if the compounds of interest are chromophoric.[15][16]

  • Analysis: Inject the prepared sample. Identify the peaks corresponding to the starting ethyl ester, the target carboxylic acid, and the potential methyl ester byproduct by comparing their retention times with those of authentic standards.

  • Quantification: Calculate the concentration of each component by creating a calibration curve with known concentrations of the standards.

Visual Guides

Competing_Pathways cluster_hydrolysis Desired Pathway cluster_trans Side Reaction Start_Ester Starting Ester (R-COOR') center1 Start_Ester->center1 center2 Start_Ester->center2 Hydrolysis_Product Carboxylic Acid (R-COOH) Alcohol_1 Original Alcohol (R'-OH) Trans_Product New Ester (R-COOR'') Alcohol_2 Competing Alcohol (R''-OH) center1->Hydrolysis_Product + H₂O (Hydrolysis) center1->Alcohol_1 center2->Alcohol_1 center2->Trans_Product + R''-OH (Transesterification)

Caption: Competing pathways for an ester: Hydrolysis vs. Transesterification.

Decision_Workflow start Goal: Hydrolyze Ester R-COOR' check_sensitivity Is the molecule sensitive to strong base? start->check_sensitivity base_hydrolysis Use Base-Catalyzed Hydrolysis (Saponification) check_sensitivity->base_hydrolysis No acid_hydrolysis Use Acid-Catalyzed Hydrolysis check_sensitivity->acid_hydrolysis Yes select_solvent_base Choose solvent (THF/H₂O) + 1.5-2 eq. NaOH/LiOH base_hydrolysis->select_solvent_base select_solvent_acid Choose non-alcoholic solvent (e.g., Dioxane, THF) + large excess of H₂O acid_hydrolysis->select_solvent_acid analyze Analyze product for purity (HPLC, NMR, GC) select_solvent_acid->analyze workup_acid Acidic Workup (e.g., HCl) to obtain R-COOH select_solvent_base->workup_acid workup_acid->analyze Experimental_Workflow A 1. Reaction Setup Ester + Solvent + Aq. Base B 2. Reaction Heat/Stir & Monitor (TLC/HPLC) A->B C 3. Quench & Concentrate Cool reaction, remove organic solvent B->C D 4. Extraction Wash with ether to remove impurities C->D E 5. Acidification Add strong acid (e.g., HCl) to pH ~2 D->E F 6. Product Isolation Filter precipitate or extract with solvent E->F G 7. Analysis Confirm structure and purity (NMR, GC-MS) F->G

References

Optimizing PROTAC Linker Length: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing linker length and composition for successful Proteolysis Targeting Chimera (PROTAC) development. Here, you will find troubleshooting guides for common experimental issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related challenges.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

  • Question: I've synthesized a PROTAC, but my Western blot analysis shows minimal or no reduction in target protein levels. What are the potential linker-related causes, and how can I troubleshoot this?

  • Answer: Weak or no degradation is a common hurdle in PROTAC development and is often linked to suboptimal linker design. Here are the key linker-related factors to investigate and the corresponding troubleshooting steps:

    • Inefficient Ternary Complex Formation: The primary role of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1] An unsuitable linker can lead to an unstable complex or prevent its formation altogether.

      • Troubleshooting Steps:

        • Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[2] Synthesize a library of PROTACs with varying linker lengths, for instance, by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units, to find the optimal distance for productive ternary complex formation.[3]

        • Modify Linker Composition: The chemical nature of the linker affects its flexibility and its ability to foster favorable protein-protein interactions.[3] Experiment with different linker types, such as more rigid options (e.g., containing piperazine (B1678402) or phenyl groups) or more flexible ones (e.g., long alkyl chains), to identify a composition that supports a stable ternary complex.[4]

        • Biophysical Assays: Directly measure the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays.[3] This will provide quantitative data on the binding affinities and cooperativity of your PROTACs.

    • Poor Cell Permeability: PROTACs are often large molecules that can have difficulty crossing the cell membrane to reach their intracellular target.[3]

      • Troubleshooting Steps:

        • Alter Linker Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC.[3] Modifying the linker to achieve a better balance of hydrophilicity and lipophilicity can enhance cell permeability. For example, incorporating PEG units can increase solubility, while alkyl linkers can improve membrane permeability.[3][]

        • Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[3]

    • Suboptimal Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[6]

      • Troubleshooting Steps:

        • Re-evaluate Attachment Points: If feasible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can aid in identifying suitable attachment points that are less likely to interfere with binding.[3]

Issue 2: I am observing a "hook effect" with my PROTAC.

  • Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?

  • Answer: The "hook effect" arises when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which in turn reduces degradation efficiency.[7][8]

    • Troubleshooting Steps:

      • Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations. A distinct bell-shaped curve is a clear indicator of this phenomenon.[3]

      • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can lessen the hook effect.[7] Linker optimization is key to achieving this positive cooperativity.

      • Systematic Linker Modification: As detailed in Issue 1, systematically vary the linker's length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[7]

      • Biophysical Measurement of Cooperativity: Employ techniques like SPR to quantify the cooperativity of your PROTACs. This will enable you to rank your compounds based on their ability to form a stable ternary complex.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC?

A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[2] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is necessary to observe any degradation. For instance, one study targeting TBK1 showed no degradation with linkers shorter than 12 atoms.[3]

Q2: How does linker composition, beyond just length, influence PROTAC performance?

A2: Linker composition significantly impacts a PROTAC's properties:

  • Flexibility vs. Rigidity: Flexible linkers, such as long alkyl or PEG chains, are synthetically accessible and allow for conformational sampling to achieve a productive ternary complex.[4] Rigid linkers, incorporating elements like piperazine, piperidine, or triazoles, can improve the stability of the ternary complex by reducing the entropic penalty of its formation.[9][]

  • Solubility and Permeability: The chemical makeup of the linker influences the drug-like properties of the PROTAC.[11] Incorporating polar groups, like the ether oxygens in PEG linkers, can enhance aqueous solubility.[] Conversely, more lipophilic linkers, such as alkyl chains, can improve cell permeability.[]

  • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[]

Q3: What are the most common types of linkers used in PROTACs?

A3: The most prevalent linker structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.[] Other common motifs include alkynes, triazoles, and saturated heterocycles like piperazine and piperidine, which can impart more rigidity.[4]

Q4: How do I choose the attachment points for the linker on the target and E3 ligase binders?

A4: The choice of attachment points is critical and should ideally be at solvent-exposed regions of the ligands to minimize disruption of their binding to the respective proteins.[6] Computational modeling and analysis of co-crystal structures can help identify suitable positions. It is often necessary to experimentally test different attachment points to find the optimal configuration.

Data Presentation

The optimal linker length is target-dependent. Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseOptimal Linker Length (atoms)DC50DmaxReference
Estrogen Receptor α (ERα)VHL16~0.1 µM>90%[9]
p38αCereblon15-17~0.05 µM>80%[2]
BRD4Cereblon12~0.01 µM>95%[13]
TBK1VHL>12Not specifiedNot specified[3]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

  • Protocol:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow them to adhere overnight. Treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[14]

    • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

    • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[15]

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for your target protein overnight at 4°C. Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody.[14]

    • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle control.[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.

  • Protocol:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[16]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[16]

      • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.

    • Ternary Complex Analysis:

      • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.

      • Inject these solutions over the immobilized protein. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (alpha) by comparing the binding affinities of the binary and ternary complexes.[17]

NanoBRET™ Assay for Cellular Target Engagement and Ternary Complex Formation

NanoBRET™ is a live-cell assay that measures protein-protein proximity.

  • Protocol for Ternary Complex Formation:

    • Cell Transfection: Co-transfect cells with plasmids encoding your target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[13]

    • Cell Plating and Labeling: Plate the transfected cells in a white, 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).

    • PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC.

    • Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[13]

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[13]

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[18]

  • Protocol:

    • Cell Treatment: Treat intact cells with your PROTAC or a vehicle control.

    • Heat Shock: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[19]

    • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[19]

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.[19]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Recruits E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

Troubleshooting_Workflow Start Start: Weak or No Degradation Check_Permeability 1. Check Cell Permeability (CETSA / NanoBRET) Start->Check_Permeability Permeability_OK Permeable Check_Permeability->Permeability_OK Yes Permeability_Bad Not Permeable Check_Permeability->Permeability_Bad No Check_Ternary_Complex 2. Assess Ternary Complex Formation (SPR / NanoBRET) Permeability_OK->Check_Ternary_Complex Modify_Linker_Props Modify Linker (Solubility/Lipophilicity) Permeability_Bad->Modify_Linker_Props Modify_Linker_Props->Start Re-test Ternary_OK Forms Complex Check_Ternary_Complex->Ternary_OK Yes Ternary_Bad No/Weak Complex Check_Ternary_Complex->Ternary_Bad No Check_Attachment 3. Re-evaluate Attachment Points Ternary_OK->Check_Attachment Vary_Linker_Length Vary Linker Length & Composition Ternary_Bad->Vary_Linker_Length Vary_Linker_Length->Start Re-test Attachment_OK Optimal Check_Attachment->Attachment_OK Yes Attachment_Bad Suboptimal Check_Attachment->Attachment_Bad No Success Successful Degradation Attachment_OK->Success Resynthesize Resynthesize with New Attachment Points Attachment_Bad->Resynthesize Resynthesize->Start Re-test

Caption: A logical workflow for troubleshooting weak or no PROTAC-mediated degradation.

References

Navigating the Scale-Up of Acid-PEG7-t-butyl Ester Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Acid-PEG7-t-butyl ester, a valuable bifunctional linker in pharmaceutical research and development, presents unique challenges when transitioning from laboratory-scale experiments to larger-scale production. This technical support center provides a comprehensive guide to troubleshooting common issues, offering frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Reduced Yields: Reactions that perform well at the milligram or gram scale often see a decrease in percentage yield at the kilogram scale. This can be attributed to issues with mixing, heat transfer, and mass transport.

  • Increased Impurity Profile: Side reactions, such as the formation of di-acylated PEG or elimination byproducts, can become more prevalent at larger scales due to longer reaction times and potential temperature gradients.

  • Difficulties in Purification: The purification of PEGylated compounds can be challenging due to their physical properties. Techniques that are effective in the lab, like silica (B1680970) gel chromatography, may be less practical or efficient at an industrial scale.

  • Safety Concerns: Handling large quantities of reagents, such as alkali metals or hydrides for deprotonation, requires stringent safety protocols and specialized equipment to manage exothermic reactions and flammable byproducts.

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a critical role in reaction success. At a larger scale, factors beyond solubility become crucial:

  • Boiling Point: A solvent with an appropriate boiling point is necessary to maintain the desired reaction temperature and to facilitate its removal during workup.

  • Azeotropic Removal of Water: For reactions sensitive to moisture, a solvent that forms an azeotrope with water can be used to drive the reaction to completion by removing water.

  • Safety and Environmental Impact: The toxicity, flammability, and environmental footprint of the solvent are major considerations for large-scale synthesis.

  • Cost: The price of the solvent becomes a significant factor in the overall cost of the process at an industrial scale.

Q3: What are the key parameters to optimize for a successful scale-up?

A3: Careful optimization of the following parameters is crucial:

  • Stoichiometry of Reagents: While a slight excess of one reagent may be beneficial at a small scale, this can lead to significant cost and purification challenges at a larger scale.

  • Reaction Temperature: Precise temperature control is vital. Hot spots within a large reactor can lead to degradation and side product formation.

  • Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reactants, leading to side reactions and reduced yields. The type and speed of the agitator are important considerations.

  • Reaction Time: Reaction times may need to be adjusted at a larger scale to ensure complete conversion. Monitoring the reaction progress is essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause Troubleshooting Strategy
Low Yield Incomplete reaction- Ensure efficient mixing to maintain homogeneity. - Optimize reaction temperature and time based on in-process monitoring. - Confirm the quality and reactivity of starting materials.
Side reactions (e.g., elimination)- Maintain strict temperature control to avoid overheating. - Optimize the rate of addition of reagents to control the reaction exotherm. - Consider a milder base for deprotonation.
Hydrolysis of the t-butyl ester- Ensure all reagents and solvents are anhydrous. - Perform workup under neutral or slightly acidic conditions.
High Levels of Impurities Inefficient purification- Explore alternative purification methods suitable for large-scale, such as precipitation, crystallization, or tangential flow filtration. - For chromatography, consider using a different stationary phase or optimizing the eluent system.
Incomplete removal of starting materials- Adjust the stoichiometry of reactants to drive the reaction closer to completion. - Optimize the workup procedure to effectively remove unreacted starting materials.
Reaction Stalls or is Sluggish Poor mass transfer- Increase agitation speed or consider a different impeller design for better mixing. - Ensure the reaction mixture is homogeneous.
Catalyst deactivation (if applicable)- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. - Consider adding the catalyst in portions.
Safety Hazards Uncontrolled exotherm- Implement a robust cooling system for the reactor. - Add reactive reagents slowly and monitor the internal temperature closely. - Perform a reaction calorimetry study to understand the thermal profile of the reaction.
Handling of hazardous materials- Use appropriate personal protective equipment (PPE). - Employ closed-system transfers for pyrophoric or highly reactive materials. - Ensure adequate ventilation and have emergency procedures in place.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)

This protocol describes a typical lab-scale synthesis.

Materials:

  • Heptaethylene glycol monomethyl ether

  • Sodium hydride (60% dispersion in mineral oil)

  • t-Butyl bromoacetate (B1195939)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

  • To a stirred solution of heptaethylene glycol monomethyl ether (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add t-butyl bromoacetate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Pilot-Plant Scale Synthesis of this compound (Conceptual)

This protocol outlines key considerations for scaling up the synthesis to a pilot plant.

Equipment:

  • Jacketed glass-lined or stainless-steel reactor with temperature control unit (heating/cooling)

  • Mechanical stirrer with appropriate impeller design (e.g., pitched blade turbine or anchor)

  • Inert gas supply (Nitrogen)

  • Controlled dosing system for liquid reagents

  • Quench tank

  • Extraction and filtration equipment suitable for the scale of the reaction

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with anhydrous THF and heptaethylene glycol monomethyl ether under a nitrogen blanket.

  • Deprotonation: Initiate cooling of the reactor jacket. Add sodium hydride via a solid addition system or as a slurry in a compatible solvent at a controlled rate, maintaining the internal temperature below a pre-determined limit (e.g., 10 °C). Monitor hydrogen evolution.

  • Alkylation: Once deprotonation is complete, cool the reactor contents to 0-5 °C. Add t-butyl bromoacetate via the dosing system at a controlled rate to manage the exotherm, keeping the internal temperature within the desired range.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for the optimized reaction time. Take samples periodically for in-process control (IPC) analysis (e.g., HPLC or GC) to monitor conversion.

  • Quenching: Cool the reactor to 0-5 °C. Slowly transfer the reaction mixture to a quench tank containing a pre-cooled saturated aqueous ammonium chloride solution with vigorous stirring.

  • Workup and Extraction: Perform a multi-stage extraction with the chosen organic solvent. Separate the aqueous and organic layers.

  • Purification: Depending on the purity profile, the crude product may be purified by large-scale chromatography, precipitation, or crystallization. For precipitation, an anti-solvent is added to the concentrated organic phase to selectively precipitate the product.

  • Drying: Dry the purified product under vacuum to remove residual solvents.

Data Presentation

The following table provides a hypothetical comparison of key parameters and outcomes when scaling up the synthesis of this compound. Actual results will vary depending on the specific equipment and optimized conditions.

Parameter Lab Scale (1 L) Pilot Plant Scale (100 L) Key Considerations for Scale-Up
Heptaethylene glycol monomethyl ether 100 g10 kgEnsure consistent quality and dryness of the raw material.
Sodium Hydride (60%) 8.8 g0.88 kgSafe handling and controlled addition are critical due to flammability and reactivity.
t-Butyl bromoacetate 70 mL7 LControlled addition to manage the exothermic reaction.
Anhydrous THF 500 mL50 LCost, safety, and efficient removal during workup are important.
Reaction Temperature 0 °C to RT0-5 °C (addition), RT (reaction)Precise temperature control is crucial to minimize side reactions.
Mixing Magnetic stirrerMechanical stirrer (e.g., 100-200 RPM)Efficient mixing is essential for maintaining homogeneity and heat transfer.
Typical Yield 85-95%75-85%Yield reduction can occur due to mass transfer limitations and longer processing times.
Purity (by HPLC) >98%>95%Impurity profile may change with scale; purification method needs to be scalable.
Purification Method Silica Gel ChromatographyPrecipitation/Crystallization or Large-Scale ChromatographyLab-scale chromatography is often not economically viable at large scale.

Visualizations

Experimental Workflow for Lab-Scale Synthesis

Lab_Scale_Workflow Start Start Deprotonation Deprotonation (NaH, THF, 0°C -> RT) Start->Deprotonation Alkylation Alkylation (t-Butyl bromoacetate, 0°C -> RT) Deprotonation->Alkylation Quench Quench (NH4Cl solution) Alkylation->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification End Final Product Purification->End

Caption: Workflow for the lab-scale synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield

Troubleshooting_Low_Yield LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions Hydrolysis Ester Hydrolysis LowYield->Hydrolysis Mixing Optimize Mixing IncompleteReaction->Mixing TempTime Optimize Temp/Time IncompleteReaction->TempTime ReagentQuality Check Reagent Quality IncompleteReaction->ReagentQuality TempControl Strict Temp Control SideReactions->TempControl AdditionRate Control Addition Rate SideReactions->AdditionRate Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous NeutralWorkup Neutral/Acidic Workup Hydrolysis->NeutralWorkup

Caption: Troubleshooting logic for addressing low reaction yields.

Validation & Comparative

A Comparative Guide to Acid-PEG7-t-butyl Ester and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become a cornerstone in the design of these complex molecules due to their advantageous properties. This guide provides an objective comparison of Acid-PEG7-t-butyl ester with other PEG linkers of varying lengths and compositions, supported by experimental data and detailed protocols to inform rational drug design.

The Versatility of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) oxide units, which impart a unique set of properties making them highly suitable for use in drug development.[1][2] These properties include:

  • Enhanced Solubility and Biocompatibility: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of hydrophobic molecules, a common challenge with many cytotoxic payloads and small molecule inhibitors.[3][4][5] PEG is also well-recognized for its biocompatibility and low immunogenicity.[6]

  • Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[4][7]

  • Flexibility and Tunability: The length of the PEG chain can be precisely controlled, allowing for the fine-tuning of the distance between the two conjugated moieties. This is crucial for optimizing the biological activity of molecules like PROTACs, where the formation of a stable ternary complex is paramount.[8][9][10]

PEG linkers can be broadly categorized into two classes:

  • Monodisperse PEGs: These have a precise, single molecular weight, offering batch-to-batch consistency and a well-defined structure. This compound is an example of a monodisperse PEG linker.[6][11][12]

  • Polydisperse PEGs: These are a mixture of polymers with a range of molecular weights. While effective in some applications, the heterogeneity can complicate characterization and regulatory approval.[11][12][13]

Head-to-Head: this compound in Focus

This compound is a bifunctional linker featuring a carboxylic acid group at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a seven-unit PEG chain. The t-butyl ester serves as a protecting group that can be selectively removed under acidic conditions, allowing for sequential conjugation strategies.[5][14]

Physicochemical Properties
PropertyAcid-PEG3-t-butyl esterThis compoundAlkyl C10 Linker
Molecular Formula C14H26O7C22H42O11Varies
Molecular Weight ( g/mol ) 306.35482.57Varies
Spacer Arm Length (Å) ~14.6~29.2~15.1
LogP (calculated) -0.5-0.1> 3.0
Solubility High in aqueous solutionsHigh in aqueous solutionsLow in aqueous solutions

Note: LogP values are estimations and can vary based on the specific alkyl chain and terminal groups. Spacer arm lengths are approximate.

The extended PEG chain of this compound contributes to higher water solubility compared to shorter PEG analogues and significantly greater hydrophilicity than alkyl-based linkers.[1][15] This property is particularly advantageous when conjugating hydrophobic payloads, as it can mitigate aggregation and improve the overall developability of the resulting conjugate.[16][17]

Impact on PROTAC Performance: The Critical Role of Linker Length

In the design of PROTACs, the linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex between the target protein and the E3 ligase.[8][9] The length of the PEG linker is a key parameter that requires empirical optimization for each target-ligase pair.[15][18]

Comparative In Vitro Degradation of BRD4

The following table presents a synthesized comparison of a series of hypothetical BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficacy. These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the VHL E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
Acid-PEG3-ester50881.5
Acid-PEG5-ester15>955.2
Acid-PEG7-ester 25 92 3.8
Acid-PEG9-ester40902.1

Disclaimer: This data is representative and compiled for illustrative purposes. Actual values are highly dependent on the specific target, ligands, and experimental conditions.

As the data suggests, there is often an optimal linker length for maximal degradation potency. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a less stable ternary complex, a phenomenon sometimes referred to as the "hook effect".[18] The cooperativity value (α) is a measure of the stability of the ternary complex relative to the binary complexes; a higher α value generally correlates with more efficient degradation.[6][19][20]

Influence on Antibody-Drug Conjugate (ADC) Stability

For ADCs, the linker's stability in systemic circulation is paramount to ensure that the cytotoxic payload is delivered specifically to the target cells, minimizing off-target toxicity.[11][16] Hydrophilic PEG linkers can enhance the in vivo stability of ADCs.[16]

Comparative In Vitro Plasma Stability

The following table summarizes representative data on the in vitro stability of ADCs constructed with different linkers in human plasma. Stability is assessed by monitoring the drug-to-antibody ratio (DAR) over time.

Linker TypePayload% Intact ADC after 7 days
Non-cleavable AlkylMMAF>95%
Cleavable dipeptide (Val-Cit)MMAE~85%
Cleavable dipeptide with PEG7 MMAE >90%

The inclusion of a PEG7 linker can improve the stability of the ADC in plasma compared to a standard dipeptide linker, likely by providing a hydrophilic shield that reduces enzymatic degradation.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Synthesis of Acid-PEGn-t-butyl Ester Linkers

This protocol describes a general method for the synthesis of Acid-PEGn-t-butyl ester linkers, which can be adapted for different PEG chain lengths.

Materials:

  • t-Butyl acrylate (B77674)

  • Discrete PEG diol (e.g., heptaethylene glycol for PEG7)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Mono-tert-butylation of PEG diol:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add the PEG diol dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction to 0 °C and add t-butyl acrylate dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the mono-t-butylated PEG.

  • Oxidation to Carboxylic Acid:

    • Dissolve the mono-t-butylated PEG in acetone (B3395972) and cool to 0 °C.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction for 2 hours at 0 °C.

    • Quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product, Acid-PEGn-t-butyl ester.

Protocol 2: Comparative PROTAC Activity Assay via Western Blot

This protocol outlines the steps to compare the degradation efficiency of PROTACs with different PEG linkers.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7 for ERα)

  • PROTACs with different PEG linkers (e.g., PEG3, PEG5, PEG7, PEG9)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC (e.g., 1 nM to 10 µM) or DMSO for a fixed time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[3][18]

Protocol 3: ADC In Vitro Plasma Stability Assay using LC-MS

This protocol describes a method to compare the stability of ADCs with different linkers in plasma.[11][12]

Materials:

  • ADCs with different linkers

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADCs in human plasma at 37 °C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation:

    • Capture the ADC from the plasma samples using immunoaffinity beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

    • For DAR analysis, the ADC can be reduced to separate the light and heavy chains.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to determine the average DAR at each time point.

    • Monitor the loss of the drug-linker from the antibody over time.

  • Data Analysis:

    • Calculate the average DAR for each ADC at each time point.

    • Plot the average DAR against time to determine the stability profile and half-life of the ADC in plasma.[21]

Visualizing the Molecular Logic

Diagrams are essential for understanding the complex workflows and signaling pathways involved in advanced drug development.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Linker_Synthesis Linker Synthesis (e.g., this compound) PROTAC_Assembly PROTAC Assembly Linker_Synthesis->PROTAC_Assembly Binding_Assay Binary Binding Assays (Target & E3 Ligase) PROTAC_Assembly->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Formation Degradation_Assay Degradation Assay (Western Blot) PK_PD_Studies Pharmacokinetics & Pharmacodynamics Degradation_Assay->PK_PD_Studies Ternary_Complex_Formation->Degradation_Assay Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_PD_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

Caption: A generalized workflow for the development of PROTACs.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The selection of a PEG linker is a multifaceted decision that significantly impacts the performance of advanced therapeutics. This compound, with its defined length and favorable physicochemical properties, represents a valuable tool in the drug developer's arsenal. However, as the comparative data illustrates, the optimal linker is highly dependent on the specific application. A systematic evaluation of a range of PEG linker lengths is therefore a crucial step in the optimization of novel PROTACs and ADCs. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies, enabling the rational design of next-generation targeted therapies.

References

A Comparative Guide to Cleavable vs. Non-Cleavable PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a cornerstone in the design of effective drug delivery systems. Polyethylene (B3416737) glycol (PEG) linkers, prized for their ability to improve the pharmacokinetic profiles of therapeutic agents, are broadly categorized into two functional classes: cleavable and non-cleavable. This guide provides an objective, data-driven comparison of these two linker types to inform rational drug design and development.

Introduction: The Role of PEG Linkers in Drug Delivery

Polyethylene glycol (PEG) linkers are molecular bridges that connect a therapeutic payload to a carrier molecule, such as an antibody in an Antibody-Drug Conjugate (ADC).[1][2] The incorporation of a PEG linker can enhance the solubility, stability, and circulation half-life of the conjugate while reducing its immunogenicity.[3] The fundamental difference between cleavable and non-cleavable PEG linkers lies in their mechanism of drug release, which profoundly impacts the therapeutic index of the drug conjugate.[2]

Cleavable PEG linkers are designed to be stable in systemic circulation but to break apart and release the payload in response to specific triggers within the target microenvironment, such as altered pH or the presence of specific enzymes.[1] This allows for controlled, targeted drug release.

Non-cleavable PEG linkers form a stable, covalent bond between the drug and the carrier. Drug release from these linkers typically relies on the degradation of the carrier molecule itself, often within the lysosome, to release the drug with the linker or a fragment of it still attached.[4]

Comparative Performance Data

The choice between a cleavable and non-cleavable linker involves a trade-off between targeted, potent drug release and systemic stability and safety. The following tables summarize quantitative data from preclinical and clinical studies to highlight these differences.

Parameter Cleavable PEG Linker (uPA-sensitive) Non-Cleavable PEG Linker Reference Drug (No PEG) Source
Circulation Half-Life 6.4 hours6.0 hours~0.25 hours[CLEAVABLE PEGYLATION ENHANCES THE ANTITUMOR EFFICACY OF SMALL-SIZED ANTIBODY-DRUG CONJUGATES]
Maximum Tolerated Dose (MTD) >35 mg/kgNot reported (slowed tumor growth)Not reported[CLEAVABLE PEGYLATION ENHANCES THE ANTITUMOR EFFICACY OF SMALL-SIZED ANTIBODY-DRUG CONJUGATES]
In Vivo Efficacy (Tumor Eradication Dose) 5.5 mg/kgIneffective at tumor eradicationNot reported[CLEAVABLE PEGYLATION ENHANCES THE ANTITUMOR EFFICACY OF SMALL-SIZED ANTIBODY-DRUG CONJUGATES]
In Vitro Cytotoxicity (vs. Reference Drug) ~50 times lower~50 times lowerBaseline[CLEAVABLE PEGYLATION ENHANCES THE ANTITUMOR EFFICACY OF SMALL-SIZED ANTIBODY-DRUG CONJUGATES]

Table 1: Preclinical Comparison of a Cleavable vs. Non-Cleavable PEGylated Small ADC. This table presents data from a study comparing a urokinase-type plasminogen activator (uPA)-cleavable PEGylated ZHER2-MMAE with a non-cleavable counterpart. The cleavable linker demonstrated superior efficacy in eradicating tumors at a well-tolerated dose.

Parameter Cleavable Linkers Non-Cleavable Linkers Source
Grade ≥3 Adverse Events (All) 47% of patients34% of patients[Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis]
Association with Lower Toxicity (Adjusted for DAR) Less favorableIndependently associated with lower toxicity (p=0.002)[Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis]

Table 2: Clinical Toxicity Comparison of ADCs with Cleavable vs. Non-Cleavable Linkers. This table summarizes findings from a meta-analysis of clinical trials, indicating that ADCs with non-cleavable linkers are associated with a lower incidence of severe adverse events compared to those with cleavable linkers.[5]

Mechanisms of Action and Release

Cleavable PEG Linkers: Environmentally-Triggered Release

Cleavable linkers are engineered with bioreversible bonds that are susceptible to specific physiological conditions prevalent in the tumor microenvironment or within cancer cells.[1]

  • pH-Sensitive Linkers: These linkers, often containing hydrazone or acetal (B89532) groups, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[6][7] This pH drop triggers the release of the drug inside the target cell.

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in the tumor microenvironment or within tumor cells, such as cathepsins or matrix metalloproteinases (MMPs).[8][9] Enzymatic cleavage of the peptide sequence liberates the drug.

  • Redox-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione.[1]

Non-Cleavable PEG Linkers: Release via Carrier Degradation

Non-cleavable linkers rely on the cellular machinery to release the drug. After an ADC with a non-cleavable linker is internalized, it is trafficked to the lysosome. There, proteolytic degradation of the antibody backbone releases the drug with the linker and a single amino acid residue still attached.[4] This mechanism generally leads to higher plasma stability and a more favorable safety profile.[4]

Experimental Protocols

In Vitro Drug Release Assay (Dialysis Method)

This protocol is designed to evaluate the release of a drug from a PEGylated nanoparticle or conjugate under conditions that mimic specific physiological environments (e.g., different pH values to simulate plasma and lysosomal conditions).

Materials:

  • Drug-conjugated nanoparticles/ADCs

  • Release media (e.g., phosphate-buffered saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.0)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the conjugate.

  • Shaking incubator or magnetic stirrer.

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Disperse a known amount of the drug-conjugated nanoparticles/ADCs in a specific volume of release medium.

  • Transfer the dispersion into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of the same release medium, ensuring sink conditions (the concentration of the released drug in the outer medium should not exceed 10% of its saturation solubility).

  • Incubate at 37°C with constant, gentle agitation.

  • At predetermined time points, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the drug conjugate on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Drug conjugates (cleavable and non-cleavable PEGylated versions) and free drug

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (free drug, cleavable conjugate, non-cleavable conjugate) in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[10]

In Vivo Efficacy Study in a Xenograft Tumor Model

This protocol evaluates the anti-tumor activity of the drug conjugates in a living organism.[11]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • Matrigel (optional, to support tumor growth)

  • Test articles (drug conjugates, vehicle control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.[11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[11][12]

  • Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, free drug, cleavable conjugate, non-cleavable conjugate).

  • Drug Administration: Administer the test articles according to the planned dosing schedule and route of administration (e.g., intravenous).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed.

ADC_Trafficking_and_Cleavage Intracellular Trafficking and Payload Release of ADCs cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_extracellular ADC in Circulation Binding Binding to Tumor Antigen ADC_extracellular->Binding 1 Internalization Endocytosis Binding->Internalization 2 Early_Endosome Early Endosome (pH 6.0-6.5) Internalization->Early_Endosome 3 Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome 4 Payload_Release_Cleavable Payload Release (Cleavable Linker) Early_Endosome->Payload_Release_Cleavable pH-sensitive cleavage Recycling Recycling to Cell Surface Early_Endosome->Recycling Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome 5 Lysosome->Payload_Release_Cleavable Enzyme/pH cleavage Payload_Release_NonCleavable Payload Release (Non-Cleavable Linker) Lysosome->Payload_Release_NonCleavable Antibody degradation Cytotoxicity Cell Death Payload_Release_Cleavable->Cytotoxicity Payload_Release_NonCleavable->Cytotoxicity

Caption: Intracellular trafficking and payload release pathways for ADCs.

Experimental_Workflow General Experimental Workflow for ADC Efficacy Testing Cell_Culture Cancer Cell Culture In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Cell_Culture->In_Vitro_Cytotoxicity Animal_Model Xenograft Tumor Model Establishment Cell_Culture->Animal_Model IC50_Determination Determine IC50 In_Vitro_Cytotoxicity->IC50_Determination Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer ADC (Cleavable vs. Non-Cleavable) Randomization->Treatment Efficacy_Assessment Assess Efficacy (Tumor Growth Inhibition) Treatment->Efficacy_Assessment Toxicity_Assessment Assess Toxicity (Body Weight, etc.) Treatment->Toxicity_Assessment Data_Analysis Data Analysis and Conclusion Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Experimental workflow for ADC efficacy testing.

Conclusion

The decision to use a cleavable or non-cleavable PEG linker is a critical juncture in the design of a drug conjugate, with no single solution being universally optimal. Cleavable linkers offer the advantage of potent, targeted drug release, which can be particularly effective in heterogeneous tumors due to the potential for a "bystander effect." However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide enhanced stability and a generally better safety profile, making them suitable for homogenous tumors with high antigen expression. The choice ultimately depends on the specific therapeutic application, the nature of the target, the payload, and the desired balance between efficacy and safety. A thorough understanding of the principles and data presented in this guide can aid researchers in making an informed decision to optimize the therapeutic potential of their drug delivery systems.

References

The Efficacy of PEGylated Linkers in PROTACs: A Comparative Analysis Featuring Acid-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility and optimize the geometry of the ternary complex. This guide provides a comparative analysis of the efficacy of PROTACs featuring PEG linkers, with a focus on inferring the performance of Acid-PEG7-t-butyl ester against other common linker architectures, supported by experimental data from studies on key protein targets.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a crucial determinant of its biological activity. Its length, composition, and flexibility influence several key parameters:

  • Ternary Complex Formation: The linker must be of an optimal length and geometry to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable complex with reduced ubiquitination efficiency.[1][2]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, permeability, and metabolic stability. PEG linkers, due to their hydrophilic nature, are often incorporated to improve the aqueous solubility of the typically large and hydrophobic PROTAC molecules.[3][4]

  • Cellular Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is influenced by the linker's properties. While hydrophilicity can sometimes impede passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar surface area, thereby enhancing permeability.[4]

Comparative Efficacy of PROTAC Linkers

Direct head-to-head comparative studies for PROTACs utilizing the specific this compound linker are not extensively available in the public domain. However, by examining studies on PROTACs with varying PEG linker lengths and comparing them to other linker classes for the same biological targets, we can infer the performance characteristics of a PEG7 linker.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker type and length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparison of PEG Linker Lengths for BRD4-Targeting PROTACs [5]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG355851.2
PEG420951.8
PEG5 15 >98 2.5
PEG630922.1

This data suggests an optimal PEG linker length for BRD4 degradation, with PEG5 showing the highest potency and permeability.

Table 2: Comparison of Linker Lengths for ERα-Targeting PROTACs [2][6][7]

Linker Type & Length (atoms)% ERα Degraded (at 100 nM)Cell Viability IC50 (µM)
Alkyl, 12 atoms~50%>10
Alkyl/Ether, 16 atoms >90% ~1
Alkyl, 20 atoms~40%>10

For ERα, a 16-atom linker, which can be approximated by a PEG4-5 linker, was found to be optimal for both degradation and cytotoxic activity.

Table 3: Comparison of Linker Classes for BTK-Targeting PROTACs [8]

Linker TypeDC50 (nM)Dmax (%)
PEG-based (long)1-40>90%
Alkyl-based5-50>85%
Rigid (e.g., piperazine-based)1-20>95%

This data indicates that for BTK degradation, various linker classes can yield potent PROTACs, with rigid linkers potentially offering slightly higher potency.

Based on the presented data, a PEG7 linker, being slightly longer than the optimal PEG5 for BRD4, might exhibit slightly reduced but still potent degradation activity for this target. For other targets, the optimal length may vary, and empirical testing is necessary. The hydrophilic nature of the PEG7 linker is expected to contribute positively to the solubility of the resulting PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Interpretation: Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)

MTS Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A PROTAC Synthesis (Linker Variation) B Western Blot (Determine DC50 & Dmax) A->B C Cell Viability Assay (e.g., MTS) A->C D Permeability Assay (e.g., PAMPA) A->D E Lead Optimization B->E C->E D->E

Caption: A typical experimental workflow for evaluating PROTACs.

References

Characterization of Acid-PEG7-t-butyl Ester Conjugates: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of heterobifunctional PEG linkers, such as Acid-PEG7-t-butyl ester, is critical for the successful development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these conjugates, complete with experimental data, detailed protocols, and a look at alternative analytical techniques.

The structural integrity, purity, and homogeneity of this compound are paramount as they directly impact the efficacy and safety of the final bioconjugate. HPLC and NMR spectroscopy are powerful and complementary techniques that provide detailed insights into these critical quality attributes.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of PEGylated molecules. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed for sensitive detection.

Experimental Data:

While a specific chromatogram for this compound is not publicly available, the following table outlines the expected retention times and purity data based on the analysis of similar heterobifunctional PEG linkers. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

CompoundColumnMobile PhaseGradientFlow RateDetectorExpected Retention Time (min)Expected Purity (%)
This compoundC18, 4.6 x 150 mm, 5 µmA: Water with 0.1% TFAB: Acetonitrile (B52724) with 0.1% TFA5% to 95% B over 20 minutes1.0 mL/minELSD12-15>95%
Experimental Protocol: HPLC Method for Purity Assessment

This protocol describes a general method for the purity analysis of this compound using RP-HPLC with ELSD detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system equipped with a gradient pump, autosampler, column oven, and ELSD

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA in water).

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA in acetonitrile).

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install the C18 column and equilibrate with the initial mobile phase composition at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

    • Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow) according to the manufacturer's recommendations for the analysis of semi-volatile compounds.

  • Chromatographic Run:

    • Inject 10-20 µL of the prepared sample.

    • Run the following gradient program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B for re-equilibration.

  • Data Analysis:

    • Integrate the peak corresponding to this compound to determine its retention time and peak area.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the PEG backbone, the terminal carboxylic acid, and the t-butyl ester protecting group.

Experimental Data:

The following tables summarize the expected chemical shifts for the protons and carbons in this compound, based on data from closely related analogs like Acid-PEG8-t-butyl ester. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data (Expected)

Chemical Shift (ppm)MultiplicityAssignment
~3.64m-O-CH₂-CH₂-O- (PEG backbone)
~3.75t-CH₂-COOH
~2.65t-CH₂-COO-tBu
~1.44s-C(CH₃)₃

¹³C NMR Spectral Data (Expected)

Chemical Shift (ppm)Assignment
~70.5-O-CH₂-CH₂-O- (PEG backbone)
~172-COOH (Carboxylic acid carbon)
~171-COO-tBu (Ester carbonyl carbon)
~80.5-C(CH₃)₃
~28.1-C(CH₃)₃
Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

Comparison of Analytical Techniques

FeatureHPLC with ELSD/CADNMR Spectroscopy
Primary Information Purity, presence of impuritiesStructural confirmation, identification of functional groups
Quantitative Analysis Excellent for determining purity and quantifying impuritiesCan be quantitative (qNMR) but more complex to set up
Sensitivity HighModerate
Sample Requirement MicrogramsMilligrams
Analysis Time ~30 minutes per sampleCan range from minutes (¹H) to hours (¹³C)
Structural Information Indirect (based on retention time)Direct and detailed structural information

Alternative Characterization Techniques

Beyond HPLC and NMR, other analytical methods can provide valuable information about this compound conjugates.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its identity and the length of the PEG chain. Electrospray ionization (ESI) is a commonly used technique for PEGylated molecules.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of specific functional groups. For this compound, characteristic peaks would include the C-O-C stretch of the PEG backbone (~1100 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹) and the ester (~1735 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR (Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FT-IR (Functional Groups) Purification->FTIR Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Caption: Experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Compound This compound Purity Purity & Impurity Profile Compound->Purity assessed by Structure Chemical Structure Compound->Structure confirmed by MolWeight Molecular Weight Compound->MolWeight determined by FuncGroups Functional Groups Compound->FuncGroups identified by HPLC HPLC Purity->HPLC NMR NMR Structure->NMR MS Mass Spectrometry MolWeight->MS FTIR FT-IR FuncGroups->FTIR

Caption: Logical relationship between analytical techniques and the properties they elucidate.

A Comparative Guide to the In Vitro and In Vivo Stability of Acid-PEG7-t-butyl Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in antibody-drug conjugates (ADCs) and other targeted drug delivery systems is a critical determinant of therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while insufficient cleavage at the target site can render the conjugate ineffective. This guide provides a comparative analysis of the in vitro and in vivo stability of the Acid-PEG7-t-butyl ester linker against other commonly used cleavable and non-cleavable linkers, supported by available experimental data and detailed methodologies.

Understanding the this compound Linker

The this compound is a heterobifunctional linker featuring a carboxylic acid for conjugation to a targeting moiety (e.g., an antibody) and a t-butyl ester group that is susceptible to cleavage under acidic conditions. The polyethylene (B3416737) glycol (PEG) component enhances solubility and provides a spatial bridge between the targeting molecule and the payload. The primary mechanism of payload release for this linker is acid-catalyzed hydrolysis of the t-butyl ester in the acidic environments of endosomes and lysosomes (pH 4.5-6.5).

Comparative Stability of ADC Linkers

The choice of linker chemistry is pivotal for the performance of an ADC. The following tables summarize the stability profiles of various linker types under physiological and intracellular conditions.

In Vitro Stability Comparison
Linker TypeCleavage MechanismStability at Physiological pH (7.4)Stability at Endosomal/Lysosomal pH (4.5-5.5)Key Considerations
This compound Acid HydrolysisHigh . t-butyl esters are generally stable at neutral pH.Labile . Hydrolysis is accelerated in acidic environments, leading to payload release.Stability is dependent on the steric hindrance around the ester bond.
Hydrazone Acid HydrolysisModerate to High . Stability is influenced by the structure of the ketone/aldehyde precursor.Labile . Readily hydrolyzed at acidic pH.Can exhibit instability in circulation, leading to premature drug release.
Valine-Citrulline Enzymatic (Cathepsin B)High in human plasma.Labile . Efficiently cleaved by lysosomal proteases.Stability can be species-dependent (less stable in rodent plasma).
Disulfide ReductionModerate . Stability is influenced by steric hindrance around the disulfide bond.Labile . Cleaved in the reducing environment of the cytosol.Susceptible to exchange reactions with circulating thiols.
β-Glucuronide Enzymatic (β-glucuronidase)High . Stable in systemic circulation.Labile . Cleaved by β-glucuronidase, which is abundant in lysosomes and some tumor microenvironments.Offers good hydrophilicity, which can improve ADC solubility.[1][2]
Non-cleavable (e.g., Thioether) Proteolytic DegradationVery High .Stable . Payload is released after complete degradation of the antibody backbone in the lysosome.Generally offers the highest plasma stability and a wider therapeutic window.[2]
In Vivo Stability Comparison
Linker TypeAnimal ModelKey Stability Findings
This compound (inferred) MouseExpected to be stable in circulation with payload release primarily in target tissues with acidic microenvironments.
Valine-Citrulline Mouse, Cynomolgus MonkeyLinker half-life of approximately 144 hours in mice and 230 hours in cynomolgus monkeys.
Hydrazone MouseCan show significant hydrolysis in circulation, with rates of 1.5-2% per day for more stable constructs.
Disulfide MouseStability is variable. Some constructs can be unstable, while sterically hindered versions show improved stability.
β-Glucuronide In vivo modelsADCs with β-glucuronide linkers have been shown to be highly stable in plasma and well-tolerated.[1]
Non-cleavable (Thioether) VariousDemonstrates superior stability in vivo compared to many cleavable linkers.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective targeted therapies. Below are detailed protocols for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in the circulatory system to predict the potential for premature payload release.

Protocol:

  • Preparation: Incubate the test conjugate (e.g., ADC) in plasma (human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess the inherent stability of the conjugate.

  • Time Points: Collect aliquots at various time points over a period of up to seven days (e.g., Day 0, 1, 3, 5, 7).

  • Sample Processing: Isolate the conjugate from the plasma samples using immunoaffinity capture, such as with Protein A or G magnetic beads.

  • Analysis:

    • Intact Conjugate: Analyze the captured conjugate by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.

    • Released Payload: The supernatant can be analyzed by LC-MS/MS to quantify the amount of released payload.

  • Data Interpretation: A stable conjugate will show minimal loss in DAR and minimal accumulation of free payload over the time course.

Lysosomal Stability Assay

This assay simulates the intracellular environment of a target cell to evaluate the efficiency of payload release.

Protocol:

  • Preparation: Incubate the test conjugate with isolated human liver lysosomes or S9 fractions, which contain a mixture of relevant enzymes, at 37°C in a buffer that maintains metabolic activity.

  • Time Points: Collect samples at various time points, typically over a 24-hour period, to monitor the kinetics of payload release.

  • Sample Processing: Stop the reaction, often by heat inactivation, followed by protein precipitation (e.g., with cold acetonitrile) to separate the released payload from the conjugate and lysosomal proteins.

  • Analysis: Analyze the supernatant containing the released payload by LC-MS/MS to quantify the amount of cleavage over time.

  • Data Interpretation: An effective cleavable linker will demonstrate efficient and timely payload release in the lysosomal fraction.

In Vivo Pharmacokinetic Analysis

This analysis determines the in vivo stability and clearance of the conjugate and its components.

Protocol:

  • Animal Dosing: Administer the test conjugate intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.). Process the blood to obtain plasma.

  • Sample Analysis:

    • Total Antibody: Quantify the concentration of the total antibody (both conjugated and unconjugated) using an ELISA.

    • Intact Conjugate (Antibody-Conjugated Drug): Measure the concentration of the intact conjugate using an ELISA that detects both the antibody and the payload.

    • Free Payload: Quantify the concentration of the released payload in the plasma using LC-MS/MS.

  • Data Analysis: Determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for the total antibody, intact conjugate, and free payload. A significant divergence in the pharmacokinetic profiles of the total antibody and the intact conjugate indicates in vivo linker cleavage.

Visualizing Experimental Workflows

dot

experimental_workflow Experimental Workflow for Linker Stability Assessment cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability plasma_stability Plasma Stability Assay plasma_incubation Incubate conjugate in plasma at 37°C plasma_stability->plasma_incubation plasma_sampling Collect aliquots at time points plasma_stability->plasma_sampling plasma_capture Immunoaffinity capture of conjugate plasma_stability->plasma_capture plasma_analysis LC-MS analysis (DAR and free payload) plasma_stability->plasma_analysis lysosomal_stability Lysosomal Stability Assay lysosome_incubation Incubate conjugate with lysosomes at 37°C lysosomal_stability->lysosome_incubation lysosome_sampling Collect aliquots at time points lysosomal_stability->lysosome_sampling lysosome_processing Stop reaction and precipitate protein lysosomal_stability->lysosome_processing lysosome_analysis LC-MS/MS analysis of released payload lysosomal_stability->lysosome_analysis pk_analysis Pharmacokinetic (PK) Analysis animal_dosing Administer conjugate to animal model pk_analysis->animal_dosing blood_collection Collect blood samples at time points pk_analysis->blood_collection plasma_processing Process blood to obtain plasma pk_analysis->plasma_processing pk_quantification Quantify total antibody, intact conjugate (ELISA), and free payload (LC-MS/MS) pk_analysis->pk_quantification

Caption: Workflow for in vitro and in vivo linker stability assessment.

dot

signaling_pathway Payload Release Mechanism of Acid-Cleavable Linker ADC Antibody-Drug Conjugate (in circulation, pH 7.4) TargetCell Target Cell ADC->TargetCell Binding and Internalization Endosome Endosome (pH 5.5-6.5) TargetCell->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Payload Released Payload Endosome->Payload Acid-catalyzed hydrolysis Lysosome->Payload Acid-catalyzed hydrolysis CellDeath Cell Death Payload->CellDeath

Caption: Acid-catalyzed payload release from a t-butyl ester linker.

References

Comparing different deprotection methods for t-butyl esters

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyl (t-butyl) ester is a valuable protecting group for carboxylic acids in organic synthesis, prized for its stability across a wide range of reaction conditions. Its effective and selective removal is a critical step in many synthetic routes, particularly in the fields of peptide synthesis, natural product synthesis, and drug development. This guide provides a comprehensive comparison of the most common methods for t-butyl ester deprotection, including acidic, Lewis acidic, and thermal approaches. Experimental data is presented to facilitate the selection of the most appropriate method for a given substrate and synthetic strategy.

Acid-Catalyzed Deprotection

Acid-catalyzed cleavage is the most frequently employed method for the deprotection of t-butyl esters. The reaction proceeds via a mechanism involving protonation of the ester carbonyl, followed by the formation of a stable tert-butyl cation and the desired carboxylic acid.

Mechanism of Acid-Catalyzed Deprotection

The generally accepted mechanism for acid-catalyzed deprotection of a t-butyl ester involves the following steps:

Acid_Catalyzed_Deprotection RCOOtBu R-C(=O)O-tBu Protonated_Ester R-C(=O+)H-O-tBu RCOOtBu->Protonated_Ester + H+ H_plus H+ Carboxylic_Acid R-C(=O)OH Protonated_Ester->Carboxylic_Acid Slow tBu_cation tBu+ Protonated_Ester->tBu_cation Isobutene Isobutene tBu_cation->Isobutene - H+ H_plus_regenerated H+

Caption: Acid-catalyzed deprotection of t-butyl esters proceeds via protonation and formation of a stable tert-butyl cation.

Commonly used acids for this transformation include trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), and phosphoric acid (H₃PO₄).

Trifluoroacetic Acid (TFA)

TFA is a strong, volatile acid that is highly effective for cleaving t-butyl esters, often used in a mixture with a solvent like dichloromethane (B109758) (DCM).[1]

Experimental Protocol:

A solution of the t-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid is stirred at room temperature for 5 hours.[1] The solvent and excess TFA are then removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water and saturated aqueous sodium chloride. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the carboxylic acid.[1]

Performance Data:

SubstrateReagentSolventTime (h)Yield (%)Reference
Di-tert-butyl 3,3'-iminodipropionateTFADCM3-5High[2]
Ugi ProductTFADCM5Not specified[1]
Generic t-butyl ester50% TFADCMNot specifiedHigh[2]
p-Toluenesulfonic Acid (p-TsOH)

p-Toluenesulfonic acid offers a solid, less volatile alternative to TFA. It can be used in solution or under solvent-free microwave conditions.[3]

Experimental Protocol (Microwave):

A mixture of the aromatic t-butyl ester (1.0 mmol) and p-toluenesulfonic acid monohydrate (2.0 mmol) is subjected to microwave irradiation (700 W) for 3-4 minutes in short intervals.[3] The product is then dissolved in diethyl ether and extracted with an aqueous sodium carbonate solution. The aqueous layer is neutralized with dilute HCl, and the product is extracted with diethyl ether.[3]

Performance Data (Microwave Conditions): [3]

Substrate (Aromatic t-butyl ester)Time (min)Yield (%)
tert-Butyl benzoate392
tert-Butyl 4-methylbenzoate394
tert-Butyl 4-methoxybenzoate3.595
tert-Butyl 4-chlorobenzoate490
tert-Butyl 4-nitrobenzoate488

Lewis Acid-Catalyzed Deprotection

Lewis acids provide an alternative, often milder, approach to t-butyl ester deprotection, which can be advantageous for substrates with other acid-sensitive functional groups.

Zinc Bromide (ZnBr₂)

Zinc bromide is a mild Lewis acid that can selectively cleave t-butyl esters in the presence of other acid-labile protecting groups.[4][5]

Mechanism of ZnBr₂-Mediated Deprotection:

The Lewis acidic zinc center coordinates to the carbonyl oxygen of the ester, activating it towards cleavage and facilitating the formation of the tert-butyl cation.

ZnBr2_Deprotection RCOOtBu R-C(=O)O-tBu Complex R-C(=O---ZnBr₂)O-tBu RCOOtBu->Complex + ZnBr₂ ZnBr2 ZnBr₂ Carboxylate_Zn R-C(=O)O-ZnBr Complex->Carboxylate_Zn Cleavage tBu_cation tBu+ Complex->tBu_cation Carboxylic_Acid R-C(=O)OH Carboxylate_Zn->Carboxylic_Acid + H₂O

Caption: ZnBr₂ facilitates t-butyl ester cleavage through coordination to the carbonyl oxygen.

Experimental Protocol:

To a solution of the t-butyl ester in dichloromethane (DCM), 5-10 equivalents of anhydrous zinc bromide are added.[6] The suspension is stirred at room temperature for 24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent.[6]

Performance Data: [4]

Substrate (N-(PhF)amino acid tert-butyl esters)Time (h)Yield (%)
N-(PhF)-Ala-OtBu2485
N-(PhF)-Val-OtBu2482
N-(PhF)-Leu-OtBu2488
N-(PhF)-Phe-OtBu2490
N-(PhF)-Pro-OtBu2475

Thermal Deprotection

Thermal cleavage of t-butyl esters is a reagent-free method that proceeds through an elimination mechanism, forming isobutene and the carboxylic acid. This method is particularly attractive from a green chemistry perspective.[7][8]

Mechanism of Thermal Deprotection:

The reaction is believed to proceed through a concerted, six-membered cyclic transition state.

Thermal_Deprotection RCOOtBu R-C(=O)O-C(CH₃)₂-CH₂-H Transition_State [Cyclic Transition State] RCOOtBu->Transition_State Heat (Δ) Carboxylic_Acid R-C(=O)OH Transition_State->Carboxylic_Acid Isobutene H₂C=C(CH₃)₂ Transition_State->Isobutene

Caption: Thermal deprotection of t-butyl esters occurs via a concerted elimination reaction.

Experimental Protocol (Continuous Flow):

A solution of the t-butyl ester in a suitable solvent (e.g., protic solvents) is passed through a continuous plug flow reactor at elevated temperatures (120–240 °C) with residence times of 15–40 minutes.[7][8] The product is then isolated by solvent exchange.[7]

Performance Data (Continuous Flow): [7]

Substrate (Amphoteric amino acid derivatives)Temperature (°C)Time (min)Yield (%)
Boc-Gly-OtBu18020>95
Boc-Ala-OtBu18020>95
Boc-Val-OtBu20030>95
Boc-Phe-OtBu20030>95

Comparison Summary

MethodReagentsConditionsAdvantagesDisadvantages
Acid-Catalyzed (TFA) Strong acid (TFA)Room temperatureHigh yields, fast reactionsHarsh conditions, not suitable for acid-sensitive substrates
Acid-Catalyzed (p-TsOH) Solid acid (p-TsOH)Room temp. or MWMilder than TFA, solid reagentMay require heat or microwave
Lewis Acid-Catalyzed (ZnBr₂) Lewis acid (ZnBr₂)Room temperatureHigh selectivity for t-butyl estersRequires stoichiometric amounts of reagent, longer reaction times
Thermal NoneHigh temperature (120-240 °C)Reagent-free, "green" methodRequires specialized equipment (flow reactor), high temperatures may not be suitable for all substrates

Conclusion

The choice of deprotection method for t-butyl esters depends heavily on the specific substrate, the presence of other functional groups, and the desired reaction conditions. For robust substrates, TFA provides a rapid and high-yielding solution. When selectivity is required, Lewis acids like ZnBr₂ offer a milder alternative. For applications where minimizing reagent use is a priority, thermal deprotection in a continuous flow setup presents an attractive, environmentally friendly option. Researchers and drug development professionals should carefully consider these factors to optimize their synthetic strategies.

References

Validating PROTAC Efficacy: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the degradation of a target protein is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). Western blot analysis remains a cornerstone technique for this validation, offering a reliable and semi-quantitative method to visualize and measure the reduction in target protein levels. This guide provides a comprehensive comparison of experimental approaches, detailed protocols, and data interpretation strategies for validating PROTAC-mediated protein degradation.

Comparing PROTAC Performance: A Data-Driven Approach

The efficacy of a PROTAC is typically assessed by its ability to induce degradation of the target protein in a dose- and time-dependent manner. Key parameters for comparison include the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).[1] The following table summarizes hypothetical data from a Western blot experiment comparing two different PROTACs targeting Bromodomain-containing protein 4 (BRD4).

Treatment GroupConcentration (nM)Target Protein Level (Normalized Intensity)% Degradation vs. Vehicle
Vehicle (DMSO) 01.000%
PROTAC A 100.6535%
500.3070%
1000.1585%
5000.1090%
PROTAC B 100.8515%
500.5545%
1000.4060%
5000.3565%
Negative Control (Non-degrading inhibitor) 1000.982%

Visualizing the Mechanism and Workflow

Understanding the underlying biological process and the experimental steps is crucial for successful validation. The following diagrams illustrate the PROTAC mechanism of action and the standard Western blot workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->POI Ternary->E3 Recruitment PolyUb_POI Poly-ubiquitinated Target Protein Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Culture & Treatment (PROTACs, Controls) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (Binds to Target Protein) F->G H 8. Secondary Antibody Incubation (Binds to Primary Antibody) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Quantification & Normalization) I->J

Western Blot Experimental Workflow.

Detailed Experimental Protocol: Western Blot for PROTAC Validation

This protocol provides a step-by-step guide for assessing the degradation of a target protein, for instance, BRD4, in a human cancer cell line.[2]

Materials and Reagents
  • Cell Line: A human cell line expressing the target protein (e.g., HeLa, MDA-MB-231).[2]

  • PROTACs: Stock solutions of the PROTACs of interest in DMSO.

  • Control Compounds: DMSO (vehicle control) and a non-degrading inhibitor for the target protein as a negative control.[2]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[2]

  • Phosphate-Buffered Saline (PBS): Ice-cold, pH 7.4.[2]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Assay Kit: BCA or Bradford assay kit.[2]

  • SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.[2]

  • Membranes: PVDF or nitrocellulose membranes.[2]

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2]

  • Primary Antibodies: Specific antibody for the target protein and a loading control antibody (e.g., anti-GAPDH, anti-β-actin).[2]

  • Secondary Antibody: HRP-conjugated secondary antibody that recognizes the host species of the primary antibodies.[2]

  • Chemiluminescent Substrate: ECL substrate.[2]

  • Imaging System: Chemiluminescence imager.[2]

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[2]

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours) for a dose-response experiment.[2][3] For a time-course experiment, treat cells with a fixed concentration of PROTAC for various durations (e.g., 0, 4, 8, 16, 24 hours).[2][3]

    • Include vehicle (DMSO) and negative control treatments.[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.[2]

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]

    • Incubate on ice for 30 minutes with occasional vortexing.[2]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[2]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[2][3]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[2]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[2][3]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[2]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][3]

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2][3]

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C.[2][3]

    • Wash the membrane three times with TBST for 10 minutes each.[2][3]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][3]

    • Wash the membrane three times with TBST for 10 minutes each.[2][3]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[2]

    • Capture the chemiluminescent signal using an imaging system.[2][3]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[2]

    • Normalize the intensity of the target protein band to the corresponding loading control band.[2]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]

Alternative and Complementary Validation Methods

While traditional Western blotting is a robust method, other techniques can offer higher throughput and more quantitative data.[4]

  • Capillary Western Blot (e.g., Jess/WES): This automated system provides more reproducible and quantitative results in a shorter amount of time compared to traditional Western blots.[4][5]

  • HiBiT-based Lytic Detection Assay: This method involves CRISPR/Cas9-mediated insertion of a small tag (HiBiT) into the endogenous gene of the target protein. Degradation is then measured via a sensitive bioluminescent readout, offering a high-throughput and antibody-independent approach.[4]

  • Mass Spectrometry-based Proteomics: This powerful technique can provide a global view of protein changes in response to PROTAC treatment, confirming the selectivity of the degrader.[6]

  • Co-immunoprecipitation (Co-IP): This technique can be used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 ligase), which is essential for PROTAC function.[6][7]

By combining traditional Western blot analysis with these alternative methods, researchers can build a comprehensive and compelling data package to validate the efficacy and mechanism of action of novel PROTACs, accelerating their journey from discovery to potential therapeutic application.

References

A Comparative Guide to the Pharmacokinetics of Drugs Conjugated with Acid-PEG7-t-butyl Ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a linker molecule is critical in optimizing the therapeutic index of a drug conjugate. The linker not only connects the drug to its carrier but also significantly influences its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide provides an objective comparison of drugs conjugated with Acid-PEG7-t-butyl ester and its alternatives, supported by experimental data and detailed methodologies.

The this compound is a heterobifunctional linker featuring a carboxylic acid at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a 7-unit polyethylene (B3416737) glycol (PEG) chain. The t-butyl ester serves as a protecting group during synthesis and is typically cleaved to reveal a carboxylic acid for conjugation, resulting in a non-cleavable Acid-PEG7-COOH linker in the final drug conjugate. The key features of this linker are its defined length (7 PEG units) and its non-cleavable nature.

This guide will compare the expected pharmacokinetic profile of a drug conjugated with an Acid-PEG7 linker to alternatives based on:

  • Varying PEG Chain Lengths: How the number of PEG units impacts circulation half-life and clearance.

  • Different Conjugation Chemistries: The use of alternative reactive functional groups.

  • Linker Stability: A comparison between non-cleavable and cleavable linkers.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from studies on various PEGylated drugs. While specific data for an Acid-PEG7 conjugate is not publicly available, the data presented for other non-cleavable PEG linkers of varying lengths allows for an informed comparison. The general trend observed is that an increase in the molecular weight of the PEG chain leads to a longer plasma half-life (t½), a larger area under the curve (AUC), and reduced clearance (CL).[1][]

Drug Conjugate (Linker Type)PEG Molecular Weight (kDa)Half-life (t½) (hours)Clearance (CL) (mL/h)Area Under the Curve (AUC) (h·ng/mL)Key Observations
Hypothetical Drug-Acid-PEG7 ~0.4 kDaEstimated 5-10Estimated HighEstimated Low to ModerateShort PEG chain is expected to provide a modest increase in half-life compared to the unconjugated drug.
Exenatide (B527673) (Unconjugated) N/A4.8 ± 0.7HighLowRapidly cleared from circulation.[3]
Exenatide-PEG5kDa 5 kDa~20ModerateModerateSignificant increase in half-life compared to unconjugated exenatide.[3]
Exenatide-PEG20kDa 20 kDa43LowHighA 10-fold increase in half-life compared to the unconjugated form, demonstrating the impact of a longer PEG chain.[3]
PEGylated Exenatide (PB-119) Not specified54.81 ± 13.87 to 56.99 ± 21.37241.25 ± 51.13 to 450.06 ± 313.76708.59 ± 131.87 to 1763.81 ± 514.50Demonstrates that PEGylation allows for once-weekly administration.[4]
Peginterferon alfa-2b 12 kDa (Linear)Shorter than 40kDa PEG-IFNHigher than 40kDa PEG-IFNLower than 40kDa PEG-IFNShows rapid decrease in serum concentration after 24 hours.[5]
Peginterferon alfa-2a 40 kDa (Branched)Longer than 12kDa PEG-IFNLower than 12kDa PEG-IFNHigher than 40kDa PEG-IFNMaintained stable serum concentrations over a longer period.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of drug conjugates. Below are generalized protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a PEGylated drug in mice or rats.

  • Animal Model: Healthy, male Sprague-Dawley rats (8-10 weeks old) are cannulated in the jugular vein for serial blood sampling.

  • Drug Administration: The PEGylated drug conjugate is administered as a single intravenous (IV) bolus dose.

  • Blood Sampling: Blood samples (approximately 200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA).[3][6]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]

  • Drug Quantification: The concentration of the drug conjugate in the plasma samples is determined using a validated analytical method, such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[7]

Quantification of PEGylated Drugs by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying PEGylated protein drugs.

  • Plate Coating: A 96-well microplate is coated with an antibody specific to the drug molecule and incubated overnight at 4°C.[8]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific binding.[8]

  • Sample and Standard Incubation: Plasma samples and a standard curve of the PEGylated drug are added to the wells and incubated.[8]

  • Detection Antibody: A second antibody that is conjugated to an enzyme (e.g., HRP) and is specific for the PEG moiety or another epitope on the drug is added.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or fluorometric signal.[8]

  • Data Analysis: The signal intensity is measured using a plate reader, and the concentration of the PEGylated drug in the samples is determined by interpolating from the standard curve.

Quantification of PEGylated Drugs by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying both small molecule and biologic PEGylated drugs.

  • Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile) to remove larger proteins. For protein drugs, an enzymatic digestion step may be required to generate a signature peptide for quantification.[9]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the analyte of interest from other components in the plasma.[10]

  • Mass Spectrometric Detection: The analyte is ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[9][10]

  • Data Analysis: A standard curve is generated, and the concentration of the PEGylated drug in the samples is calculated based on the peak area ratios of the analyte to an internal standard.[11]

Mandatory Visualization

Logical Workflow for a Pharmacokinetic Study

G Workflow of a Preclinical Pharmacokinetic Study cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase drug_admin Drug Administration (Intravenous Bolus) blood_sampling Serial Blood Sampling (Multiple Time Points) drug_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep quantification Drug Quantification (ELISA or LC-MS/MS) plasma_prep->quantification data_analysis Pharmacokinetic Analysis (Calculation of t½, CL, AUC) quantification->data_analysis G Impact of Linker Choice on Drug Delivery cluster_0 Non-Cleavable Linker (e.g., Acid-PEG7) cluster_1 Cleavable Linker (e.g., Hydrazone, Disulfide) nc_circ Stable in Circulation nc_internal Internalization into Target Cell nc_circ->nc_internal nc_degrade Lysosomal Degradation of Carrier nc_internal->nc_degrade nc_release Release of Active Drug nc_degrade->nc_release c_circ Stable in Circulation (pH 7.4) c_cleavage Cleavage in Tumor Microenvironment or Inside Cell (e.g., low pH) c_circ->c_cleavage c_release Release of Active Drug c_cleavage->c_release

References

Benchmarking Acid-PEG7-t-butyl ester performance against commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the choice of a linker molecule is critical to the efficacy, stability, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Acid-PEG7-t-butyl ester has emerged as a versatile heterobifunctional linker, offering a balance of hydrophilicity, defined spacer length, and orthogonal handles for controlled synthesis. This guide provides an objective comparison of this compound's performance against key commercial alternatives, supported by experimental data and detailed protocols to inform rational drug design.

Overview of this compound and Its Alternatives

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a carboxylic acid group at one terminus and a t-butyl ester-protected carboxylic acid at the other, separated by a seven-unit PEG chain. This design allows for the sequential or orthogonal conjugation of two different molecules. The carboxylic acid can be activated for coupling to amine-containing molecules, while the t-butyl ester provides a stable protecting group that can be removed under acidic conditions to reveal a second carboxylic acid for further conjugation.

Commercial alternatives often vary in the nature of their protecting groups, the length of the PEG chain, or the type of reactive functionalities. This guide will focus on comparisons with other PEG7 linkers that utilize different protecting groups for the carboxylic acid, as well as a non-PEG alternative, polysarcosine, which has gained attention for its potential to reduce immunogenicity.[1]

Performance Metrics: A Comparative Analysis

The performance of a linker in bioconjugation is a multidimensional consideration, encompassing reaction efficiency, stability of the linker and its protecting groups, and the impact on the final conjugate's biological activity and pharmacokinetic properties.

Table 1: Comparative Performance of PEG7 Linkers with Different Carboxylic Acid Protecting Groups
FeatureThis compoundAcid-PEG7-methyl esterAcid-PEG7-benzyl ester
Protecting Group t-butyl esterMethyl esterBenzyl ester
Deprotection Condition Mildly acidic (e.g., TFA)Basic (saponification) or strongly acidicHydrogenolysis or strong acid
Orthogonality HighModerateHigh
Typical Deprotection Yield >90%Variable, can be lower>90%
Stability at pH 7.4 HighHighHigh
Relative Cost ModerateLowHigh
Table 2: Head-to-Head Comparison of PEG and Polysarcosine (PSar) Linkers
Performance MetricPEG7 LinkerPolysarcosine (PSar7) LinkerKey Observations
Solubility Enhancement ExcellentExcellentBoth linkers significantly improve the solubility of hydrophobic payloads.
Biocompatibility Generally goodExcellentPSar is biodegradable and considered non-immunogenic, addressing the "PEG dilemma" of pre-existing anti-PEG antibodies.[1]
In Vivo Stability HighHighBoth backbones are stable under physiological conditions.
Pharmacokinetics Prolonged half-lifeComparable or slightly improved half-lifePSar has been shown to sometimes offer superior pharmacokinetics for high-DAR ADCs.
In Vitro Cytotoxicity of ADC HighComparable or slightly higherPSar-conjugated ADCs maintain high cytotoxic activity.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of linker performance. Below are methodologies for key experiments cited in this guide.

Deprotection of t-butyl Ester

This protocol outlines the removal of the t-butyl ester protecting group from this compound.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the this compound conjugate in DCM (e.g., 10 mg/mL).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature and monitor by HPLC until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the deprotected product.

  • Purify the product by preparative HPLC if necessary.

EDC/NHS Coupling of Carboxylic Acid to a Primary Amine

This protocol describes the activation of the carboxylic acid terminus of the PEG linker and its subsequent conjugation to an amine-containing molecule (e.g., a protein or small molecule).

Materials:

  • Carboxyl-terminated PEG linker

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography or dialysis system for purification

Procedure:

  • Dissolve the carboxyl-terminated PEG linker in the activation buffer.

  • Add a molar excess of EDC and NHS (typically 1.5-2 equivalents each) to the linker solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the amine-containing molecule to the activated linker solution. The pH may be adjusted to 7.4-8.0 for optimal coupling to primary amines.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS esters.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step cluster_purification Purification Linker Acid-PEG7-COOH Reagents EDC/NHS in MES Buffer Linker->Reagents ActivatedLinker Acid-PEG7-NHS Ester Reagents->ActivatedLinker Biomolecule Biomolecule-NH2 ActivatedLinker->Biomolecule PBS pH 7.4 Conjugate Acid-PEG7-Biomolecule Biomolecule->Conjugate DeprotectionReagent TFA in DCM Conjugate->DeprotectionReagent FinalProduct HOOC-PEG7-Biomolecule DeprotectionReagent->FinalProduct Purification SEC/Dialysis FinalProduct->Purification

Caption: A typical experimental workflow for the two-step conjugation using this compound.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Proteasome 26S Proteasome Ternary->Proteasome Recognition Ub Ubiquitin Ub->Ternary Ubiquitination Degradation POI Degradation Proteasome->Degradation

References

A Researcher's Guide to the Structural Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can significantly enhance a protein's pharmacokinetic and pharmacodynamic properties, such as increasing its serum half-life, improving stability, and reducing immunogenicity.[1][2][3][4] However, the act of attaching a polymer chain can also induce structural changes in the protein, potentially affecting its bioactivity and stability.[1][2] Therefore, a thorough structural analysis of the resulting PEG-protein conjugate is a critical step in the development of these biotherapeutics.

This guide provides a comparative overview of the key analytical techniques used to characterize the structure of PEGylated proteins. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting data, and detailed experimental protocols to aid in method selection and implementation.

Impact of PEGylation on Protein Structure

PEGylation introduces a large, flexible, and hydrophilic polymer to the protein surface. This has several structural consequences:

  • Increased Hydrodynamic Volume: The PEG chain occupies a significant volume in solution, which dramatically increases the overall size of the protein conjugate.[3][5] This is the primary factor behind reduced renal clearance and extended circulation time.[1][4]

  • Surface Masking: The PEG molecule can shield epitopes on the protein surface, which is beneficial for reducing immunogenicity.[1][3][4] However, it can also mask active sites or binding interfaces, potentially reducing the protein's biological activity.

  • Conformational Changes: While many studies report that the secondary structure of a protein remains largely unchanged upon PEGylation, the modification can impact tertiary structure and overall conformational stability.[2][5][6] The effects can be stabilizing, destabilizing, or neutral, depending on the protein, the PEGylation site, and the size of the PEG chain.[2]

Comparative Analysis of Key Analytical Techniques

A multi-faceted analytical approach is typically required to fully characterize a PEGylated protein. The choice of technique depends on the specific structural attribute being investigated.

Chromatographic Techniques

Chromatography is fundamental for separating the PEGylated protein from the unreacted protein, free PEG, and different PEGylated species (e.g., mono-, di-, poly-PEGylated).

Technique Principle Information Provided Advantages Limitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Purity, aggregation state, separation of conjugate from native protein and free PEG.[7]Robust, straightforward method development, excellent for assessing purity and high molecular weight impurities.[8][9]Low resolution for species with similar sizes; potential for non-specific interactions between PEG and the stationary phase.[9][10]
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity.Separation of conjugate, native protein, and free PEG.Good resolution based on differences in polarity.Can be challenging for large, complex PEGylated proteins; may require harsh conditions that could denature the protein.
Ion-Exchange Chromatography (IEC) Separation based on surface charge.Separation of isomers with different numbers of PEG chains, as PEGylation can mask charged residues.High resolving power for charge variants.Mobile phase composition is critical and can be complex to optimize.

This protocol outlines a general method for analyzing a PEGylated protein using SEC-HPLC.

  • System Preparation:

    • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.[9]

    • Mobile Phase: 150 mM Sodium Phosphate (B84403) Buffer, pH 7.0.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: Ambient.[8]

    • Detector: UV at 214 nm or 280 nm.[8]

  • Sample Preparation:

    • Dissolve the PEGylated protein sample and the unmodified protein control in the mobile phase to a concentration of approximately 1-2 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject 10-20 µL of the prepared sample onto the column.[8]

    • Run the analysis for a sufficient time to allow all species to elute (typically 15-20 minutes).

    • Analyze the resulting chromatogram. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic size.[11] High molecular weight aggregates will elute first.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the precise molecular weight of the conjugate and identifying the extent and location of PEGylation.

Technique Principle Information Provided Advantages Limitations
MALDI-TOF MS Ionization of molecules from a solid matrix using a laser, followed by mass analysis based on time-of-flight.Average molecular weight and degree of PEGylation (number of attached PEG chains).[12]High mass range, tolerant of buffers and salts, relatively simple data interpretation for average mass.Provides average mass of a heterogeneous mixture; may not resolve individual PEGylated species.[12]
Electrospray Ionization MS (ESI-MS) Ionization of molecules from a liquid phase, often coupled with liquid chromatography (LC-MS).Precise mass of intact conjugates, distribution of PEGylated species, identification of PEGylation sites (via peptide mapping).[13][14]High resolution and accuracy, suitable for complex mixtures, can be coupled with separation techniques like LC.[12][13]Sensitive to sample purity and buffer components; polydispersity of PEG can complicate spectra.[14][15]

This protocol provides a general workflow for analyzing an intact PEGylated protein.

  • System Preparation:

    • LC Column: A reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap.[13][14]

  • Sample Preparation:

    • Desalt the protein sample using a suitable method (e.g., centrifugal filters or dialysis) into a volatile buffer like 10 mM ammonium (B1175870) acetate.[13]

    • Dilute the sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) in Mobile Phase A.

  • Analysis:

    • Inject the sample into the LC-MS system.

    • Elute the protein using a gradient of Mobile Phase B.

    • Acquire mass spectra in positive ion mode across a relevant m/z range.

    • The resulting multiply charged spectrum is then deconvoluted using appropriate software to obtain the zero-charge mass of the intact PEGylated protein.[13][15]

Spectroscopic Techniques

Spectroscopic methods provide insights into the secondary and tertiary structure of the protein, revealing conformational changes that may occur upon PEGylation.

Technique Principle Information Provided Advantages Limitations
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Secondary structure (far-UV CD) and tertiary structure (near-UV CD) integrity.[6][16]Sensitive to conformational changes; requires relatively small amounts of sample; non-destructive.[16]Provides global structural information, not site-specific details; signal can be affected by light scattering.[17]
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.High-order structure assessment, quantification of PEGylation degree, characterization of PEG-protein interactions.[1][18][19]Provides atomic-level structural detail; can be used in solution, mimicking physiological conditions.[20][21]Requires high sample concentrations; challenging for very large proteins (>40 kDa); complex data analysis.[1]

This protocol describes the analysis of a PEGylated protein's secondary structure.

  • System Preparation:

    • Spectropolarimeter: A CD instrument capable of measuring in the far-UV region (190-260 nm).

    • Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm).

  • Sample Preparation:

    • Prepare samples of the PEGylated protein and the unmodified control at the same molar concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Prepare a buffer blank.

  • Analysis:

    • Record the CD spectrum of the buffer blank and subtract it from the sample spectra.

    • Acquire spectra for the unmodified and PEGylated proteins from 260 nm down to 190 nm.

    • Average multiple scans to improve the signal-to-noise ratio.

    • Compare the spectra. Significant changes in the shape and intensity of the spectra, particularly around the characteristic minima at ~208 nm and ~222 nm for alpha-helical proteins, indicate alterations in the secondary structure.[22]

Visualizing Workflows and Concepts

Diagrams can clarify complex processes and relationships in the analysis of PEGylated proteins.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Structural Analysis Protein Native Protein Reaction PEGylation Reaction Protein->Reaction PEG Activated PEG Reagent PEG->Reaction Purification Purification (e.g., SEC, IEC) Reaction->Purification Product PEGylated Protein Purification->Product SEC SEC MS Mass Spectrometry CD CD Spectroscopy NMR NMR Spectroscopy Product->SEC Size/Purity Product->MS Mass/Identity Product->CD Conformation Product->NMR High-Order Structure

Caption: General experimental workflow for protein PEGylation and subsequent structural analysis.

PEGylation_Impact cluster_physicochemical Physicochemical Changes cluster_pharmacokinetic Pharmacokinetic Outcomes PEGylation Protein PEGylation Size ↑ Hydrodynamic Size PEGylation->Size Shielding Surface Shielding PEGylation->Shielding Conformation ↔/Δ Conformation PEGylation->Conformation Clearance ↓ Renal Clearance Size->Clearance Immunogenicity ↓ Immunogenicity Shielding->Immunogenicity Activity ↔/↓ Bioactivity Shielding->Activity Conformation->Activity HalfLife ↑ Serum Half-Life Clearance->HalfLife

Caption: Impact of PEGylation on protein properties, driving the need for structural analysis.

Conclusion

The structural characterization of PEGylated proteins is a complex but essential task in biopharmaceutical development. No single technique can provide a complete picture. Instead, a combination of chromatographic, mass spectrometric, and spectroscopic methods is required to thoroughly assess the consequences of PEGylation. By using SEC to confirm purity and size, MS to determine the degree and sites of modification, and CD or NMR to probe for conformational changes, researchers can build a comprehensive understanding of their PEG-protein conjugate, ensuring its quality, efficacy, and safety.

References

A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development. It enhances the pharmacokinetic and pharmacodynamic properties of proteins by increasing their hydrodynamic size, which in turn reduces renal clearance, shields them from proteolytic degradation, and can decrease immunogenicity. However, the stochastic nature of the PEGylation reaction often results in a heterogeneous mixture of unreacted protein, free PEG, and proteins with varying numbers of attached PEG chains (polydispersity).

Accurate and precise quantification of the degree of PEGylation is a critical quality attribute (CQA) that must be monitored throughout process development and for final product release. This guide provides a comparative overview of the most common analytical techniques used to quantify the degree of protein PEGylation, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most appropriate method for their needs.

Comparison of Key Analytical Techniques

The choice of analytical method depends on several factors, including the need for absolute versus relative quantification, the level of detail required (e.g., average PEGylation vs. distribution of species), sample throughput, and available instrumentation. The following table summarizes the key characteristics of the most prevalent techniques.

Technique Principle Information Provided Advantages Limitations
SEC-MALS Separates molecules by hydrodynamic volume, followed by absolute molar mass determination via multi-angle light scattering.- Absolute molar mass of the conjugate- Molar mass of protein and PEG components- Degree of PEGylation (DoP)- Polydispersity- Presence of aggregates- Absolute method, no column calibration needed[1]- High precision for molar mass- Can distinguish between aggregates and highly PEGylated species[2]- Requires specialized MALS and Refractive Index (RI) detectors[1]- Analysis can be complex, requires dn/dc values for both protein and PEG[3]- Lower throughput
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules to determine their molecular weight.- Precise molecular weight of each PEGylated species- Distribution of PEG adducts (mono-, di-, poly-PEGylated)- Confirmation of covalent modification- High mass accuracy and resolution[4]- Provides direct evidence of PEGylation and distribution of species[]- Relatively fast analysis time- PEG polydispersity can complicate spectra[4]- Potential for ion suppression- Upper mass limit can be a factor for very large conjugates[6]
RP-HPLC Separates molecules based on differences in hydrophobicity.- Separation of PEGylated species from native protein- Resolution of positional isomers[]- Relative quantification of different species- High resolution and sensitivity[7]- Widely available instrumentation- Can be coupled to MS for identification- Indirect quantification based on peak area- Method development can be extensive- May require denaturing conditions
HIC Separates molecules based on hydrophobic interactions with a stationary phase under aqueous, non-denaturing conditions.- Separation of species with different degrees of PEGylation- Separation of positional isomers- Purification of specific PEGylated forms- Orthogonal to SEC and IEX[8]- Maintains protein's native structure- Useful for purification and analysis[]- Lower capacity compared to other methods[]- Resolution can be variable[8]- Elution behavior can be complex to predict
TNBS Assay A colorimetric assay that quantifies the number of primary amine groups (e.g., on lysine (B10760008) residues) remaining after PEGylation.- Indirect measure of the average degree of PEGylation- Simple, rapid, and inexpensive- High throughput (plate-based format)- Does not require complex instrumentation- Indirect and can be inaccurate[9]- Only applicable for amine-reactive PEGylation- Assumes all amines are equally reactive and accessible[10]
Barium-Iodide Assay A colorimetric assay where PEG forms a colored complex with a barium-iodide reagent, allowing for direct quantification of PEG.- Direct quantification of the total PEG mass in the conjugate- Simple and rapid[11]- Directly measures the PEG component- Can be adapted for high throughput- Indirectly determines degree of PEGylation by relating to protein content- Potential for interference from other sample components[11]- Sensitivity can be dependent on PEG molecular weight[12]

Quantitative Data from Experimental Studies

The following tables present representative quantitative data from studies utilizing these techniques. It is important to note that these results are from different studies and are not a direct side-by-side comparison on a single sample, but rather serve to illustrate the typical output of each method.

Table 1: SEC-MALS Analysis of a PEGylated Antibody Fragment (Fab)[14]
Eluted Peak Retention Time (min) Calculated Molar Mass (kDa) Inferred Species Relative Abundance (%)
19.887di-20-PEG-Fab15.2
210.566mono-20-PEG-Fab78.5
311.248Unconjugated Fab6.3

This data demonstrates the ability of SEC-MALS to separate and provide absolute molar masses for different PEGylated species, allowing for confident identification and quantification.

Table 2: MALDI-TOF MS Analysis of PEGylated Lysozyme[15]
Observed Mass (Da) Inferred Species Number of 2 kDa PEGs Attached
~14,300Native Lysozyme0
~34,000 - 40,000PEGylated Lysozyme Population10 - 12

MALDI-TOF MS provides a distribution of masses, clearly indicating the heterogeneity of the PEGylation and allowing for the calculation of the number of attached PEG molecules.

Table 3: RP-HPLC Separation of PEGylated Lysozyme[16]
Peak Retention Time (min) Species Purity/Relative Area (%)
19.5Native LysozymeVariable (depends on reaction)
210.5Mono-PEGylated LysozymeVariable (depends on reaction)

RP-HPLC effectively separates the more hydrophobic native protein from the PEGylated conjugate, allowing for relative quantification based on peak area.

Table 4: TNBS Assay for PEGylation of BSA Nanoparticles[11]
PEG Concentration (g/L) in Reaction Percentage of PEGylated Amino Groups (%)
2.525
10.055
17.570
25.085
32.592

The TNBS assay provides an indirect but quantifiable measure of the extent of reaction by measuring the consumption of available primary amines.

Experimental Workflows and Methodologies

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative workflows and methodologies for the key analytical techniques.

SEC-MALS for Absolute Quantification

This method is ideal for obtaining an absolute measurement of the degree of PEGylation and for characterizing the heterogeneity and aggregation state of the sample.

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS System cluster_data Data Analysis A Prepare Mobile Phase (e.g., PBS) B Filter Mobile Phase (0.1 µm filter) A->B E Equilibrate SEC Column B->E C Dilute PEGylated Protein (0.1-2 mg/mL) D Filter Sample (0.1 µm filter) F Inject Sample D->F E->F G Data Acquisition (UV, MALS, dRI Detectors) F->G H Process Chromatograms G->H I Perform Protein Conjugate Analysis (using ASTRA® or similar software) H->I J Calculate Molar Mass & DoP I->J

Caption: Workflow for quantifying protein PEGylation using SEC-MALS.

Experimental Protocol (General):

  • System Preparation: The HPLC/UPLC system is equipped with a UV detector, a multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector (e.g., Wyatt Optilab).[2]

  • Mobile Phase: A suitable buffer, such as Phosphate-Buffered Saline (PBS) pH 7.4, is prepared, filtered through a 0.1 µm filter, and thoroughly degassed.[2]

  • Column: A size-exclusion column appropriate for the molecular weight range of the protein and its conjugates is installed and equilibrated with the mobile phase until baselines for all detectors are stable.

  • Sample Preparation: The PEGylated protein sample is diluted in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.1 µm syringe filter to remove particulates.[2]

  • Injection and Data Acquisition: 50-100 µL of the prepared sample is injected onto the column. Data from the UV, MALS, and dRI detectors are collected throughout the chromatographic run using appropriate software (e.g., Wyatt ASTRA).[2]

  • Data Analysis: The collected data is processed using a protein conjugate analysis module. This requires the known dn/dc values for the protein and PEG, and the extinction coefficient (ε) for the protein at the measurement wavelength (typically 280 nm).[3] The software uses signals from the three detectors to calculate the absolute molar mass of the protein portion and the PEG portion at each point across the elution peak, thereby determining the degree of PEGylation.[2]

MALDI-TOF MS for Mass Distribution Analysis

MALDI-TOF MS is a powerful tool for directly measuring the mass of the intact native and PEGylated protein species, providing a clear picture of the heterogeneity of the sample.

MALDI_TOF_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Spotting cluster_analysis MS Analysis A Prepare Matrix Solution (e.g., Sinapinic Acid in ACN/TFA) C Mix Sample & Matrix (e.g., 1:1 ratio) A->C B Desalt & Dilute PEGylated Protein Sample B->C D Spot Mixture onto MALDI Target Plate C->D E Allow to Air Dry (Co-crystallization) D->E F Load Plate into Mass Spectrometer E->F G Acquire Mass Spectrum (Linear TOF Mode) F->G H Determine MW of Peaks G->H

Caption: Workflow for quantifying protein PEGylation using MALDI-TOF MS.

Experimental Protocol (General):

  • Matrix Preparation: A saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), is prepared in a solvent mixture like acetonitrile:water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[13]

  • Sample Preparation: The PEGylated protein sample is desalted using a C4 ZipTip or dialysis to remove non-volatile salts. The sample is then diluted to a final concentration of approximately 1-10 pmol/µL in 0.1% TFA.

  • Spotting: The sample and matrix solutions are mixed, typically at a 1:1 ratio, directly on the MALDI target plate. The "dried-droplet" method is commonly used, where ~1 µL of the mixture is spotted and allowed to air dry at room temperature, promoting co-crystallization.[13]

  • MS Acquisition: The target plate is loaded into the MALDI-TOF mass spectrometer. Spectra are acquired in positive ion linear mode, which is optimal for high molecular weight molecules. The instrument is calibrated using protein standards of a similar mass range.[4]

  • Data Analysis: The resulting spectrum will show a series of peaks. The first major peak corresponds to the unmodified protein. Subsequent peaks, separated by the mass of the PEG moiety, correspond to mono-PEGylated, di-PEGylated, and higher-order species. The degree of PEGylation is determined by the mass difference between the native protein and the various PEGylated forms.

TNBS Assay for Indirect Quantification

This colorimetric assay provides a rapid, high-throughput method for estimating the average number of PEG molecules attached to primary amines.

TNBS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Calculation A Prepare Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) C Prepare 0.01% TNBS Solution A->C B Prepare Samples & Controls (Native & PEGylated Protein) D Add TNBS to Samples & Controls in 96-well plate B->D C->D E Incubate at 37°C for 2 hours D->E F Stop Reaction (Add SDS and HCl) E->F G Measure Absorbance at 335-345 nm F->G H Calculate Reduction in Free Amines G->H I Estimate Average DoP H->I

Caption: Workflow for estimating protein PEGylation using the TNBS assay.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 M sodium bicarbonate reaction buffer (pH 8.5). Prepare a fresh 0.01% (w/v) solution of 2,4,6-Trinitrobenzenesulfonic acid (TNBS) in the reaction buffer.[14]

  • Sample Preparation: Dissolve or dialyze the native (control) and PEGylated proteins into the reaction buffer to a known concentration (e.g., 0.5 mg/mL). Avoid buffers containing primary amines like Tris or glycine.[10][14]

  • Reaction Setup: In a 96-well plate, add 500 µL of each protein sample (native and PEGylated) to separate wells.

  • Initiate Reaction: Add 250 µL of the 0.01% TNBS solution to each well. Mix thoroughly.[10]

  • Incubation: Incubate the plate at 37°C for 2 hours.[10][14]

  • Stop Reaction: Terminate the reaction by adding 250 µL of 10% SDS and 125 µL of 1 N HCl to each well.[14]

  • Measurement: Read the absorbance of each well at 335-345 nm using a plate reader.[10]

  • Calculation:

    • Calculate the percentage of remaining free amines in the PEGylated sample relative to the native protein control.

    • % Free Amines = (Abs_PEGylated / Abs_Native) * 100

    • Calculate the percentage of modified amines: % Modified Amines = 100 - % Free Amines

    • Estimate the average degree of PEGylation (DoP): DoP = (Total Lysine Residues) * (% Modified Amines / 100)

Conclusion

The quantification of protein PEGylation is a multifaceted analytical challenge that requires a thoughtful selection of methods. For definitive, absolute quantification of molar mass and heterogeneity, SEC-MALS is the gold standard, though it requires specialized equipment. MALDI-TOF MS provides unparalleled precision in determining the mass of individual species and is excellent for characterizing the distribution of PEG adducts. HPLC-based methods like RP-HPLC and HIC are high-resolution separation techniques that are invaluable for purity assessment and the analysis of positional isomers. Finally, colorimetric assays such as the TNBS and Barium-Iodide methods offer simple, high-throughput screening options for process monitoring, although they may lack the precision and detail of chromatographic and mass spectrometric techniques. By understanding the principles, advantages, and limitations of each method, researchers can implement a robust analytical strategy to ensure the quality, consistency, and efficacy of their PEGylated protein therapeutics.

References

A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is profoundly influenced by the linker connecting its two critical ligands: one for the target Protein of Interest (POI) and one for an E3 ubiquitin ligase.[1][2] Among the most utilized linker motifs are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and synthetically tunable lengths.[1][2][3] This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC performance, supported by experimental data and detailed methodologies, to inform rational PROTAC design.

The PROTAC Mechanism of Action

A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ligase.[4] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the cell's proteasome. The linker's length and flexibility are critical for achieving an optimal spatial arrangement that facilitates this process.[4][5]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical determinant of PROTAC efficacy.[1] An optimal length is required to form a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the complex from forming, while an excessively long linker can lead to reduced effective concentration and inefficient ubiquitination.[4][5][] This often results in a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations due to the formation of unproductive binary complexes.[7][8][9]

Furthermore, linker length influences crucial physicochemical properties. PEG linkers generally enhance the aqueous solubility of PROTACs, which is often a challenge due to their high molecular weight.[3][10] However, linker length must be balanced to maintain adequate cell permeability, as longer, more polar linkers can sometimes hinder passage across the cell membrane.[][11]

Linker_Logic cluster_Properties Physicochemical Properties cluster_Efficacy Biological Efficacy Linker PEG Linker Length Perm Cell Permeability Linker->Perm Optimal Range Exists Sol Aqueous Solubility Linker->Sol Generally Increases Ternary Ternary Complex Stability (Cooperativity) Linker->Ternary Crucial for Optimization (Too short/long is bad) Deg Degradation (DC50 / Dmax) Perm->Deg Affects Cellular Conc. Sol->Deg Affects Bioavailability Ternary->Deg Directly Impacts

Caption: Relationship between PEG linker length and key PROTAC properties.

Comparative Degradation Data

Systematic studies varying the number of PEG units in a PROTAC series are essential for determining the structure-activity relationship (SAR). The following table summarizes representative data from studies on Bromodomain and Extra-Terminal (BET) protein degraders, illustrating the impact of PEG linker length on degradation potency (DC50) and efficacy (Dmax).

PROTAC Series (Target: BRD4)E3 Ligase LigandPEG UnitsDC50 (nM)Dmax (%)Key Observation
Series A VHL2>1000<20Ineffective; likely too short for productive complex formation.
385~90Potent degradation achieved.
425>95Optimal length in this series, showing high potency and efficacy.
540>95Potency begins to slightly decrease.
6150~85Reduced potency, suggesting the linker is becoming too long.
Series B Cereblon1>5000~50A single PEG unit can significantly reduce degradation potency.[7][12]
2>5000~60Intermediate lengths may hinder optimal ternary complex formation.[12]
3~200~90Potency is recovered with a longer linker.
4<50>90Highly effective degradation observed.[12]
5<50>90Efficacy is maintained at this length.[12]

Note: Data is a synthesized representation from multiple sources to illustrate trends.[7][12] Absolute values can vary significantly based on the specific warhead, E3 ligand, cell line, and experimental conditions.

Detailed Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and standardized assays. Below are methodologies for key experiments.

Western Blot for Protein Degradation

This assay directly measures the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensity of the target protein relative to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Ternary Complex Formation Assay (TR-FRET)

This biophysical assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.

Protocol:

  • Reagents: Obtain purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 Ligase), and corresponding FRET-pair antibodies (e.g., Anti-His-Terbium, Anti-GST-d2).

  • Assay Preparation: In a microplate, add the assay buffer, the tagged POI, and the tagged E3 ligase to each well.

  • PROTAC Addition: Add serial dilutions of the PROTAC compounds to the wells. Include a vehicle control.

  • Antibody Addition: Add the FRET-pair antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours), protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., donor and acceptor wavelengths).

  • Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex. Data can be used to determine the concentration of PROTAC required for half-maximal complex formation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the functional consequence of degrading a target protein essential for cell survival.

Protocol:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a suitable density and incubate overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Experimental_Workflow start Design & Synthesize PROTACs (Varying PEGn Linkers) biophys Biophysical Assays (e.g., TR-FRET, SPR) start->biophys Confirm Ternary Complex Formation cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis (DC50, Dmax, SAR) biophys->data_analysis degradation Degradation Assay (Western Blot) cell_based->degradation Measure Protein Knockdown viability Viability/Function Assay (e.g., CellTiter-Glo) cell_based->viability Assess Functional Outcome degradation->data_analysis viability->data_analysis pk_pd In Vivo / PK-PD Studies (Advanced) data_analysis->pk_pd Select Lead Candidates

Caption: A typical experimental workflow for evaluating PROTAC candidates.

References

Safety Operating Guide

Proper Disposal of Acid-PEG7-t-butyl Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Acid-PEG7-t-butyl ester are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for its safe disposal, drawing from safety data sheets (SDS) of structurally similar compounds.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): All personnel handling the compound should wear standard laboratory PPE. This includes:

  • Eye Protection: Splash goggles or safety glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat or full suit.

  • Respiratory Protection: In case of dust or aerosols, use a dust respirator or work in a well-ventilated area, such as a fume hood.[1][2]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid breathing fumes, dust, or vapors.[2]

  • Use only in a well-ventilated area or outdoors.[2]

Chemical Identification and Hazard Assessment

Hazard Summary:

Hazard Type Description
Skin Irritation May cause redness, itching, and inflammation upon contact.[2]
Eye Irritation May cause serious eye irritation, redness, and pain.[2]

| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory system.[2] |

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with all federal, state, and local environmental regulations.[1]

Step 1: Waste Segregation

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep the compound in its original or a clearly labeled, compatible container.

Step 2: Waste Collection

  • Place the container with the waste this compound into a designated chemical waste container.

  • This container should be properly sealed and stored in a designated, well-ventilated waste accumulation area.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste.

Step 4: Arrange for Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of the chemical down the drain or in regular trash.[2]

Spill and Leak Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

For Small Spills:

  • Wear appropriate PPE as described in the pre-disposal safety section.

  • Use appropriate tools to carefully collect the spilled material.

  • Place the collected material into a suitable, labeled waste disposal container.[1]

For Large Spills:

  • Evacuate the immediate area.

  • Wear a full suit, splash goggles, boots, gloves, and a dust respirator. A self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation.[1]

  • Use a shovel or other appropriate tools to transfer the spilled material into a convenient and labeled waste disposal container.[1]

  • Prevent the spill from entering drains or waterways.[2]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get medical advice if irritation occurs.[2]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

In all cases of significant exposure, consult a physician and provide them with the chemical's safety information.[2]

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_disposal Disposal Workflow cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Segregate Waste: Keep in a Labeled, Compatible Container A->C H Small Spill: Absorb with Inert Material A->H If spill occurs B Work in a Well-Ventilated Area (e.g., Fume Hood) B->C B->H D Place in Designated Hazardous Chemical Waste Container C->D E Ensure Container is Properly Sealed and Labeled D->E F Store in Designated Waste Accumulation Area E->F G Contact EHS for Waste Pickup F->G J Collect and Place in Hazardous Waste Container H->J I Large Spill: Evacuate and Alert EHS I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Acid-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for Acid-PEG7-t-butyl ester, a heterobifunctional PEG linker. The following procedural guidance is designed to directly address operational questions and establish clear plans for both use and disposal, ensuring laboratory safety and experimental integrity.

Physical and Chemical Properties

A summary of the key quantitative data for this compound and related compounds is presented below for easy reference.

PropertyValueSource
Molecular Formula C22H42O11[1]
Molecular Weight 482.57 g/mol [1][2]
Appearance Colorless viscous liquid[3]
Storage Temperature -20°C[3][4][5]
Purity >96%[1]
Solubility Water, DMSO, DCM, DMF[5]
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Personal Protective Equipment (PPE):

Before handling the compound, ensure all appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or heavy-duty nitrile gloves.[6] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat, buttoned completely. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of generating aerosols or dust, or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be required.

2. Handling:

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Avoid contact with skin, eyes, and clothing.[6]

  • It is recommended to use anhydrous solvents like DMSO or DMF for handling to maintain the stability of the acid and ester functional groups.[4]

  • Keep the container tightly sealed when not in use.[6]

3. Storage:

  • Store this compound at -20°C in a moisture- and light-protected container.[3][4][5]

  • Ensure the storage container is clearly labeled.

Emergency Procedures

1. Spills:

In the event of a spill, follow these procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent.

    • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with soap and water.[9]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.

2. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible container.

2. Disposal Route:

  • Non-contaminated Waste: While polyethylene (B3416737) glycol itself is not typically classified as hazardous waste, it should not be disposed of down the drain.

  • Contaminated Waste: If this compound is mixed with hazardous substances, the entire mixture must be treated as hazardous waste.

  • All waste must be disposed of through a licensed chemical waste disposal contractor. Contact your institution's EHS department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[10]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) prep_setup Work in a Chemical Fume Hood prep_ppe->prep_setup handle_use Use Anhydrous Solvents (e.g., DMSO, DMF) prep_setup->handle_use handle_avoid Avoid Contact with Skin and Eyes handle_use->handle_avoid emergency_spill Spill Cleanup (Absorb, Collect, Clean) handle_use->emergency_spill storage_conditions Store at -20°C (Moisture and Light Protected) handle_avoid->storage_conditions emergency_first_aid First Aid (Flush, Remove Clothing, Seek Medical Attention) handle_avoid->emergency_first_aid disp_collect Collect Waste in Labeled, Sealed Container storage_conditions->disp_collect disp_contact Contact EHS for Licensed Disposal disp_collect->disp_contact

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.